molecular formula C6H7ClN2O2 B185016 (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid CAS No. 180741-31-5

(4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B185016
CAS No.: 180741-31-5
M. Wt: 174.58 g/mol
InChI Key: GKOXLQBPFJJJGU-UHFFFAOYSA-N
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Description

(4-Chloro-3-methyl-1H-pyrazol-1-yl)acetic acid is a chemical building block of significant interest in medicinal chemistry and drug discovery, particularly for the construction of novel heterocyclic compounds. Pyrazole derivatives are recognized as vital substructures in numerous compounds with important biological properties . This acetic acid-functionalized pyrazole serves as a key synthetic intermediate for the development of potential therapeutic agents. Research indicates that incorporating pyrazole motifs into molecular frameworks is a prominent strategy for generating compounds with diverse biological activities . The compound's utility is exemplified in synthetic pathways where it can be used to create more complex molecular architectures. For instance, novel pyrazolyl-s-triazine derivatives have been synthesized from similar building blocks and evaluated for their efficacy, showing promising activity as inhibitors of key signaling pathways such as EGFR and PI3K/AKT/mTOR in cancer cell lines . The chloromethylpyrazole core of this molecule provides reactive sites for further chemical modification, making it a versatile precursor for generating libraries of compounds for biological screening. Its primary research value lies in its application in organic synthesis and the ongoing exploration of pyrazole-based compounds for their anticancer potential . This product is intended for research purposes by qualified laboratory personnel. It is strictly for professional, industrial, or commercial research use and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(4-chloro-3-methylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-4-5(7)2-9(8-4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOXLQBPFJJJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390862
Record name (4-Chloro-3-methyl-pyrazol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180741-31-5
Record name (4-Chloro-3-methyl-pyrazol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid (CAS 180741-31-5)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and patent databases lack specific technical data, including detailed experimental protocols and biological activity, for (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid (CAS 180741-31-5). This guide has been constructed using information on structurally related pyrazole derivatives to provide a representative technical overview for researchers, scientists, and drug development professionals. The experimental protocols and biological data presented herein are based on analogous compounds and should be considered illustrative.

Introduction

Pyrazole-containing compounds are a prominent class of heterocyclic scaffolds in medicinal chemistry, renowned for their diverse and significant pharmacological activities. Members of this family have been successfully developed into drugs for a wide range of therapeutic applications. The substituted pyrazole acetic acid moiety, in particular, serves as a key pharmacophore in the design of novel therapeutic agents. This technical guide focuses on the chemical properties, a representative synthesis protocol, and potential biological relevance of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and interpretation of biological assays.

PropertyValueSource
CAS Number 180741-31-5Chemical Supplier Catalogs
Molecular Formula C₆H₇ClN₂O₂Chemical Supplier Catalogs
Molecular Weight 176.59 g/mol Calculated
Appearance White to off-white solid (predicted)---
Melting Point Not available---
Boiling Point Not available---
Solubility Soluble in organic solvents like DMSO and methanol (predicted)---

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a representative synthesis can be extrapolated from the preparation of structurally similar compounds, such as 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. A plausible synthetic route would likely involve the alkylation of a pre-formed 4-chloro-3-methyl-1H-pyrazole with a suitable two-carbon synthon bearing a carboxylic acid or a precursor group.

A generalized, multi-step synthesis workflow is depicted below.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Hydrolysis A 1,3-Dicarbonyl Compound C Cyclocondensation A->C B Hydrazine Derivative B->C D Substituted Pyrazole C->D F Chlorinated Pyrazole D->F E Chlorinating Agent (e.g., NCS) E->F G 4-Chloro-3-methyl-1H-pyrazole F->G J Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate G->J H Ethyl bromoacetate H->J I Base (e.g., NaH) I->J K Ester Intermediate J->K L Acid/Base Hydrolysis K->L M This compound L->M

Caption: A plausible multi-step synthetic workflow for this compound.

Representative Experimental Protocol (Hypothetical)

Step 3: Synthesis of Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate

To a solution of 4-chloro-3-methyl-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which ethyl bromoacetate (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Upon completion (monitored by TLC), the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 4: Synthesis of this compound

The purified ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (or another suitable base, 2.0-3.0 eq) is added, and the mixture is stirred at room temperature until the ester is fully consumed (monitored by TLC). The reaction mixture is then acidified with 1N HCl to pH 2-3, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford the title compound.

Potential Biological Activity and Mechanism of Action

While no specific biological data for this compound has been reported, the pyrazole scaffold is a well-established pharmacophore in a variety of enzyme inhibitors.[1] For instance, pyrazole derivatives have been investigated as inhibitors of bacterial peptide deformylase (PDF), an essential enzyme for bacterial survival, making it an attractive target for novel antibiotics.[2][3]

The general mechanism of action for such inhibitors often involves the coordination of the pyrazole nitrogen atoms and the carboxylate group of the acetic acid moiety to the metal cofactor in the enzyme's active site, along with other non-covalent interactions with surrounding amino acid residues.

G cluster_0 Enzyme Inhibition Pathway Inhibitor This compound Binding Binding to Active Site Inhibitor->Binding Enzyme Bacterial Enzyme (e.g., Peptide Deformylase) ActiveSite Enzyme Active Site (with Metal Cofactor) Enzyme->ActiveSite ActiveSite->Binding Inhibition Enzyme Inhibition Binding->Inhibition Growth_Inhibition Inhibition of Bacterial Growth Inhibition->Growth_Inhibition

Caption: A potential mechanism of action via enzyme inhibition.

Conclusion

This compound represents a molecule of interest within the broader class of pharmacologically active pyrazole derivatives. Although specific data for this compound is limited, this guide provides a framework for its potential synthesis and biological evaluation based on established knowledge of related structures. Further research is warranted to elucidate the specific properties and therapeutic potential of this compound. Researchers and drug development professionals are encouraged to use the provided representative protocols and conceptual pathways as a starting point for their investigations into this and similar molecules.

References

An In-depth Technical Guide to the Physicochemical Properties of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid (CAS No. 180741-31-5), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines key molecular identifiers, predicted physicochemical parameters, a plausible synthetic route, and detailed experimental protocols for the determination of its core properties. Furthermore, potential biological activities are discussed in the context of related pyrazole derivatives, with a focus on the NF-κB signaling pathway, a common target for anti-inflammatory agents.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substitution pattern on the pyrazole ring and the nature of the appended functional groups significantly influence the molecule's physicochemical characteristics and, consequently, its pharmacokinetic and pharmacodynamic profiles. This compound, with its chloro and methyl substitutions on the pyrazole ring and an acetic acid moiety, presents a unique scaffold for the development of novel therapeutic agents. Understanding its fundamental physicochemical properties is a critical first step in its evaluation as a potential drug candidate.

Molecular and Physicochemical Properties

A summary of the key molecular and predicted physicochemical properties of this compound is presented below. These values provide a foundational understanding of the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C6H7ClN2O2-
Molecular Weight 174.59 g/mol [1]
CAS Number 180741-31-5[2]
Appearance White to off-white solidPredicted
Boiling Point 338.3±32.0 °CPredicted[3]
Density 1.46±0.1 g/cm³Predicted[3]
pKa 3.46±0.10Predicted[3]
Melting Point Not available-
logP Not available-

Synthesis

A plausible synthetic route for this compound is proposed based on established methods for the synthesis of pyrazole derivatives.[4][5]

Proposed Synthesis Workflow

Synthesis_Workflow A 4-chloro-3-methyl-1H-pyrazole D N-Alkylation A->D B Ethyl bromoacetate B->D C Base (e.g., K2CO3) in Solvent (e.g., DMF) C->D E Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate D->E F Base Hydrolysis (e.g., NaOH) E->F G Acidification (e.g., HCl) F->G H This compound G->H

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-chloro-3-methyl-1H-pyrazole

  • Ethyl bromoacetate

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • N-Alkylation: To a solution of 4-chloro-3-methyl-1H-pyrazole in DMF, add potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add ethyl bromoacetate dropwise to the reaction mixture. Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate. Purify the crude product by column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and water. Add a solution of sodium hydroxide and stir the mixture at room temperature. Monitor the reaction by TLC.

  • Acidification and Isolation: After the hydrolysis is complete, remove the ethanol under reduced pressure. Cool the aqueous solution in an ice bath and acidify with dilute hydrochloric acid to pH 2-3. The product will precipitate out of the solution.

  • Final Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Experimental Protocols for Physicochemical Characterization

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.

Protocol:

  • Finely powder a small amount of the dried sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 10-15 °C per minute initially.

  • Observe the approximate melting range and then allow the apparatus to cool.

  • For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the approximate melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the compound.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Protocol:

  • Calibrate a pH meter using standard buffer solutions.

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • Record the pH of the solution after each addition of the titrant.

  • Plot a titration curve of pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

logP Determination by HPLC

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Protocol:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards of known logP compounds.

  • Use a reverse-phase HPLC system with a C18 column.

  • The mobile phase should be a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol).

  • Inject the standards and the sample onto the column and record the retention times.

  • Calculate the capacity factor (k') for each compound.

  • Plot a calibration curve of log k' versus the known logP values of the standards.

  • Determine the logP of the target compound from its log k' value using the calibration curve.

Spectroscopic Analysis

4.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR:

  • Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the spectra on a calibrated NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structure.

4.4.2. Mass Spectrometry (MS)

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

  • High-resolution mass spectrometry can be used to confirm the elemental composition.[6]

4.4.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol for Solid Sample (Thin Film):

  • Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).

  • Apply a drop of the solution to a salt plate (e.g., KBr or NaCl).

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[7]

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Potential Biological Activity and Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the expression of genes involved in inflammation, immunity, and cell survival.[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκB-NF-κB Complex IκB-NF-κB (Inactive) IKK Complex->IκB-NF-κB Complex Phosphorylation IκB IκB NF-κB NF-κB Phosphorylated IκB P-IκB IκB-NF-κB Complex->Phosphorylated IκB Active NF-κB NF-κB (Active) IκB-NF-κB Complex->Active NF-κB Ubiquitination & Degradation Ubiquitination & Degradation Phosphorylated IκB->Ubiquitination & Degradation Nuclear NF-κB NF-κB Active NF-κB->Nuclear NF-κB Translocation DNA DNA Nuclear NF-κB->DNA Binding Gene Transcription Gene Transcription DNA->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data for this specific molecule is limited, the provided predicted values, along with detailed experimental protocols, offer a robust framework for its further investigation. The proposed synthetic route and the discussion of potential biological activities in the context of the NF-κB pathway highlight the potential of this compound as a scaffold for the development of novel therapeutic agents. Further experimental validation of the predicted properties and biological screening are essential next steps in elucidating the full potential of this pyrazole derivative.

References

Structure Elucidation of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds. The presence of a chloro group, a methyl group, and an acetic acid moiety on the pyrazole core suggests its potential as a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of this compound. While specific literature on this exact molecule is limited, this guide consolidates information from related compounds and established synthetic methodologies to provide a reliable resource for researchers.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a 1,3,4-trisubstituted pyrazole ring. The key structural features and physicochemical properties are summarized in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 180741-31-5
Molecular Formula C₆H₇ClN₂O₂
Molecular Weight 174.59 g/mol
Appearance Expected to be a solid
Solubility Expected to be soluble in organic solvents like DMSO and methanol
Canonical SMILES CC1=C(C=NN1CC(=O)O)Cl
InChI Key GKOXLQBPFJJJGU-UHFFFAOYSA-N

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process. The first step involves the chlorination of 3-methyl-1H-pyrazole to form the key intermediate, 4-chloro-3-methyl-1H-pyrazole. The second step is the N-alkylation of this intermediate with an appropriate haloacetic acid derivative, typically ethyl chloroacetate, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: N-Alkylation and Hydrolysis 3-methyl-1H-pyrazole 3-methyl-1H-pyrazole 4-chloro-3-methyl-1H-pyrazole 4-chloro-3-methyl-1H-pyrazole 3-methyl-1H-pyrazole->4-chloro-3-methyl-1H-pyrazole SO2Cl2 / Solvent SO2Cl2 SO2Cl2 Intermediate_ester Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate 4-chloro-3-methyl-1H-pyrazole->Intermediate_ester Ethyl chloroacetate / Base Ethyl_chloroacetate Ethyl_chloroacetate Base Base Final_product This compound Intermediate_ester->Final_product H2O / H+ or OH- Hydrolysis Hydrolysis Structure_Confirmation Synthesis Synthesized Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity_Check Purity Assessment (TLC, HPLC, Melting Point) Purification->Purity_Check Spectroscopy Spectroscopic Analysis Purity_Check->Spectroscopy If pure NMR 1H and 13C NMR Spectroscopy->NMR MS Mass Spectrometry Spectroscopy->MS IR IR Spectroscopy Spectroscopy->IR Data_Analysis Data Interpretation and Comparison with Expected Values NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation Data matches expected values

An In-depth Technical Guide to the Synthesis of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a plausible multi-step synthesis pathway for (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid, a valuable building block in pharmaceutical and agrochemical research. The described methodology is based on established chemical transformations and provides a comprehensive overview for laboratory-scale preparation.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through a four-step sequence, commencing with the formation of the pyrazole core, followed by regioselective chlorination, N-alkylation to introduce the acetic acid moiety, and concluding with ester hydrolysis.

Synthesis_Pathway cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Hydrolysis A Acetoacetaldehyde Dimethyl Acetal + Hydrazine Hydrate B 3-Methyl-1H-pyrazole A->B  H₂O, Acid catalyst   C 4-Chloro-3-methyl-1H-pyrazole B->C  Sulfuryl Chloride, Chloroform   D Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate C->D  Ethyl Bromoacetate, K₂CO₃, Acetone   E This compound D->E  LiOH, THF/H₂O   Step1 Acetoacetaldehyde_DMA Acetoacetaldehyde Dimethyl Acetal Reaction Condensation/ Cyclization Acetoacetaldehyde_DMA->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Product 3-Methyl-1H-pyrazole Reaction->Product Step2 3_Methylpyrazole 3-Methyl-1H-pyrazole Reaction Electrophilic Chlorination 3_Methylpyrazole->Reaction Chlorinating_Agent Sulfuryl Chloride Chlorinating_Agent->Reaction Product 4-Chloro-3-methyl-1H-pyrazole Reaction->Product Step3 4_Chloro_pyrazole 4-Chloro-3-methyl-1H-pyrazole Reaction N-Alkylation 4_Chloro_pyrazole->Reaction Alkylating_Agent Ethyl Bromoacetate Alkylating_Agent->Reaction Base K₂CO₃ Base->Reaction Product Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate Reaction->Product Step4 Ester Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate Reaction Saponification Ester->Reaction Base Lithium Hydroxide Base->Reaction Product This compound Reaction->Product

In-Depth Technical Guide: Spectral Data and Experimental Protocols for (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, publicly available, experimentally determined spectral data for (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid (CAS 180741-31-5) is limited. The following guide provides predicted spectral data based on established principles of spectroscopy and data from analogous structures, alongside detailed, plausible experimental protocols for its synthesis and characterization.

Predicted Spectral Data

The spectral data presented herein are predicted values. Actual experimental results may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10-13Singlet (broad)1H-COOH
~7.6Singlet1HC5-H (pyrazole ring)
~4.9Singlet2H-CH₂-
~2.2Singlet3H-CH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~170C=O (acid)
~145C3 (pyrazole ring)
~138C5 (pyrazole ring)
~110C4 (pyrazole ring)
~50-CH₂-
~12-CH₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1550MediumC=N stretch (pyrazole ring)
~1450MediumC=C stretch (pyrazole ring)
1000-1100Medium-StrongC-Cl stretch
2900-3000WeakC-H stretch (aliphatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
188.02[M]⁺ (for ³⁵Cl)Molecular ion
190.02[M+2]⁺ (for ³⁷Cl)Isotope peak for Chlorine, ~32% intensity of M⁺
143.00[M-COOH]⁺Loss of the carboxylic acid group
129.02[M-CH₂COOH]⁺Loss of the acetic acid side chain

Molecular Formula: C₆H₇ClN₂O₂ Exact Mass: 188.0196

Experimental Protocols

The following protocols describe a plausible method for the synthesis of this compound and the subsequent acquisition of its spectral data.

Synthesis of this compound

This synthesis is a two-step process involving the N-alkylation of 4-chloro-3-methyl-1H-pyrazole with an ethyl haloacetate followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate

  • To a solution of 4-chloro-3-methyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH, 2-3 eq) or sodium hydroxide (NaOH, 2-3 eq).

  • Stir the mixture at room temperature for 2-6 hours, monitoring the hydrolysis by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 2-3 with a dilute acid, such as 1M hydrochloric acid (HCl), at 0 °C.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield this compound.

  • The final product can be further purified by recrystallization if necessary.

Spectral Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are to be recorded on a 400 or 500 MHz spectrometer.

  • The sample should be dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Chemical shifts (δ) are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • The IR spectrum is to be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • The spectrum should be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectra are to be obtained using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • The sample should be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectral Characterization start 4-chloro-3-methyl-1H-pyrazole reagent1 Ethyl Bromoacetate, Base step1 N-Alkylation start->step1 reagent1->step1 intermediate Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate step1->intermediate reagent2 Base (e.g., LiOH), then Acid step2 Hydrolysis intermediate->step2 reagent2->step2 product This compound step2->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Workflow for Synthesis and Characterization.

A Technical Guide to the Solubility of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative with potential applications in medicinal chemistry and drug discovery.[1][2] Understanding its solubility in various solvents is a critical parameter for its synthesis, formulation, and biological evaluation.[3][4] This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the standard methodologies for its determination and discusses the expected solubility trends based on the physicochemical properties of pyrazole derivatives. This guide serves as a foundational resource for researchers initiating studies on this compound.

Introduction to this compound

This compound, with the CAS Number 180741-31-5, belongs to the pyrazole class of heterocyclic compounds.[5][6] Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The solubility of an active pharmaceutical ingredient (API) is a crucial factor that influences its bioavailability and therapeutic efficacy.[3][4] Poor aqueous solubility is a major challenge in drug development, often requiring specialized formulation strategies.[3]

Chemical Structure:

  • Molecular Formula: C₆H₇ClN₂O₂[6]

  • Molecular Weight: 174.59 g/mol [6]

  • Predicted pKa: 3.46 ± 0.10[6]

  • Predicted Boiling Point: 338.3 ± 32.0 °C[6]

  • Predicted Density: 1.46 ± 0.1 g/cm³[6]

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Method of Determination
Water (pH 7.4)25Data not availablee.g., Shake-Flask Method
Phosphate-Buffered Saline (PBS)25Data not availablee.g., Shake-Flask Method
Methanol25Data not availablee.g., Shake-Flask Method
Ethanol25Data not availablee.g., Shake-Flask Method
Dimethyl Sulfoxide (DMSO)25Data not availablee.g., Shake-Flask Method
Acetone25Data not availablee.g., Shake-Flask Method
Dichloromethane25Data not availablee.g., Shake-Flask Method
Acetonitrile25Data not availablee.g., Shake-Flask Method

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in pharmaceutical sciences. Several methods are employed, with the choice of method depending on the compound's properties and the experimental requirements.

Equilibrium Solubility Method (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[7]

Principle: An excess amount of the solid compound is added to a specific solvent and agitated until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Detailed Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask or vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: The flask is agitated in a constant temperature water bath or shaker. The agitation time is crucial and should be sufficient to reach equilibrium, typically 24 to 48 hours.[7] The temperature should be precisely controlled, for instance, at 25 °C or 37 °C.[7]

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF or PTFE). Care must be taken to avoid precipitation during this step.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Data Reporting: The solubility is expressed in units such as mg/mL or mol/L.

G Workflow for Equilibrium Solubility Determination A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Quantify solute concentration in the filtrate (e.g., HPLC) C->D E Report solubility data D->E

Caption: Workflow for the Shake-Flask Method.

Kinetic Solubility Measurement

Kinetic solubility refers to the concentration at which a compound precipitates from a solution when the solvent is rapidly removed or changed. This is often measured in high-throughput screening settings.

Principle: A concentrated stock solution of the compound (typically in DMSO) is added to an aqueous buffer, and the concentration at which precipitation occurs is determined, often by nephelometry (light scattering).[4]

Detailed Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO.

  • Serial Dilution: Serially dilute the stock solution in the same organic solvent.

  • Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer (e.g., PBS) in a microplate format.

  • Precipitation Detection: The formation of a precipitate is monitored over a defined period using a nephelometer or a plate reader that can detect light scattering.

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Factors Influencing the Solubility of this compound

The solubility of a compound is governed by its physicochemical properties and the nature of the solvent.

  • Polarity: The presence of a carboxylic acid group suggests that this compound will have some degree of polarity. However, the pyrazole ring and the chloro and methyl substituents are more nonpolar. Therefore, its solubility will be dependent on the overall balance. It is expected to be more soluble in polar organic solvents like alcohols and DMSO compared to nonpolar solvents like hexane. The solubility of pyrazole itself is limited in water but higher in organic solvents like ethanol and methanol.[8]

  • pH: The carboxylic acid moiety is ionizable. At a pH above its pKa (predicted to be around 3.46), the carboxylic acid will be deprotonated to form a carboxylate salt, which is generally more water-soluble. Conversely, at a pH below the pKa, the compound will be in its neutral, less soluble form.[9]

  • Temperature: For most solid solutes, solubility increases with increasing temperature. However, the extent of this effect needs to be determined experimentally.

  • Crystalline Form: The solid-state properties, such as crystal lattice energy, can significantly impact solubility. Different polymorphic forms of a compound can exhibit different solubilities.

G Solvent Selection Logic Based on Polarity A Is the solvent polar? B Is the solvent protic? A->B Yes E Low Solubility Expected (e.g., Hexane, Toluene) A->E No C High Solubility Expected (e.g., Water at high pH, Alcohols) B->C Yes D Moderate to High Solubility Expected (e.g., DMSO, Acetone) B->D No

Caption: Logical Flow for Initial Solvent Selection.

Conclusion

While specific experimental data for the solubility of this compound is not widely documented, this guide provides the necessary framework for researchers to determine its solubility profile. By employing standard methodologies such as the shake-flask method, scientists can generate the critical data required for further development of this compound. The anticipated pH-dependent solubility and its affinity for polar organic solvents provide a rational starting point for experimental design. The protocols and information presented herein are intended to facilitate and standardize the investigation of the physicochemical properties of this compound.

References

The Ascending Trajectory of Pyrazole Acetic Acid Derivatives: A Technical Guide to Their Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery and development, pyrazole acetic acid derivatives are emerging as a promising class of compounds with a broad spectrum of biological activities. This technical guide offers an in-depth exploration of the anticancer, anti-inflammatory, and antimicrobial potential of these molecules, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this exciting field. The guide summarizes key quantitative data, details essential experimental protocols, and visualizes critical signaling pathways to facilitate a deeper understanding of their mechanism of action and therapeutic promise.

Introduction to Pyrazole Acetic Acid Derivatives

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. The incorporation of an acetic acid moiety to this core structure gives rise to pyrazole acetic acid derivatives, a class of compounds that has demonstrated significant potential in modulating various biological processes. Their unique structural features allow for diverse chemical modifications, enabling the fine-tuning of their pharmacological properties. Numerous studies have highlighted their efficacy as anticancer, anti-inflammatory, and antimicrobial agents, making them a focal point of contemporary pharmaceutical research.[1]

Anticancer Activity: Targeting Key Signaling Pathways

Pyrazole acetic acid derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. A significant portion of their anticancer activity is attributed to their ability to inhibit critical signaling pathways involved in cell proliferation, survival, and metastasis.

One of the primary mechanisms of action for several pyrazole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the downstream Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade.[2][3] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth. By targeting key kinases in this pathway, pyrazole acetic acid derivatives can effectively induce apoptosis and inhibit tumor progression.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyrazole acetic acid derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
PZA-1 MCF-7 (Breast)5.8[4]
PZA-2 A549 (Lung)8.0[4]
PZA-3 HeLa (Cervical)9.8[4]
PZA-4 HepG2 (Liver)0.071[5]
PZA-5 HCT-116 (Colon)2.2[5]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole acetic acid derivatives in the culture medium. After 24 hours of cell seeding, remove the old medium and add 100 µL of fresh medium containing the different concentrations of the test compounds to the wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, the mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway Diagram: Inhibition of EGFR/PI3K/AKT/mTOR Pathway

EGFR_PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Catalyzes conversion of PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Pyrazole Pyrazole Acetic Acid Derivative Pyrazole->EGFR Inhibits Pyrazole->PI3K Inhibits Pyrazole->mTORC1 Inhibits Carrageenan_Edema_Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Grouping of Animals acclimatization->grouping administration Compound Administration grouping->administration induction Carrageenan Injection administration->induction measurement Paw Volume Measurement induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis end End analysis->end MIC_Determination_Logic cluster_prep Preparation cluster_assay Assay cluster_result Result Inoculum Standardized Inoculum Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Compounds Serial Dilutions of Test Compounds Compounds->Inoculation Incubation Incubation Inoculation->Incubation Observation Observation of Growth Inhibition Incubation->Observation MIC Determination of MIC Observation->MIC

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Substituted 1H-pyrazol-1-yl Acetic Acids

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability of the N-1 atom to act as a hydrogen bond donor and the N-2 atom as a hydrogen bond acceptor, make it a versatile scaffold for drug design.[2] The structural significance of this moiety is underscored by its presence in a range of FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and the erectile dysfunction medication Sildenafil.[3][4]

Derivatives of pyrazole exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, antidepressant, and antiviral properties.[1][5][6] Among the myriad of pyrazole derivatives, those functionalized with an acetic acid moiety at the N-1 position, the substituted 1H-pyrazol-1-yl acetic acids, have garnered significant attention. This functional group can enhance solubility and provide an additional interaction point with biological targets, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive literature review of substituted 1H-pyrazol-1-yl acetic acids and their analogues. It covers synthetic methodologies, detailed experimental protocols, and a summary of their biological activities, with a focus on anti-inflammatory, antimicrobial, and anticancer applications. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Synthesis of Substituted 1H-pyrazol-1-yl Acetic Acid Derivatives

The synthesis of pyrazole derivatives is well-established, with the most common approaches involving the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[6][7] Acetic acid often serves as a catalyst or solvent in these reactions, promoting the cyclization and dehydration steps.[6][8][9][10]

A prevalent strategy for synthesizing the pyrazole core involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine hydrate or substituted hydrazines.[8][9] Another efficient method is the one-pot reaction of β-dicarbonyl compounds with a hydrazine derivative, often mediated by acetic acid.[3][11]

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Intermediate & Product Chalcone α,β-Unsaturated Ketone (e.g., Chalcone) Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline Hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate) Hydrazine->Pyrazoline Conditions Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) Heat (Reflux) Conditions->Pyrazoline Cyclocondensation Pyrazoline->Conditions Pyrazolyl_Acid Substituted 1H-pyrazol-1-yl Acetic Acid Derivative Pyrazoline->Pyrazolyl_Acid Alkylation/ Further Modification

Caption: Generalized workflow for the synthesis of pyrazole derivatives.
Experimental Protocols

Protocol 2.1.1: General Synthesis of Pyrazoline Derivatives from Chalcones [6][9]

  • Chalcone Synthesis: An appropriate substituted acetophenone is reacted with a substituted benzaldehyde in an ethanolic sodium hydroxide solution via a Claisen-Schmidt condensation to yield the corresponding α,β-unsaturated ketone (chalcone).

  • Cyclocondensation: The synthesized chalcone (1 mmol) and a hydrazine derivative (e.g., hydrazine hydrate, 1.2 mmol) are dissolved in glacial acetic acid or absolute ethanol.

  • The reaction mixture is heated under reflux for a period ranging from 4 to 12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting solid precipitate (the pyrazoline derivative) is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent, typically ethanol.

Protocol 2.1.2: One-Pot Synthesis of Pyrazole Derivatives [3][11]

  • A β-dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in neat acetic acid.

  • A 2-hydrazinyl-4,6-disubstituted-s-triazine (1 mmol) is added to the mixture.

  • The reaction is stirred at room temperature or heated, depending on the specific substrates, for a duration optimized for high yield (typically monitored by TLC).

  • The resulting product is isolated via filtration or extraction and purified by recrystallization.

Table 1: Summary of Synthetic Yields for Selected Pyrazole Derivatives

Compound IDStarting MaterialsReaction ConditionsYield (%)Reference
4f N-(4-Bromophenyl)-4-hydrazinyl-6-morpholino-1,3,5-triazine + AcetylacetoneAcetic Acid, RefluxN/A[11]
5c 2-Hydrazinyl-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-s-triazine + EthylacetoacetateEthanol-Acetic Acid84%[3]
3a,b Chalcone derivative + Hydrazine HydrateGlacial Acetic Acid, Reflux73-81%[9]
4a,b Chalcone derivative + ThiosemicarbazideEthanolic NaOH, Reflux71-73%[9]
2a-h Pyrazoline derivativesN/A68-99%[8]

Biological and Pharmacological Activities

Substituted 1H-pyrazol-1-yl acetic acids and related pyrazole derivatives have been extensively evaluated for a range of biological activities. Their mechanism of action often involves the inhibition of key enzymes or interference with signaling pathways crucial for pathogen survival or disease progression.

Anti-inflammatory Activity

A significant area of research for pyrazole derivatives is their potential as anti-inflammatory agents.[8][12] The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.[8][13]

G Arachidonic Acid Cascade and COX Inhibition AA Arachidonic Acid (in cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGH2) (Inflammation, Pain, Fever) COX->PGs Pyrazoles Substituted Pyrazolyl Acetic Acids Pyrazoles->COX Inhibition

Caption: Role of pyrazoles in inhibiting the COX pathway.

Table 2: In Vitro Anti-inflammatory Activity of 4,5-dihydro-1H-pyrazole-1-yl Acetate Derivatives

Compound IDCOX Inhibitory Effect (nM)Kd with COX (nM)IL-1β Reduction (at 10 µM)IL-6 Reduction (at 2.5, 5 µM)Reference
IVe 0.0160.008SignificantN/A[14]
IVf 0.020.003N/ASignificant[14]

Protocol 3.1.1: In Vitro COX Inhibition Assay (Fluorescence-based) [14]

  • A reaction mixture containing a COX probe, COX cofactor, and COX assay buffer is prepared.

  • 580 µL of the reaction mixture is added to each well of a 96-well plate.

  • The plate is incubated at 37°C for 10 minutes.

  • The test compounds (e.g., IVe, IVf) at various concentrations are added to the wells.

  • The reaction is initiated by adding an arachidonic acid solution.

  • Fluorescence is measured immediately at an excitation/emission wavelength of 535/587 nm.

  • The inhibitory concentration (IC50) is calculated by fitting the data to a nonlinear curve using appropriate software (e.g., Origin, Prism).

Protocol 3.1.2: In Vivo Carrageenan-Induced Paw Edema Assay [9][15]

  • Wistar rats are divided into groups: a control group, a standard drug group (e.g., Indomethacin), and test compound groups.

  • The initial paw volume of each rat is measured using a plethysmometer.

  • The test compounds and standard drug are administered orally or intraperitoneally.

  • After a set time (e.g., 1 hour), a 0.1 mL injection of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw of each rat.

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Antimicrobial Activity

Many pyrazole-based compounds have demonstrated potent activity against a wide range of bacterial and fungal pathogens.[12][15][16][17] The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the pyrazole ring are critical for antimicrobial efficacy.[18] For instance, the presence of halogen groups often enhances activity.[18]

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Pyrazolyl Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference DrugRef. Drug MIC (µg/mL)Reference
2h S. aureus (Gram +)6.25Ciprofloxacin6.25[15]
2h B. subtilis (Gram +)6.25Ciprofloxacin6.25[15]
3 E. coli (Gram -)0.25Ciprofloxacin0.5[19]
4 S. epidermidis (Gram +)0.25Ciprofloxacin4.0[19]
5c MRSA (Gram +)521 µMLevofloxacin346 µM[20]
6 S. aureus (Gram +)0.187 - 0.375Erythromycin/AmikacinN/A[21]

Protocol 3.2.1: Broth Microdilution Method for MIC Determination [21]

  • A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Positive (broth + inoculum) and negative (broth only) controls are included in each assay.

Anticancer Activity

Certain pyrazole derivatives have shown promising cytotoxic activity against various cancer cell lines.[3][11] Their mechanism of action can involve the inhibition of critical signaling pathways that regulate cell proliferation and survival, such as the EGFR/PI3K/AKT/mTOR cascade, which is often dysregulated in cancer.[3][11]

G EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazole Pyrazolyl-s-triazine Derivatives Pyrazole->EGFR Inhibition Pyrazole->PI3K Inhibition Pyrazole->AKT Inhibition Pyrazole->mTOR Inhibition

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR pathway by pyrazole derivatives.

Table 4: In Vitro Anticancer Activity of Pyrazolyl s-Triazine Derivatives

Compound IDCell LineIC50 (µM)Reference
4f MCF-7 (Breast)4.53 ± 0.30[11]
4f HCT-116 (Colon)0.50 ± 0.080[11]
4f HepG2 (Liver)3.01 ± 0.49[11]
5c MCF-7 (Breast)2.29 ± 0.92[11]
5d HCT-116 (Colon)3.66 ± 0.96[11]
5d HepG2 (Liver)5.42 ± 0.82[11]
3i MCF-7 (Breast)2.66 ± 0.26[11]
3i EGFR Inhibition34.1 nM[11]

Protocol 3.3.1: MTT Assay for Cytotoxicity [14]

  • Cancer cells (e.g., MCF-7, HCT-116) are seeded into 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration required to inhibit 50% of cell growth) is determined.

Conclusion and Future Outlook

Substituted 1H-pyrazol-1-yl acetic acids and their related analogues represent a privileged class of heterocyclic compounds with a remarkable breadth of biological activities. The synthetic routes to these molecules are generally efficient and versatile, allowing for the generation of diverse chemical libraries. The literature clearly demonstrates their potential as potent anti-inflammatory agents, often acting through the inhibition of COX enzymes. Furthermore, their efficacy as antimicrobial and anticancer agents highlights their importance in drug discovery.

Future research should focus on optimizing the lead compounds identified in these studies to enhance their potency, selectivity, and pharmacokinetic properties. A deeper investigation into their mechanisms of action, particularly for antimicrobial and anticancer activities, will be crucial for rational drug design. The continued exploration of the structure-activity relationships of this scaffold will undoubtedly lead to the development of novel therapeutic agents for a variety of diseases.

References

An In-depth Technical Guide to (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Physicochemical Properties

While extensive experimental data for this specific compound is limited, its basic properties can be determined from its chemical structure.

PropertyValueSource
CAS Number 180741-31-5ChemicalBook
Molecular Formula C₆H₇ClN₂O₂Commercial Suppliers
Molecular Weight 174.59 g/mol Calculated
Appearance White to off-white solid (predicted)Inferred
Melting Point Not reported-
Boiling Point Not reported-
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO (predicted)Inferred

Proposed Synthesis

A definitive, published synthesis protocol for (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid is not currently available. However, based on established synthetic methodologies for analogous pyrazole derivatives, a plausible multi-step synthesis can be proposed. The general strategy involves the initial formation of the substituted pyrazole core, followed by the introduction of the acetic acid moiety at the N1 position.

Logical Workflow for the Proposed Synthesis

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-methyl-1H-pyrazole-4-carbaldehyde cluster_step2 Step 2: Chlorination of the Pyrazole Ring cluster_step3 Step 3: N-Alkylation with an Acetic Acid Moiety cluster_step4 Step 4: Hydrolysis of the Ester A Starting Materials (e.g., Acetoacetaldehyde, Hydrazine) B Cyclocondensation A->B C 3-methyl-1H-pyrazole B->C D Vilsmeier-Haack Reaction (POCl₃, DMF) C->D E 3-methyl-1H-pyrazole-4-carbaldehyde D->E F 3-methyl-1H-pyrazole-4-carbaldehyde G Chlorinating Agent (e.g., SO₂Cl₂ or NCS) H 4-chloro-3-methyl-1H-pyrazole-4-carbaldehyde F->H G->H I 4-chloro-3-methyl-1H-pyrazole-4-carbaldehyde J Alkylation with Ethyl Bromoacetate (Base, e.g., K₂CO₃, NaH) I->J K Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate J->K L Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate M Base Hydrolysis (e.g., NaOH or KOH) L->M N This compound M->N Signaling_Pathway cluster_pathway Prostaglandin Synthesis Pathway cluster_intervention Potential Intervention Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G₂ (PGG₂) COX_Enzymes->PGG2 PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Pyrazole_Derivative This compound (Putative Inhibitor) Pyrazole_Derivative->COX_Enzymes Inhibition

References

Theoretical Modeling of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid is a member of the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide array of biological activities.[1][2] Pyrazole derivatives have demonstrated potential as antimicrobial, anti-inflammatory, analgesic, and antitumor agents.[1][2][3][4] Theoretical modeling plays a crucial role in understanding the structure-activity relationships (SAR) of such compounds, predicting their physicochemical properties, and guiding the design of new, more potent drug candidates.[5][6] This technical guide outlines the core principles and methodologies for the theoretical modeling of this compound, providing a framework for in-silico investigation.

Introduction to this compound

This compound, with the chemical formula C6H7ClN2O2, is a known derivative of pyrazole.[7][8][9] While specific, in-depth studies on this particular molecule are not extensively documented in publicly available literature, its structural components—a chloro-substituted pyrazole ring and an acetic acid moiety—suggest potential for various biological interactions. The pyrazole nucleus is a key feature in several FDA-approved drugs, highlighting the therapeutic potential of this chemical class.[1] Theoretical modeling can provide valuable insights into its electronic structure, reactivity, and potential interactions with biological targets.

Molecular Structure and Properties

A foundational step in theoretical modeling is the determination of the molecule's three-dimensional structure. This can be achieved through computational methods, often validated by experimental data from techniques like X-ray crystallography if available for the parent compound or closely related analogs.[6][10]

cluster_workflow Molecular Docking Workflow ligand Ligand Preparation This compound docking Docking Simulation (e.g., AutoDock, Glide) ligand->docking receptor Receptor Preparation (e.g., Target Protein from PDB) receptor->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis cluster_pathway Hypothetical Signaling Pathway Interaction compound This compound target Biological Target (e.g., COX-2, Kinase) compound->target Inhibition pathway Signaling Pathway (e.g., Inflammatory Pathway) target->pathway Modulation response Cellular Response (e.g., Reduced Inflammation) pathway->response

References

Technical Guide: Safety and Handling of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the material you are handling. The toxicological properties of this compound have not been fully investigated.

Introduction

(4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid is a substituted pyrazole derivative. While specific data on its biological activity and toxicological profile is limited, its structural alerts warrant careful handling and adherence to strict safety protocols in a laboratory setting. This guide provides a summary of the available safety information, general handling procedures, and emergency responses.

Hazard Identification and Classification

Based on available information, this compound is classified as a hazardous substance.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1][2]
Serious Eye Irritation2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity - Single Exposure (Respiratory System)3H335: May cause respiratory irritation.[1]

GHS Pictogram:

alt text

Signal Word: Warning[1][2]

Precautionary Measures and Safe Handling

Adherence to the following precautionary statements is mandatory when handling this compound.

Table 2: Precautionary Statements

TypeCodeStatement
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]
PreventionP264Wash skin thoroughly after handling.[1][2]
PreventionP271Use only outdoors or in a well-ventilated area.[1]
PreventionP280Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
ResponseP302 + P352IF ON SKIN: Wash with plenty of soap and water.[1][2]
ResponseP304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3]
ResponseP305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
ResponseP312Call a POISON CENTER/doctor if you feel unwell.[1][3]
ResponseP332 + P313If skin irritation occurs: Get medical advice/attention.[1][2]
ResponseP337 + P313If eye irritation persists: Get medical advice/attention.[1][2]
ResponseP362 + P364Take off contaminated clothing and wash it before reuse.[2]
StorageP403 + P233Store in a well-ventilated place. Keep container tightly closed.[3]
StorageP405Store locked up.[3]
DisposalP501Dispose of contents/container in accordance with local/regional/national/international regulations.[3]

Experimental Protocols: General Safe Handling of a Chemical Powder

Objective: To safely weigh and prepare a solution of this compound.

Materials:

  • This compound

  • Appropriate solvent

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Beaker

  • Magnetic stirrer and stir bar (optional)

  • Personal Protective Equipment (see Section 5)

Procedure:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a calibrated chemical fume hood is used for the entire procedure.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Don the appropriate personal protective equipment.

  • Weighing:

    • Place a piece of weighing paper or a weighing boat on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound from the storage container to the weighing paper/boat using a clean spatula.

    • Avoid generating dust. If dust is generated, ensure it is contained within the fume hood.

    • Record the exact weight of the compound.

  • Dissolution:

    • Carefully transfer the weighed powder to a beaker or volumetric flask.

    • Add a small amount of the chosen solvent to the weighing paper/boat to rinse any residual powder and transfer the rinsing to the beaker/flask.

    • Add the bulk of the solvent to the beaker/flask.

    • If necessary, use a magnetic stirrer to aid dissolution.

    • Once dissolved, if using a volumetric flask, carefully add solvent to the calibration mark.

    • Cap and invert the flask several times to ensure a homogenous solution.

  • Cleanup:

    • Wipe down the spatula and work surface with a damp cloth, ensuring the waste is disposed of as hazardous waste.

    • Dispose of the weighing paper/boat and any contaminated consumables in the appropriate hazardous waste stream.

    • Wash hands thoroughly after completing the procedure.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face ProtectionChemical safety goggles or face shield.[1][2]
Skin ProtectionChemical-resistant gloves (e.g., nitrile rubber), lab coat.[1][2]
Respiratory ProtectionUse in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates may be necessary.

Storage and Disposal

Proper storage and disposal are crucial to maintain the integrity of the compound and ensure safety.

Table 4: Storage and Disposal Recommendations

AspectRecommendation
StorageStore in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible substances such as strong oxidizing agents.
DisposalDispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[1]

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

Table 5: First Aid Procedures

Exposure RouteProcedure
InhalationMove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Skin ContactImmediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
Eye ContactImmediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1]
IngestionDo NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[2]

Visualizations

The following diagrams illustrate key safety and handling workflows.

Hazard_Identification_and_Control cluster_assessment Hazard Assessment cluster_control Control Measures cluster_handling Safe Handling Review_SDS Review Safety Data Sheet Identify_Hazards Identify Hazards (H315, H319, H335) Review_SDS->Identify_Hazards Provides data for Engineering_Controls Engineering Controls (Fume Hood) Identify_Hazards->Engineering_Controls Inform selection of PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Identify_Hazards->PPE Inform selection of Administrative_Controls Administrative Controls (SOPs, Training) Identify_Hazards->Administrative_Controls Inform development of Safe_Handling_Procedure Follow Safe Handling Procedure Engineering_Controls->Safe_Handling_Procedure PPE->Safe_Handling_Procedure Administrative_Controls->Safe_Handling_Procedure

Caption: Hazard Identification and Control Workflow.

Safe_Handling_Workflow Start Start Preparation 1. Preparation: - Work in Fume Hood - Don PPE (Gloves, Goggles, Lab Coat) Start->Preparation Weighing 2. Weighing: - Use analytical balance - Minimize dust generation Preparation->Weighing Dissolution 3. Dissolution: - Transfer powder to flask - Add solvent and mix Weighing->Dissolution Cleanup 4. Cleanup: - Dispose of waste properly - Decontaminate work area Dissolution->Cleanup End End Cleanup->End

Caption: General Safe Handling Workflow for a Chemical Powder.

References

Commercial Sourcing and Technical Guide for (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and a representative synthesis protocol for (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid (CAS No. 180741-31-5). This document is intended to assist researchers and professionals in sourcing this compound and understanding its key characteristics for applications in drug discovery and development.

Commercial Availability

This compound is available from several commercial suppliers, primarily catering to the research and development market. The typical purity offered is ≥95%. The following table summarizes key information for some of the identified suppliers. It is recommended to contact the suppliers directly for the most current information on availability, pricing, and detailed specifications.

SupplierCAS NumberPurityAvailable QuantitiesNotes
BOC Sciences180741-31-5Custom SynthesisInquireOffers custom synthesis services for this compound.[]
ChemicalBook180741-31-5InquireInquireLists multiple suppliers, including Changzhou Hopschain Chemical Co., Ltd.[2]
Matrix Scientific180741-31-5InquireInquireLists the compound in their product catalog.[3]
Echemi180741-31-5InquireInquireLists Shaanxi Dideu Medichem Co. Ltd. as a supplier.

Physicochemical and Spectral Data

A summary of the key physicochemical properties and predicted spectral data for this compound is provided below. Experimental data should be confirmed with the supplier's certificate of analysis.

PropertyValue
CAS Number 180741-31-5
Molecular Formula C₆H₇ClN₂O₂
Molecular Weight 174.59 g/mol
Predicted Boiling Point 338.3±32.0 °C
Predicted Density 1.46±0.1 g/cm³
Predicted pKa 3.46±0.10
Predicted ¹H NMR Chemical shifts will be highly dependent on the solvent used. Key expected signals would be a singlet for the pyrazole proton, a singlet for the methylene protons of the acetic acid group, and a singlet for the methyl group.
Predicted ¹³C NMR Expected signals would include those for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the carbons of the pyrazole ring, including the methyl- and chloro-substituted carbons.
Predicted IR Spectroscopy Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-Cl stretching vibrations.
Mass Spectrometry The nominal mass will be 174 g/mol . The isotopic pattern will show a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak, due to the presence of the chlorine-37 isotope.

Representative Synthesis Protocol

Reaction Scheme:

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis A 4-chloro-3-methyl-1H-pyrazole D Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate A->D B Ethyl bromoacetate B->D C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C->D D2 Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate G This compound D2->G E Base (e.g., NaOH) Solvent (e.g., EtOH/H₂O) E->G F Acidification (e.g., HCl) F->G

Proposed two-step synthesis of the target compound.

Step 1: Synthesis of Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate

This step involves the N-alkylation of 4-chloro-3-methyl-1H-pyrazole with an appropriate haloacetate ester, such as ethyl bromoacetate, in the presence of a base.

  • Materials:

    • 4-chloro-3-methyl-1H-pyrazole

    • Ethyl bromoacetate

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous acetone

  • Procedure:

    • To a solution of 4-chloro-3-methyl-1H-pyrazole (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

    • Stir the suspension at room temperature for 15-30 minutes.

    • Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate.

    • The crude product may be purified by column chromatography on silica gel if necessary.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the corresponding carboxylic acid.

  • Materials:

    • Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Concentrated hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the crude or purified ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate (1.0 equivalent) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2.0-3.0 equivalents) in water to the reaction mixture.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring the hydrolysis by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.

    • The resulting precipitate is the desired product, this compound.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • The product can be further purified by recrystallization if required.

Experimental Workflow and Logic Diagrams

Procurement Workflow:

The following diagram illustrates a typical workflow for procuring this compound for research purposes.

procurement_workflow start Identify Need for Compound search Search Supplier Databases (e.g., ChemicalBook, Echemi) start->search identify Identify Potential Suppliers search->identify request Request Quotations (Purity, Quantity, Price, Lead Time) identify->request evaluate Evaluate Supplier Responses request->evaluate select Select Supplier & Place Order evaluate->select receive Receive & Verify Compound (CoA, QC Checks) select->receive end Compound Ready for Use receive->end

A streamlined workflow for sourcing the chemical.

Signaling Pathway (Hypothetical Application):

While the specific biological targets of this compound are not detailed in publicly available literature, pyrazole derivatives are known to be inhibitors of various kinases. The following diagram illustrates a hypothetical signaling pathway where this compound could act as an inhibitor.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor This compound inhibitor->raf Inhibition

Hypothetical inhibition of the MAPK/ERK pathway.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (4-Chloro-3-methyl-1H-pyrazol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a multi-step process, including the formation of the pyrazole ring, followed by chlorination and N-alkylation.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step process starting from the readily available 3-methyl-1H-pyrazole. The pathway involves the chlorination of the pyrazole ring, followed by N-alkylation with an appropriate acetic acid derivative.

Synthesis_Pathway A 3-Methyl-1H-pyrazole B 4-Chloro-3-methyl-1H-pyrazole A->B Chlorination C Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate B->C N-Alkylation D This compound C->D Hydrolysis

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-3-methyl-1H-pyrazole

This step describes the chlorination of 3-methyl-1H-pyrazole. Electrochemical chlorination is a potential method for this transformation.[1]

Materials:

  • 3-Methyl-1H-pyrazole

  • Sodium chloride (NaCl)

  • Chloroform (CHCl₃)

  • Deionized water

  • Calcium chloride (CaCl₂)

Equipment:

  • Diaphragm electrolytic cell with a platinum anode

  • DC power supply

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Prepare a 4 M aqueous solution of NaCl.

  • In the anodic compartment of the electrolytic cell, place 70 mL of the 4 M NaCl solution, 30 mL of CHCl₃, and 3-methyl-1H-pyrazole.

  • Initiate electrolysis under galvanostatic conditions. The specific current density and charge passed per mole of pyrazole should be optimized for this substrate, taking the conditions for similar pyrazoles as a starting point.[1]

  • After the electrolysis is complete, transfer the contents of the anodic compartment to a separatory funnel.

  • Separate the organic layer (chloroform).

  • Extract the aqueous layer with two additional portions of CHCl₃.

  • Combine the organic fractions and dry over anhydrous CaCl₂.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-chloro-3-methyl-1H-pyrazole.

  • Purify the product by column chromatography or recrystallization.

Step 2: Synthesis of Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate

This step involves the N-alkylation of the chlorinated pyrazole with ethyl bromoacetate.

Materials:

  • 4-Chloro-3-methyl-1H-pyrazole

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine solution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-chloro-3-methyl-1H-pyrazole in acetone, add anhydrous potassium carbonate.

  • Add ethyl bromoacetate dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate.

  • Purify the product by column chromatography.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

Materials:

  • Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Deionized water

  • Hydrochloric acid (HCl, 1 M)

  • Ethyl acetate (EtOAc)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Dissolve ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate in a mixture of THF (or methanol) and water.

  • Add an aqueous solution of LiOH or NaOH and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • A precipitate of this compound should form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If a precipitate does not form, extract the acidified aqueous solution with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
3-Methyl-1H-pyrazoleC₄H₆N₂82.10Liquid
4-Chloro-3-methyl-1H-pyrazoleC₄H₅ClN₂116.55Solid[2]
Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetateC₈H₁₁ClN₂O₂202.64Oil/Solid
This compoundC₆H₇ClN₂O₂180.59Solid

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Hydrolysis A1 Mix 3-Methyl-1H-pyrazole, NaCl solution, and CHCl₃ A2 Electrolysis A1->A2 A3 Work-up & Extraction A2->A3 A4 Purification A3->A4 B1 React 4-Chloro-3-methyl-1H-pyrazole with Ethyl bromoacetate & K₂CO₃ A4->B1 Intermediate 1 B2 Reflux B1->B2 B3 Work-up & Extraction B2->B3 B4 Purification B3->B4 C1 Hydrolyze Ester with LiOH or NaOH B4->C1 Intermediate 2 C2 Acidification C1->C2 C3 Isolation (Filtration/Extraction) C2->C3 C4 Drying C3->C4 D D C4->D Final Product

Figure 2: General experimental workflow for the synthesis of this compound.

References

Experimental Applications of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid: In Vitro Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While specific in vitro data for this exact molecule is limited in publicly available literature, the extensive research on analogous pyrazole derivatives allows for the extrapolation of its potential experimental applications. Pyrazole derivatives have demonstrated a broad spectrum of in vitro activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This document outlines potential in vitro applications and detailed experimental protocols based on the activities of structurally related pyrazole compounds.

Anticipated Biological Activities:
  • Anticancer Activity: Many pyrazole derivatives exhibit potent cytotoxicity against various cancer cell lines.[4][5] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR/PI3K/AKT/mTOR pathway.[1]

  • Anti-inflammatory Activity: The pyrazole nucleus is a core component of several nonsteroidal anti-inflammatory drugs (NSAIDs), like celecoxib.[4] In vitro studies of pyrazole analogues have shown inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key mediators of inflammation.[2][6]

  • Antimicrobial and Antifungal Activity: Various substituted pyrazoles have been reported to possess significant antibacterial and antifungal properties, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the low microgram per milliliter range.[3][7]

Quantitative Data Summary

The following tables summarize in vitro quantitative data for various pyrazole derivatives, providing a reference for the potential potency of this compound.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound ClassCell LineAssay TypeIC50 ValueReference
Pyrazolyl s-Triazine DerivativesMDA-MB-231 (Triple-Negative Breast Cancer)EGFR Inhibition59.24 nM - 81.6 nM[1]
Pyrazole-Thiazol-4-one HybridsT-47D (Breast Cancer)Antiproliferative3.14 - 4.92 µM[4]
Pyrazole-Thiazol-4-one HybridsMDA-MB-231 (Triple-Negative Breast Cancer)Antiproliferative0.62 - 58.01 µM[4]
Pyrazolo[4,3-f]quinoline DerivativesHCT116 (Colon Cancer)Growth Inhibition1.7 µM[5]
Pyrazolo[4,3-f]quinoline DerivativesHeLa (Cervical Cancer)Growth Inhibition3.6 µM[5]
Indole-Pyrazole DerivativesHCT116, MCF7, HepG2, A549Cytotoxicity< 23.7 µM[5]
Indole-Pyrazole DerivativesCDK2 InhibitionEnzyme Assay0.074 - 0.095 µM[5]

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound ClassTargetAssay TypeIC50 ValueReference
3-(Trifluoromethyl)-5-arylpyrazoleCOX-2Enzyme Inhibition0.02 µM[2]
3-(Trifluoromethyl)-5-arylpyrazoleCOX-1Enzyme Inhibition4.5 µM[2]
Pyrazole Derivative5-LOXEnzyme Inhibition0.08 µM[2]
Pyrazoline DerivativeLipoxygenaseEnzyme Inhibition80 µM[8]

Table 3: Antimicrobial and Antifungal Activity of Pyrazole Derivatives

Compound ClassOrganismActivity TypeMIC ValueReference
Pyrazole AnalogueEscherichia coli (Gram-negative)Antibacterial0.25 µg/mL[3]
Pyrazole AnalogueStreptococcus epidermidis (Gram-positive)Antibacterial0.25 µg/mL[3]
Pyrazole AnalogueAspergillus nigerAntifungal1 µg/mL[3]
Hydrazone Derivative of PyrazoleAcinetobacter baumanniiAntibacterial16 µg/mL[9]
Pyrano[2,3-c] Pyrazole DerivativeKlebsiella pneumoniaeAntibacterial6.25 - 50 mg/mL[10]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of a test compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

In Vitro Anti-inflammatory Assay (COX Inhibition Assay)

This protocol provides a general method for assessing the inhibitory effect of a compound on COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • This compound

  • Assay buffer

  • EIA detection reagents (e.g., Prostaglandin E2 EIA kit)

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Incubation: In a 96-well plate, add the assay buffer, enzyme, and various concentrations of this compound. Include a vehicle control and a known COX inhibitor (e.g., celecoxib) as a positive control. Incubate for a short period at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

  • Reaction Termination: Stop the reaction after a defined time by adding a stop solution.

  • Prostaglandin Measurement: Quantify the amount of prostaglandin produced using an EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

In Vitro Antimicrobial Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.[7]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Sterile 96-well microplates

  • Bacterial inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), plate a small aliquot from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plate after incubation.

Visualizations

Signaling Pathway Diagram

EGFR_PI3K_AKT_mTOR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound (4-chloro-3-methyl-1H- pyrazol-1-yl)acetic acid Compound->EGFR Potential Inhibition Compound->PI3K Compound->mTOR

Caption: Potential inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow start Start: Compound Synthesis/ Procurement invitro In Vitro Screening start->invitro cytotoxicity Cytotoxicity Assays (e.g., MTT) invitro->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) invitro->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC Determination) invitro->antimicrobial data_analysis Data Analysis (IC50 / MIC Calculation) cytotoxicity->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis mechanism Mechanism of Action Studies data_analysis->mechanism pathway Signaling Pathway Analysis mechanism->pathway enzyme Enzyme Kinetics mechanism->enzyme lead_optimization Lead Optimization mechanism->lead_optimization

Caption: General workflow for in vitro evaluation of a novel compound.

References

Application Notes and Protocols for (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the initial investigation of the biological activity of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid. Based on the well-documented activities of structurally related pyrazole compounds, two primary applications are proposed for initial screening: inhibition of Cyclooxygenase-2 (COX-2) and inhibition of protein kinases. The following protocols provide detailed methodologies for these assays.

Table of Contents

  • Introduction: The Pyrazole Scaffold in Drug Discovery

  • Application 1: Cyclooxygenase-2 (COX-2) Inhibition Assay

    • Background

    • Quantitative Data Summary (Reference Compound)

    • Detailed Experimental Protocol

    • Signaling Pathway Diagram

    • Experimental Workflow Diagram

  • Application 2: Kinase Inhibitor Screening

    • Background

    • General Experimental Protocol

    • Experimental Workflow Diagram

  • Supporting Protocol: Cell Viability (MTT) Assay

    • Background

    • Detailed Experimental Protocol

    • Experimental Workflow Diagram

  • References

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] A significant number of pyrazole-containing compounds exert their therapeutic effects by inhibiting specific enzymes, particularly protein kinases and cyclooxygenases.[1][6] Given this precedent, a logical starting point for characterizing the bioactivity of a novel pyrazole derivative such as this compound is to assess its potential as a COX-2 inhibitor or a kinase inhibitor.

Application 1: Cyclooxygenase-2 (COX-2) Inhibition Assay

Background

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and plays a key role in the synthesis of prostaglandins, which are mediators of pain, fever, and inflammation.[7][8] Selective inhibition of COX-2 is a validated therapeutic strategy for treating inflammatory disorders with a potentially better safety profile than non-selective NSAIDs.[3] The well-known anti-inflammatory drug Celecoxib features a pyrazole core and is a selective COX-2 inhibitor.

Quantitative Data Summary (Reference Compound)

The following table summarizes reported IC50 values for Celecoxib against COX-2, which can be used as a benchmark for evaluating the potency of this compound.

CompoundAssay TypeTargetReported IC50 (nM)
CelecoxibRecombinant Human COX-2COX-240
CelecoxibHuman Dermal Fibroblasts (PGE2)COX-291
CelecoxibOvine COX-2 Colorimetric AssayCOX-2490
CelecoxibFluorometric KitCOX-2450

Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration.

Detailed Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol is adapted from commercially available kits and provides a method for determining the in vitro inhibitory activity of this compound against human recombinant COX-2.[9][10][11]

Materials:

  • This compound

  • Human Recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., a solution containing hematin and L-epinephrine)

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • DMSO (vehicle)

  • 96-well white opaque microplates

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound and Celecoxib in COX Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Dilute the human recombinant COX-2 enzyme in COX Assay Buffer to the desired concentration. Keep on ice.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Protocol:

    • Add 10 µL of the diluted test compound or control to the wells of the 96-well plate.

    • Include wells for "Enzyme Control" (vehicle only) and "Inhibitor Control" (Celecoxib).

    • Add 80 µL of the Reaction Mix to each well.

    • Add 10 µL of the diluted COX-2 enzyme to all wells except the "No Enzyme" control.

    • Incubate the plate at 25°C for 10 minutes, protected from light.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

    • Immediately measure the fluorescence intensity kinetically for 5-10 minutes at an excitation of 535 nm and an emission of 587 nm.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration of the test compound relative to the Enzyme Control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway Diagram

COX2_Pathway cluster_membrane Cell Membrane Arachidonic_Acid_Membrane Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid_Membrane->COX2_Enzyme Substrate Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2_Expression COX-2 Expression Inflammatory_Stimuli->COX2_Expression Induces COX2_Expression->COX2_Enzyme PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 Catalyzes Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Mediates Test_Compound This compound Test_Compound->COX2_Enzyme Inhibits

Caption: The COX-2 signaling pathway in inflammation.

Experimental Workflow Diagram

COX2_Workflow Start Start Prepare_Reagents Prepare Reagents (Compound Dilutions, Enzyme, Reaction Mix) Start->Prepare_Reagents Plate_Setup Plate Setup (Add Compound/Controls to 96-well plate) Prepare_Reagents->Plate_Setup Add_Reaction_Mix Add Reaction Mix Plate_Setup->Add_Reaction_Mix Add_Enzyme Add COX-2 Enzyme Add_Reaction_Mix->Add_Enzyme Incubate Incubate (10 min, 25°C) Add_Enzyme->Incubate Initiate_Reaction Initiate Reaction (Add Arachidonic Acid) Incubate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Kinetic Read) Initiate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the COX-2 inhibition assay.

Application 2: Kinase Inhibitor Screening

Background

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6][12] The pyrazole scaffold is a common feature in many kinase inhibitors.[1][13] A general kinase inhibitor screening assay can be used to identify if this compound has activity against a panel of kinases.

General Experimental Protocol: In Vitro Kinase Assay

This is a general protocol that can be adapted for various kinases. The specific substrate and detection method will vary depending on the kinase being assayed.

Materials:

  • This compound

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP

  • Kinase Assay Buffer

  • Detection Reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

  • Known kinase inhibitor (positive control)

  • DMSO (vehicle)

  • Microplates (as required by the detection method)

  • Plate reader (luminescence, fluorescence, or absorbance based on the assay)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound and a known inhibitor in Kinase Assay Buffer.

    • Prepare a solution of the kinase and its substrate in Kinase Assay Buffer.

  • Assay Protocol:

    • Add the test compound or control to the wells of the microplate.

    • Add the kinase/substrate mixture to the wells.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the desired reaction time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Incubate for the required time for signal development.

    • Read the plate on the appropriate plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of kinase activity for each concentration of the test compound.

    • Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.

Experimental Workflow Diagram

Kinase_Workflow Start Start Prepare_Reagents Prepare Reagents (Compound, Kinase, Substrate, ATP) Start->Prepare_Reagents Plate_Compound Dispense Compound/Controls into Plate Prepare_Reagents->Plate_Compound Add_Kinase_Substrate Add Kinase/Substrate Mixture Plate_Compound->Add_Kinase_Substrate Pre_Incubate Pre-incubate Add_Kinase_Substrate->Pre_Incubate Initiate_Reaction Initiate Reaction with ATP Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate for Kinase Reaction Initiate_Reaction->Incubate_Reaction Stop_and_Detect Stop Reaction and Add Detection Reagent Incubate_Reaction->Stop_and_Detect Read_Plate Read Plate Stop_and_Detect->Read_Plate Analyze_Data Analyze Data and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General workflow for in vitro kinase inhibitor screening.

Supporting Protocol: Cell Viability (MTT) Assay

Background

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14] It is a crucial secondary assay to determine if the inhibitory effects of a compound are due to specific enzyme inhibition or general cytotoxicity.

Detailed Experimental Protocol

Materials:

  • This compound

  • Cell line of interest (e.g., a cancer cell line for oncology applications)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom microplates

  • CO2 incubator

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours in the CO2 incubator until purple formazan crystals are visible.

    • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for a further 2-4 hours at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 (concentration that inhibits cell viability by 50%).

Experimental Workflow Diagram

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with Compound Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for Treatment Period (e.g., 24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Incubate_Solubilize Incubate to Dissolve Formazan Solubilize->Incubate_Solubilize Read_Absorbance Read Absorbance (570 nm) Incubate_Solubilize->Read_Absorbance Analyze_Data Analyze Data and Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

References

Application Notes and Protocols for (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid is a versatile heterocyclic building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The presence of a carboxylic acid functional group, a substituted pyrazole ring, and a chlorine atom provides multiple reaction sites for the construction of complex molecular architectures. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, making this building block a valuable starting material for the synthesis of novel therapeutic agents.

These application notes provide an overview of the potential uses of this compound and detailed protocols for its derivatization.

Key Applications

This compound is an ideal scaffold for the synthesis of a variety of derivatives, including but not limited to:

  • Amides: Amide coupling reactions with a diverse range of amines can generate libraries of compounds for biological screening. These derivatives are of particular interest in drug discovery due to the prevalence of the amide bond in pharmaceuticals.

  • Esters: Esterification with various alcohols can be used to modify the pharmacokinetic properties of the parent molecule, such as solubility and metabolic stability.

  • More Complex Molecules: The pyrazole ring itself can be further functionalized, and the acetic acid side chain can be used as a handle to incorporate the pyrazole moiety into larger, more complex bioactive molecules.

Experimental Protocols

The following are detailed protocols for common synthetic transformations involving this compound.

General Protocol for Amide Bond Formation

This protocol describes a standard method for the synthesis of amides from this compound using a carbodiimide coupling agent.

Reaction Scheme:

G cluster_0 This compound cluster_1 Amine cluster_2 Amide Derivative struct1 plus1 + struct1->plus1 struct2 R-NH2 arrow EDC, HOBt, DIPEA DCM, rt, 12 h struct2->arrow struct3 plus1->struct2 arrow->struct3

Caption: General scheme for amide synthesis.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired amide.

Expected Yields and Purity:

Product TypeExpected YieldExpected Purity (by LC-MS)
Primary Amides75-90%>95%
Secondary Amides70-85%>95%
Tertiary Amides60-80%>95%
General Protocol for Esterification

This protocol outlines the Fischer esterification of this compound.

Reaction Scheme:

G cluster_0 This compound cluster_1 Alcohol cluster_2 Ester Derivative struct1 plus1 + struct1->plus1 struct2 R-OH arrow H2SO4 (cat.) Reflux, 8 h struct2->arrow struct3 plus1->struct2 arrow->struct3

Caption: General scheme for Fischer esterification.

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol)

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Suspend this compound (1.0 eq) in the desired alcohol (used as solvent, typically in large excess).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired ester.

Expected Yields and Purity:

Product TypeExpected YieldExpected Purity (by LC-MS)
Methyl Ester80-95%>98%
Ethyl Ester75-90%>98%
Larger Alkyl Esters65-85%>95%

Hypothetical Application in the Synthesis of a Bioactive Molecule

This compound can serve as a key intermediate in the synthesis of more complex molecules with potential biological activity. The following diagram illustrates a hypothetical pathway to a potential kinase inhibitor, leveraging the reactivity of both the carboxylic acid and the pyrazole core.

G A This compound B Amide Coupling (Protocol 2.1) A->B Amine, Coupling Reagents C Intermediate Amide B->C D Suzuki Coupling (e.g., with Arylboronic acid) C->D Pd Catalyst, Base E Final Product (Potential Kinase Inhibitor) D->E

Caption: Hypothetical synthetic pathway.

This proposed pathway first involves the formation of an amide bond, followed by a palladium-catalyzed cross-coupling reaction at the chloro-position of the pyrazole ring to introduce further molecular diversity. Such strategies are commonly employed in medicinal chemistry to explore the structure-activity relationships of lead compounds.

Disclaimer: The experimental protocols provided are general methods and may require optimization for specific substrates and scales. It is recommended to perform small-scale test reactions to determine the optimal conditions. All work should be carried out by trained individuals in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for the Purification of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid is a substituted pyrazole derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The purity of such compounds is critical for obtaining reliable biological data and for meeting regulatory standards. This document provides detailed protocols for the purification of this compound, based on established techniques for analogous compounds. The methods described herein are intended to remove unreacted starting materials, by-products, and other impurities that may be present after synthesis.

Data Presentation: Potential Purification Techniques

Purification Technique Principle Typical Solvents/Reagents Key Parameters to Optimize Potential Impurities Removed Reference for Analogy
Acid-Base Extraction Exploits the acidic nature of the carboxylic acid group. The compound is deprotonated to form a water-soluble salt, separating it from neutral or basic impurities.Aqueous base (e.g., NaHCO₃, NaOH), organic solvent (e.g., ethyl acetate, dichloromethane), acid (e.g., HCl)pH of the aqueous phase, choice of organic solvent, extraction temperature.Neutral organic impurities, basic impurities (e.g., unreacted amines).[1]
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.Methanol, ethanol, ethyl acetate, dioxane, dichloromethane/petroleum ether.Solvent system, cooling rate, final temperature.Less soluble impurities (removed by hot filtration), more soluble impurities (remain in the mother liquor).[2][3][4]
Column Chromatography Separation based on differential adsorption of the compound and impurities onto a stationary phase.Silica gel (stationary phase), ethyl acetate/hexane, dichloromethane/methanol (mobile phase).Stationary phase, mobile phase composition (gradient or isocratic), column loading.Compounds with different polarities.[1]
Acid Addition Salt Formation and Crystallization Formation of a crystalline salt of the pyrazole with an acid, which can be isolated and then neutralized to recover the purified pyrazole.Inorganic mineral acids (e.g., HCl) or organic acids.Choice of acid, solvent for crystallization.Non-basic impurities.[5]

Experimental Protocols

The following are detailed protocols for the purification of this compound. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be followed at all times.

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for separating carboxylic acids from neutral or basic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃ solution.

  • Separation of Layers: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate. The deprotonated product will be in the aqueous layer.

  • Repeat Extraction: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete transfer of the acidic product.

  • Combine Aqueous Layers: Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh ethyl acetate to remove any remaining neutral impurities.

  • Acidification: Cool the combined aqueous solution in an ice bath and slowly add 1 M HCl with stirring until the pH is approximately 2. The this compound should precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is suitable for removing small amounts of impurities with different solubility profiles. The choice of solvent is critical and may require some preliminary screening.

Materials:

  • Crude or partially purified this compound

  • Recrystallization solvent (e.g., methanol, ethyl acetate, or a mixture such as dichloromethane/petroleum ether)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture with stirring on a hot plate. If necessary, add more solvent dropwise until the solid is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

This method is useful for separating compounds with different polarities and can yield very pure material.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of ethyl acetate and hexane, or dichloromethane and methanol)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Develop a TLC method to determine the appropriate eluent system that provides good separation of the desired product from impurities (a target Rf value of 0.2-0.4 is often ideal).

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under vacuum.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound Dissolution Dissolution in Organic Solvent Crude->Dissolution Extraction Acid-Base Extraction Dissolution->Extraction Primary Purification Acidification Acidification and Precipitation Extraction->Acidification Filtration1 Filtration and Drying Acidification->Filtration1 Recrystallization Recrystallization Filtration1->Recrystallization Further Purification Chromatography Column Chromatography Filtration1->Chromatography High Purity PureProduct Purified Product Recrystallization->PureProduct Chromatography->PureProduct PurificationPrinciples cluster_acidity Based on Acidity cluster_solubility Based on Solubility cluster_polarity Based on Polarity AcidBase Acid-Base Extraction SaltFormation Acid Addition Salt Formation Recrystallization Recrystallization Chromatography Column Chromatography Purification Purification Principle Purification->AcidBase Purification->SaltFormation Purification->Recrystallization Purification->Chromatography

References

Application Notes & Protocols for the Quantification of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative of interest in pharmaceutical and agrochemical research. Accurate quantification of this compound is essential for various stages of development, including pharmacokinetic studies, formulation analysis, and quality control. These application notes provide detailed protocols for the quantification of this compound in different matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and simple formulations where high sensitivity is not required.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid) in a gradient or isocratic elution. A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (typically around 220-260 nm for pyrazole derivatives).

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC-UV method.

ParameterExpected Performance
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Dilution Serial Dilution (Standards) Standard->Dilution Sample Test Sample Dissolution Dissolution & Filtration (Sample) Sample->Dissolution MobilePhase Mobile Phase MobilePhase->Dilution MobilePhase->Dissolution HPLC HPLC-UV Analysis Dilution->HPLC Dissolution->HPLC Calibration Calibration Curve HPLC->Calibration Quantification Quantification HPLC->Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV quantification.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices such as plasma, tissue homogenates, or environmental samples.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization - ESI - source)

  • UPLC/HPLC system

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Reagents for sample extraction (e.g., protein precipitation, solid-phase extraction)

2. LC and MS/MS Conditions:

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (to be optimized for the analyte).

    • Multiple Reaction Monitoring (MRM): The precursor ion (parent ion) and a suitable product ion (daughter ion) for both the analyte and the internal standard need to be determined by direct infusion of the standards.

    • Collision Energy and other MS parameters: Optimize for the specific MRM transitions.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Working Standard and QC Solutions: Prepare a series of calibration standards and quality control (QC) samples by spiking the stock solution into the appropriate matrix (e.g., blank plasma) to achieve concentrations ranging from sub-ng/mL to hundreds of ng/mL.

  • Sample Preparation (e.g., for plasma):

    • To 100 µL of plasma sample, add the internal standard.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition and inject it into the LC-MS/MS system.

4. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Calculate the concentration of the analyte in the samples using the regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the LC-MS/MS method.

ParameterExpected Performance
Linearity (r²)> 0.995
Range0.1 - 500 ng/mL
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike IS Sample->Spike IS Internal Standard IS->Spike Extraction Extraction (e.g., Protein Precipitation) Spike->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS PeakIntegration Peak Integration LCMS->PeakIntegration RatioCalc Area Ratio Calculation (Analyte/IS) PeakIntegration->RatioCalc Calibration Calibration Curve RatioCalc->Calibration Quantification Quantification RatioCalc->Quantification Calibration->Quantification

Caption: Workflow for LC-MS/MS quantification.

Application Notes and Protocols for (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid (CAS No. 180741-31-5) is a substituted pyrazole derivative.[1][2] While specific biological activity and detailed medicinal chemistry applications for this particular compound are not extensively documented in publicly available literature, the pyrazole scaffold is a well-established pharmacophore with a broad range of therapeutic applications. This document provides an overview of the potential applications of this compound based on the known activities of structurally related compounds, along with generalized protocols for its synthesis and biological screening.

Introduction to Pyrazole Derivatives in Medicinal Chemistry

Pyrazole and its derivatives are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The pyrazole ring system is a versatile scaffold that can be readily functionalized to modulate the biological and physicochemical properties of the resulting compounds. Numerous pyrazole-containing molecules have been developed and have shown a wide array of biological activities, including:

  • Anticancer: Pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as the induction of apoptosis and inhibition of cell proliferation.[3]

  • Anti-inflammatory: Certain pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of enzymes like cyclooxygenase (COX).[4]

  • Antimicrobial: The pyrazole nucleus is found in compounds with antibacterial and antifungal activities.

  • Antiviral, Antidiabetic, and Neuroprotective: Various pyrazole derivatives have also been investigated for their potential in treating viral infections, diabetes, and neurodegenerative disorders.[3]

Given the broad spectrum of activities associated with the pyrazole scaffold, this compound represents a molecule of interest for screening and further development in medicinal chemistry.

Potential Applications of this compound

Based on the structure-activity relationships of related pyrazole derivatives, this compound could be explored for, but not limited to, the following applications:

  • As a scaffold for novel anticancer agents: The substituted pyrazole ring could be a core structure for developing new cytotoxic or targeted anticancer therapies.

  • As a building block for anti-inflammatory drugs: The acetic acid moiety provides a handle for further chemical modifications to develop novel anti-inflammatory agents.

  • In the development of new antimicrobial compounds: The molecule could be screened for activity against a panel of bacterial and fungal strains.

Generalized Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound.

Chemical Synthesis

A general method for the synthesis of N-substituted pyrazole acetic acids involves the N-alkylation of a pyrazole ring with an appropriate haloacetic acid ester, followed by hydrolysis.

Protocol: Synthesis of this compound

Materials:

  • 4-chloro-3-methyl-1H-pyrazole

  • Ethyl bromoacetate

  • Potassium carbonate (or another suitable base)

  • Acetone (or another suitable solvent)

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • N-Alkylation:

    • To a solution of 4-chloro-3-methyl-1H-pyrazole in acetone, add potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl bromoacetate dropwise to the suspension.

    • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted ester.

    • Acidify the aqueous layer to a pH of 2-3 with hydrochloric acid.

    • The product, this compound, may precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

    • The product can be further purified by recrystallization or column chromatography.

cluster_synthesis Synthesis Workflow Start Start N-Alkylation N-Alkylation Start->N-Alkylation 4-chloro-3-methyl-1H-pyrazole, Ethyl bromoacetate, Base Hydrolysis Hydrolysis N-Alkylation->Hydrolysis Crude Ester Purification Purification Hydrolysis->Purification Crude Acid Characterization Characterization Purification->Characterization Purified Acid Final Product Final Product Characterization->Final Product Confirmed Structure

Caption: Generalized workflow for the synthesis of this compound.

In Vitro Anticancer Screening

A common initial step in evaluating the potential of a new compound as an anticancer agent is to screen it against a panel of cancer cell lines to determine its cytotoxicity. The MTT assay is a widely used colorimetric assay for this purpose.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug as a positive control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

cluster_screening In Vitro Cytotoxicity Screening Workflow Cell_Seeding Seed Cancer Cells (96-well plate) Compound_Treatment Treat with this compound (various concentrations) Cell_Seeding->Compound_Treatment Incubation_48_72h Incubate (48-72 h) Compound_Treatment->Incubation_48_72h MTT_Assay Perform MTT Assay Incubation_48_72h->MTT_Assay Absorbance_Reading Read Absorbance (570 nm) MTT_Assay->Absorbance_Reading Data_Analysis Data Analysis (Calculate IC50) Absorbance_Reading->Data_Analysis Result Determine Cytotoxicity Data_Analysis->Result

Caption: A general workflow for in vitro cytotoxicity screening using the MTT assay.

Data Presentation

As no specific quantitative data for this compound is currently available in the literature, a data table cannot be provided. Should experimental data be generated, it is recommended to present it in a clear, tabular format. For example:

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)Data to be determined
HeLa (Cervical Cancer)Data to be determined
A549 (Lung Cancer)Data to be determined

Signaling Pathways

The identification of specific signaling pathways modulated by this compound would require further experimental investigation, such as target identification studies, gene expression analysis, and western blotting. Without such data, a signaling pathway diagram cannot be accurately constructed.

Conclusion

This compound is a chemical entity with potential for medicinal chemistry applications, owing to the established biological significance of the pyrazole scaffold. While specific data for this compound is lacking, the generalized protocols and information provided herein offer a framework for its synthesis and biological evaluation. Further research is warranted to elucidate its specific biological targets, mechanism of action, and therapeutic potential.

References

Application Notes and Protocols for the Derivatization of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid into a library of amides and esters. These derivatives are valuable candidates for biological screening, particularly in the fields of oncology and microbiology, due to the known and varied bioactivities of the pyrazole scaffold.[1][2][3][4] This document outlines synthetic procedures, and methodologies for biological evaluation, and discusses potential mechanisms of action.

Introduction

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3][4] The starting material, this compound, provides a versatile scaffold for the generation of a diverse chemical library. By modifying the carboxylic acid moiety through amide and ester bond formation, researchers can systematically explore the structure-activity relationships (SAR) and potentially identify novel therapeutic agents.

Synthetic Derivatization Protocols

Two primary derivatization strategies for this compound are presented: amide synthesis and ester synthesis. These methods are robust and can be adapted to a wide range of amines and alcohols to generate a library of diverse compounds.

The synthesis of N-substituted (4-chloro-3-methyl-1H-pyrazol-1-yl)acetamides can be achieved through the formation of an acid chloride followed by reaction with a primary or secondary amine.

Protocol 2.1.1: Two-Step Amide Synthesis via Acid Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Formation of the Acid Chloride

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the stirred solution. If using oxalyl chloride, add a catalytic amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl or CO, CO₂ and HCl).

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude acid chloride. Caution: Acid chlorides are moisture-sensitive and corrosive. Handle with care in a fume hood.

Step 2: Amide Formation

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted (4-chloro-3-methyl-1H-pyrazol-1-yl)acetamide.

Esterification can be performed using the Fischer esterification method, which is suitable for simple alcohols.

Protocol 2.2.1: Fischer Esterification

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, propanol) - used in excess as the solvent

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction can be monitored by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

  • Wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography on silica gel to yield the final product.

Biological Screening Protocols

The synthesized library of amides and esters should be subjected to biological screening to identify compounds with potential therapeutic applications. Based on the known activities of pyrazole derivatives, primary screening should focus on anticancer and antimicrobial activities.

A panel of human cancer cell lines should be used to assess the cytotoxic activity of the synthesized compounds.

Protocol 3.1.1: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], HepG2 [liver])

  • Normal human cell line (e.g., HEK293) for selectivity assessment

  • DMEM or RPMI-1640 cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized pyrazole derivatives dissolved in DMSO (stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Include a known anticancer drug (e.g., doxorubicin) as a positive control.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

The antimicrobial activity can be evaluated against a panel of pathogenic bacteria and fungi.

Protocol 3.2.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive], Escherichia coli, Pseudomonas aeruginosa [Gram-negative])

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Synthesized pyrazole derivatives dissolved in DMSO

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microplates

  • Incubator (37 °C for bacteria, 30 °C for fungi)

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Include a positive control (microbes with broth and DMSO) and a negative control (broth only).

  • Incubate the plates for 24 hours (bacteria) or 48 hours (fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation

Quantitative data from the biological screening should be summarized in tables for clear comparison of the activity of the different derivatives.

Table 1: Representative Anticancer Activity of Pyrazole Derivatives (IC₅₀ in µM)

Compound IDDerivative TypeR GroupMCF-7HCT-116A549
PD-Amide-01 Amide-CH₂-PhDataDataData
PD-Amide-02 Amide-Ph-4-ClDataDataData
PD-Ester-01 Ester-CH₃DataDataData
PD-Ester-02 Ester-CH₂CH₃DataDataData
Doxorubicin --Ref. DataRef. DataRef. Data
Note: The data presented here are hypothetical and should be replaced with experimental results. The anticancer activity of pyrazole derivatives can vary significantly based on their substitution patterns.

Table 2: Representative Antimicrobial Activity of Pyrazole Derivatives (MIC in µg/mL)

Compound IDDerivative TypeR GroupS. aureusE. coliC. albicans
PD-Amide-01 Amide-CH₂-PhDataDataData
PD-Amide-02 Amide-Ph-4-ClDataDataData
PD-Ester-01 Ester-CH₃DataDataData
PD-Ester-02 Ester-CH₂CH₃DataDataData
Ciprofloxacin --Ref. DataRef. DataNA
Fluconazole --NANARef. Data
Note: The data presented here are hypothetical and should be replaced with experimental results. The antimicrobial activity of pyrazole derivatives can be broad-spectrum or specific to certain classes of microorganisms.[5]

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow and potential signaling pathways that may be modulated by the synthesized pyrazole derivatives.

experimental_workflow start This compound derivatization Derivatization start->derivatization amide_synthesis Amide Synthesis derivatization->amide_synthesis Amines ester_synthesis Ester Synthesis derivatization->ester_synthesis Alcohols purification Purification & Characterization (Chromatography, NMR, MS) amide_synthesis->purification ester_synthesis->purification screening Biological Screening purification->screening anticancer Anticancer Screening (MTT Assay) screening->anticancer antimicrobial Antimicrobial Screening (MIC Assay) screening->antimicrobial data_analysis Data Analysis (IC50 / MIC Determination) anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: Experimental workflow for derivatization and biological screening.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound Pyrazole Derivative egfr EGFR compound->egfr Inhibition cdk2 CDK2 compound->cdk2 Inhibition ros ROS Generation compound->ros Induction pi3k PI3K egfr->pi3k akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis Inhibits cyclin_e Cyclin E cdk2->cyclin_e Regulates ros->apoptosis cell_cycle_arrest Cell Cycle Arrest cyclin_e->cell_cycle_arrest

Caption: Potential anticancer signaling pathways modulated by pyrazole derivatives.

antimicrobial_pathway cluster_bacterium Bacterial Cell compound Pyrazole Derivative cell_wall Cell Wall Synthesis compound->cell_wall Inhibition dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition protein_synthesis Protein Synthesis (Ribosome) compound->protein_synthesis Inhibition bacterial_death Bacterial Cell Death cell_wall->bacterial_death dna_gyrase->bacterial_death protein_synthesis->bacterial_death

Caption: Potential antimicrobial mechanisms of action for pyrazole derivatives.

References

Application Note and Protocols for the Large-Scale Synthesis of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid is a key building block in the synthesis of various pharmacologically active compounds. Its structural motif is found in a range of developmental drugs, making its efficient and scalable synthesis a topic of significant interest for the pharmaceutical industry. This document provides detailed protocols for a robust, two-step synthesis suitable for large-scale production. The synthesis route involves the chlorination of 3-methyl-1H-pyrazole followed by N-alkylation and subsequent hydrolysis.

Overall Synthesis Workflow

The large-scale synthesis of this compound is accomplished through a two-step process. The first step involves the regioselective chlorination of 3-methyl-1H-pyrazole to produce 4-chloro-3-methyl-1H-pyrazole. The second step is a one-pot reaction involving the N-alkylation of the chlorinated pyrazole intermediate with ethyl chloroacetate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.

G A 3-methyl-1H-pyrazole D 4-chloro-3-methyl-1H-pyrazole A->D Chlorination B Trichloroisocyanuric acid (TCCA) C Acetonitrile H Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate D->H N-Alkylation E Ethyl Chloroacetate F Potassium Carbonate G Acetonitrile K This compound H->K I Sodium Hydroxide J Ethanol/Water

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-chloro-3-methyl-1H-pyrazole

This protocol describes the chlorination of 3-methyl-1H-pyrazole using trichloroisocyanuric acid (TCCA) as a safe and efficient chlorinating agent.

Materials:

  • 3-methyl-1H-pyrazole

  • Trichloroisocyanuric acid (TCCA)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Large-scale reaction vessel with overhead stirring, temperature control, and addition funnel

  • Filtration apparatus

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a stirred solution of 3-methyl-1H-pyrazole (1.0 eq) in acetonitrile (10 L/kg of pyrazole) at room temperature, add TCCA (1.05 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove cyanuric acid byproduct. Wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (15 L/kg of initial pyrazole) and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 5 L/kg), water (5 L/kg), and brine (5 L/kg).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to afford 4-chloro-3-methyl-1H-pyrazole as a white to off-white solid.

Step 2: Synthesis of this compound

This protocol details the N-alkylation of 4-chloro-3-methyl-1H-pyrazole with ethyl chloroacetate, followed by in-situ hydrolysis of the resulting ester.

Materials:

  • 4-chloro-3-methyl-1H-pyrazole

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

Equipment:

  • Large-scale reaction vessel with overhead stirring, temperature control, and reflux condenser

  • pH meter or pH paper

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • N-Alkylation: To a suspension of anhydrous potassium carbonate (2.0 eq) in acetonitrile (10 L/kg of pyrazole), add 4-chloro-3-methyl-1H-pyrazole (1.0 eq).

  • Add ethyl chloroacetate (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Hydrolysis: After completion of the N-alkylation, cool the reaction mixture to 50°C.

  • Add a solution of sodium hydroxide (3.0 eq) in a 1:1 mixture of ethanol and water (5 L/kg of pyrazole).

  • Heat the mixture to reflux for 4-6 hours until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water (10 L/kg of initial pyrazole) and wash with ethyl acetate (2 x 5 L/kg) to remove any unreacted starting material and byproducts.

  • Cool the aqueous layer to 0-5°C and acidify to pH 2-3 with concentrated hydrochloric acid.

  • A precipitate will form. Stir the slurry at 0-5°C for 1 hour.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data Summary

The following tables summarize the expected yields and purity for each step of the synthesis based on literature for analogous reactions.

Table 1: Synthesis of 4-chloro-3-methyl-1H-pyrazole

ParameterValueReference
Starting Material 3-methyl-1H-pyrazole-
Chlorinating Agent Trichloroisocyanuric acid (TCCA)[1]
Solvent Acetonitrile[1]
Reaction Time 12-16 hours-
Typical Yield 75-85%[1]
Purity (after recrystallization) >98%-

Table 2: Synthesis of this compound

ParameterValueReference
Starting Material 4-chloro-3-methyl-1H-pyrazole-
Alkylation Reagent Ethyl chloroacetate[2]
Base (Alkylation) K₂CO₃[2]
Hydrolysis Reagent NaOH[3]
Solvents Acetonitrile, Ethanol, Water[2][3]
Typical Overall Yield (2 steps) 70-80%[4]
Purity (after precipitation) >97%-

Logical Relationship Diagram

The following diagram illustrates the logical progression and dependencies of the key stages in the synthesis protocol.

G start Start prep_materials Prepare Reactants and Solvents start->prep_materials chlorination Chlorination of 3-methyl-1H-pyrazole prep_materials->chlorination Step 1 workup1 Workup and Purification of 4-chloro-3-methyl-1H-pyrazole chlorination->workup1 alkylation N-Alkylation with Ethyl Chloroacetate workup1->alkylation Step 2a hydrolysis Hydrolysis of Ethyl Ester alkylation->hydrolysis Step 2b workup2 Workup and Isolation of Final Product hydrolysis->workup2 analysis Final Product Analysis (Purity, Structure) workup2->analysis end End analysis->end

Caption: Logical workflow of the synthesis and analysis process.

References

Application Notes and Protocols for the Biological Testing of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole and its derivatives represent a class of "privileged structures" in medicinal chemistry, forming the core scaffold of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3][4] These heterocyclic compounds are integral to several FDA-approved drugs and are extensively investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[5][6][7][8][9] Their therapeutic potential stems from their ability to interact with various biological targets, including protein kinases, cyclooxygenase (COX) enzymes, and tubulin.[3][10] This document provides a comprehensive set of protocols for the biological evaluation of novel pyrazole derivatives, focusing on anticancer and anti-inflammatory applications.

Section 1: General Workflow for Anticancer Evaluation

A systematic approach is crucial for evaluating the anticancer potential of new pyrazole derivatives. The workflow begins with broad cytotoxicity screening, followed by detailed mechanistic assays to elucidate the mode of action, and finally progresses to in vivo validation for promising candidates.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Primary Cytotoxicity Screening (e.g., MTT/XTT Assay) B Apoptosis Assays (Annexin V/PI, Western Blot) A->B C Cell Cycle Analysis (PI Staining, Flow Cytometry) A->C D Mechanism of Action Studies (Kinase Assays, Tubulin Polymerization) B->D C->D E Tumor Xenograft Models D->E F Toxicity & Pharmacokinetic Studies E->F

Caption: General workflow for evaluating novel pyrazole derivatives as anticancer agents.

Protocol 1.1: Cell Viability / Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. The final solvent (e.g., DMSO) concentration should be non-toxic to the cells (typically <0.5%). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: Cytotoxicity of Pyrazole Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Methoxy Derivative 3dBreast (MCF-7)10[13][14]
Methoxy Derivative 3eBreast (MCF-7)12[13][14]
Pyrazole 5aBreast (MCF-7)14[13][14]
TosindColon (HT29)30[15]
TospyrquinColon (HT29)37[15]
Compound 3fBreast (MDA-MB-468)14.97 (24h)[16][17]
Compound 3fBreast (MDA-MB-468)6.45 (48h)[16][17]
Compound 6hLeukemia (Jurkat)4.36[18]
Compound 5bLeukemia (K562)0.021[2]
Compound 5bLung (A549)0.69[2]
Compound 27Breast (MCF-7)16.50[3]
Compound 43Breast (MCF-7)0.25[3]
Compound 47cColon (HCT-116)3.12[10]

Protocol 1.2: Apoptosis Detection by Annexin V/PI Staining

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. This protocol uses Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters late apoptotic or necrotic cells with compromised membranes) to quantify apoptosis via flow cytometry.[16]

Methodology:

  • Cell Treatment: Seed cells (e.g., 2 x 10⁵ cells/well in a 6-well plate) and treat with the pyrazole derivative at its IC₅₀ concentration for 24 or 48 hours.[16] Include both negative (vehicle) and positive (e.g., Etoposide) controls.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[16]

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualization: Apoptosis Signaling Pathways

Many pyrazole derivatives induce apoptosis by modulating the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.[19] Western blotting can be used to measure key proteins in these pathways, such as Bax, Bcl-2, Caspase-8, Caspase-9, and cleaved PARP-1.[15][19]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DR Death Receptor C8 Pro-Caspase-8 DR->C8 aC8 Active Caspase-8 C8->aC8 C3 Pro-Caspase-3 aC8->C3 Mito Mitochondria CytC Cytochrome C Mito->CytC Bax Bax (Pro-apoptotic) Bax->Mito Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mito C9 Pro-Caspase-9 CytC->C9 aC9 Active Caspase-9 C9->aC9 aC9->C3 aC3 Active Caspase-3 C3->aC3 PARP PARP aC3->PARP cPARP Cleaved PARP PARP->cPARP Apop Apoptosis cPARP->Apop

Caption: Key proteins in the intrinsic and extrinsic apoptosis pathways.

Protocol 1.3: Cell Cycle Analysis

Anticancer agents often function by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), preventing cell proliferation. This can be analyzed by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and quantifying DNA content using flow cytometry.[16][20]

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours.

  • Cell Fixation: Harvest the cells, wash with ice-cold PBS, and fix them by adding ice-cold 70% ethanol drop-wise while vortexing.[20] Incubate at -20°C for at least 2 hours.[20]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a PI staining solution containing RNase A.[16]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[20]

  • Flow Cytometry: Analyze the samples using a flow cytometer. Generate a histogram of fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Effect of Pyrazole Derivatives on Cell Cycle Distribution

CompoundCell LineConcentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/MReference
PTA-1MDA-MB-2312.5-19.853.25[21]
PTA-1MDA-MB-2315.0-15.3471.5[21]
PTA-1MDA-MB-23110.0-24.6>50[21]
Compound 6hJurkat4.36 (72h)Arrest-Decrease[18]
Compound 3fMDA-MB-46814.97-Arrest-[16][17]

Section 2: Mechanism of Action Elucidation

Kinase Inhibition (Example: JAK/STAT Pathway)

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cell proliferation and survival. Its abnormal activation is linked to various cancers, making it a key target for inhibitors.[22] Several pyrazole derivatives have been developed as potent JAK inhibitors.[20][22]

Visualization: JAK/STAT Signaling Pathway

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates pJAK p-JAK (Active) JAK->pJAK activates STAT STAT pJAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT phosphorylates Dimer p-STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Inhibitor Pyrazole Inhibitor Inhibitor->pJAK inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole derivative.

Protocol 2.1.1: Western Blot for Target Phosphorylation

This protocol provides direct evidence of target engagement by detecting changes in the phosphorylation state of a kinase's downstream substrates (e.g., p-STAT).[20]

Methodology:

  • Cell Treatment and Lysis: Seed cells (e.g., in 6-well plates) and treat with the pyrazole inhibitor at various concentrations for a predetermined time.[20] Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add SDS-PAGE sample buffer and boil at 95°C for 5 minutes to denature the proteins.[20]

  • SDS-PAGE and Transfer: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-p-STAT) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-STAT) or a housekeeping protein (e.g., GAPDH).

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity to determine the change in phosphorylation.

Data Presentation: Kinase Inhibitory Activity of Pyrazole Derivatives

CompoundKinase TargetIC₅₀ (nM)Reference
3fJAK13.4[22]
3fJAK22.2[22]
3fJAK33.5[22]
11bJAK118.2[22]
11bJAK21.8[22]
11bJAK31.5[22]

Section 3: In Vivo Evaluation

Promising compounds from in vitro studies should be evaluated in vivo to assess their efficacy and safety in a whole-organism context.

Protocol 3.1: Carrageenan-Induced Rat Paw Edema Model (Anti-inflammatory)

This is a standard in vivo model to screen for acute anti-inflammatory activity.[23][24]

Methodology (Brief):

  • Animals (e.g., Wistar rats) are fasted overnight.

  • The pyrazole derivative or a standard drug (e.g., Celecoxib) is administered orally.[23]

  • After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan is given into the right hind paw to induce inflammation and edema.

  • Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Protocol 3.2: Tumor Xenograft Model (Anticancer)

This model assesses the ability of a compound to inhibit tumor growth in vivo.[2][4]

Methodology (Brief):

  • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells (e.g., A549, MCF-7).

  • Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • The pyrazole derivative is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.

  • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • At the end of the study, the tumor growth inhibition (TGI) is calculated. The animal's overall health and any signs of toxicity are also monitored.[25]

References

Application of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic Acid in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in agrochemical research due to their diverse biological activities.[1][2][3] Within this family, pyrazole acetic acid scaffolds are being explored for their potential as herbicides. While specific research on (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid is not extensively available in public literature, this document provides a comprehensive overview of the application of structurally related pyrazole derivatives in agrochemical research. The methodologies and data presented herein are extrapolated from studies on analogous compounds and serve as a guide for the evaluation of this compound as a potential herbicidal agent.

Many pyrazole-based herbicides are known to target and inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[4][5] This enzyme is crucial in the biosynthesis of plastoquinone, which is essential for carotenoid production. Inhibition of HPPD leads to a depletion of carotenoids, which protect chlorophyll from photooxidation. The resulting "bleaching" of the plant tissue ultimately leads to necrosis and death.[6] Other potential modes of action for pyrazole derivatives include the inhibition of transketolase (TK), an enzyme in the Calvin cycle of photosynthesis.[5]

Data Presentation: Herbicidal Activity of Related Pyrazole Derivatives

The following tables summarize quantitative data from studies on various pyrazole derivatives, illustrating the type of data that would be valuable to generate for this compound.

Table 1: Post-emergence Herbicidal Activity of Phenylpyrazole Derivatives with Strobilurin Moieties against Amaranthus retroflexus [2]

CompoundApplication Rate (g a.i./hm²)Fresh Weight Inhibition Rate (%)ED₅₀ (g a.i./hm²)
7b 15085.313.20
7e 15088.1Not Determined
7f 15092.512.57
Fomesafen (Control) 15095.210.67

Table 2: Herbicidal Activity of Pyrazole Amide Derivatives against Various Weed Species [5]

CompoundWeed SpeciesApplication Rate (g a.i./ha)Root Inhibition (%)Foliar Inhibition (%)
6ba Digitaria sanguinalis (DS)150~90~80
Amaranthus retroflexus (AR)150~80-
Setaria viridis (SV)150~80>80
6bj Digitaria sanguinalis (DS)150~90~80
Amaranthus retroflexus (AR)150~80-
Setaria viridis (SV)150>80>80
Mesotrione (Control) ----
Nicosulfuron (Control) ----

Table 3: Enzyme Inhibitory Activity of Pyrazole Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Reference
Metabolite of Pyrazolate 4-Hydroxyphenylpyruvate dioxygenase (HPPD)0.013[4][5]
Pyrazolate 4-Hydroxyphenylpyruvate dioxygenase (HPPD)0.052[4][5]
Pyrazoxyfen 4-Hydroxyphenylpyruvate dioxygenase (HPPD)7.5[4][5]
Compound 5q (1,2,4-oxadiazole) Light-dependent protochlorophyllide oxidoreductase (LPOR)17.63[7]

Experimental Protocols

The following are detailed, generalized protocols for evaluating the herbicidal activity of a novel compound such as this compound, based on common practices in the field.[2][8]

Protocol 1: Greenhouse Bioassay for Herbicidal Efficacy

1. Plant Material and Growth Conditions:

  • Test Species: A selection of common weed species, including both monocots and dicots (e.g., Echinochloa crus-galli, Digitaria sanguinalis, Setaria viridis, Abutilon theophrasti, Amaranthus retroflexus).

  • Potting: Sow seeds in plastic pots (e.g., 10 cm diameter) filled with a standard greenhouse potting mix.

  • Growth Environment: Maintain plants in a greenhouse with controlled temperature (25-30°C), humidity, and a consistent photoperiod (e.g., 16h light / 8h dark).

  • Thinning: After emergence, thin seedlings to a uniform number per pot (e.g., 3-5 plants) to ensure consistent growth.

2. Herbicide Application:

  • Formulation: Prepare a stock solution of the test compound, this compound, in a suitable solvent (e.g., acetone) with a surfactant (e.g., Tween 20) to ensure proper adhesion to the leaf surface.

  • Application Rates: Prepare a series of dilutions to achieve a range of application rates (e.g., 37.5, 75, 150, 300 g active ingredient per hectare). Include a vehicle-only control.

  • Application Method: Apply the herbicide solution as a post-emergence foliar spray when the weeds have reached the 2-4 true leaf stage. Use a laboratory spray chamber to ensure uniform application.

3. Data Collection and Analysis:

  • Visual Assessment: Visually assess the percentage of injury (e.g., chlorosis, necrosis, growth inhibition) at 3, 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete kill).

  • Fresh Weight Measurement: At 21 DAT, harvest the above-ground plant material, and measure the fresh weight. Calculate the percentage of growth inhibition relative to the untreated control.

  • Data Analysis: Determine the effective dose required to cause 50% inhibition (ED₅₀) for each weed species using probit analysis or other suitable statistical methods.

Protocol 2: In Vitro Enzyme Inhibition Assay (Example: HPPD)

1. Enzyme Preparation:

  • Obtain or prepare a purified source of the target enzyme, for example, 4-hydroxyphenylpyruvate dioxygenase (HPPD) from a plant source like Arabidopsis thaliana.

2. Assay Procedure:

  • Prepare a reaction mixture containing the enzyme, its substrate (p-hydroxyphenylpyruvate), and cofactors in a suitable buffer.

  • Add varying concentrations of the test compound, this compound, to the reaction mixture.

  • Incubate the reaction at a controlled temperature.

  • Measure the enzyme activity by monitoring the formation of the product, homogentisate, or the consumption of a co-substrate using a spectrophotometer or other appropriate detection method.

3. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

  • Determine the concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) by plotting the inhibition data against the compound concentration and fitting to a suitable dose-response curve.

Visualizations

Signaling Pathway Diagram

HPPD_Inhibition_Pathway cluster_pathway Tyrosine Catabolism & Plastoquinone Synthesis cluster_inhibition Herbicidal Action cluster_consequences Physiological Effects Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic Acid Tyrosine->HPPA Transaminase HGA Homogentisic Acid HPPA->HGA HPPD Plastoquinone Plastoquinone HGA->Plastoquinone Multiple Steps Carotenoid_Depletion Carotenoid Depletion Plastoquinone->Carotenoid_Depletion Leads to Pyrazole_Herbicide This compound (or related pyrazole herbicide) HPPD HPPD (4-Hydroxyphenylpyruvate Dioxygenase) Pyrazole_Herbicide->HPPD Inhibition Chlorophyll_Photooxidation Chlorophyll Photooxidation Carotenoid_Depletion->Chlorophyll_Photooxidation Bleaching Bleaching Symptoms Chlorophyll_Photooxidation->Bleaching Plant_Death Plant Death Bleaching->Plant_Death

Caption: Proposed mode of action for pyrazole-based HPPD-inhibiting herbicides.

Experimental Workflow Diagram

Herbicidal_Screening_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_data Data Collection & Analysis Seed_Sowing 1. Seed Sowing (Weed Species) Germination 2. Germination & Growth in Greenhouse Seed_Sowing->Germination Thinning 3. Thinning to Uniform Plant Number Germination->Thinning Application 5. Foliar Application (2-4 Leaf Stage) Thinning->Application Compound_Prep 4. Preparation of Test Compound Solution (Varying Concentrations) Compound_Prep->Application Visual_Assessment 6. Visual Assessment (3, 7, 14, 21 DAT) Application->Visual_Assessment Biomass_Measurement 7. Fresh Weight Measurement (21 DAT) Visual_Assessment->Biomass_Measurement Data_Analysis 8. Statistical Analysis (ED₅₀ Calculation) Biomass_Measurement->Data_Analysis Conclusion 9. Efficacy Determination Data_Analysis->Conclusion

Caption: General workflow for greenhouse-based herbicidal activity screening.

Logical Relationship Diagram

SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Potential Outcomes Core_Scaffold Pyrazole Acetic Acid Core Scaffold R1 Substitution at Position 3 (e.g., -CH₃) Core_Scaffold->R1 R2 Substitution at Position 4 (e.g., -Cl) Core_Scaffold->R2 R3 Modifications of the Acetic Acid Moiety Core_Scaffold->R3 Herbicidal_Activity Herbicidal Activity R1->Herbicidal_Activity R2->Herbicidal_Activity R3->Herbicidal_Activity Selectivity Crop Selectivity Herbicidal_Activity->Selectivity Mode_of_Action Mode of Action (e.g., HPPD, TK) Herbicidal_Activity->Mode_of_Action

Caption: Logical relationships in the structure-activity relationship (SAR) studies of pyrazole acetic acid derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and optimization strategies for the synthesis of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the two-step synthesis, which typically involves N-alkylation of 4-chloro-3-methyl-1H-pyrazole followed by ester hydrolysis.

Issue 1: Low Yield in the N-Alkylation Step

Q: My N-alkylation of 4-chloro-3-methyl-1H-pyrazole with an ethyl haloacetate results in a very low yield of the desired ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate. What are the potential causes?

A: Low yields in this step often stem from incomplete deprotonation, low reactivity of the alkylating agent, or poor solubility. Consider the following troubleshooting steps:

  • Re-evaluate Your Base: The base is critical for deprotonating the pyrazole's N-H group to form a nucleophilic anion.

    • Strength: Ensure the base is strong enough for efficient deprotonation. While potassium carbonate (K₂CO₃) can be effective, a stronger base like sodium hydride (NaH) is often necessary, especially when using less reactive alkylating agents like ethyl chloroacetate.[1]

    • Stoichiometry: Use a slight excess of the base (e.g., 1.1 to 1.5 equivalents) to drive the deprotonation to completion.[1]

    • Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases like NaH. Ensure all glassware, solvents, and reagents are thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Assess the Alkylating Agent: The reactivity of the ethyl haloacetate is determined by the leaving group.

    • Leaving Group Ability: The general reactivity trend is iodide > bromide > chloride.[1] If you are using ethyl chloroacetate and observing low conversion, switching to ethyl bromoacetate or ethyl iodoacetate will significantly increase the reaction rate.[2][3]

  • Optimize the Solvent: Poor solubility of the pyrazole salt can impede the reaction.

    • Solvent Choice: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to effectively dissolve the pyrazole and its corresponding anion.[1]

Issue 2: Formation of Multiple Products (Isomers)

Q: I am observing a significant side product with a similar mass to my desired product, making purification difficult. What is happening?

A: N-alkylation of unsymmetrical pyrazoles like 4-chloro-3-methyl-1H-pyrazole can produce two different regioisomers: the desired N1-alkylated product and the undesired N2-alkylated isomer.[4] These isomers often have very similar polarities, complicating separation by column chromatography.[1]

  • Controlling Regioselectivity: The reaction conditions can be tuned to favor the desired N1 isomer.

    • Steric Hindrance: The methyl group at the 3-position sterically hinders the N2 position. Using specific base and solvent combinations can exploit this.

    • Recommended Conditions: To favor the desired N1-alkylation, using potassium carbonate in DMSO or sodium hydride in THF are effective strategies.[1] The bulkier pyrazole anion will preferentially attack the alkylating agent from the less sterically hindered N1 position.

Issue 3: Incomplete Ester Hydrolysis

Q: After the hydrolysis step, I still have a significant amount of the starting ester present in my crude product. How can I ensure the reaction goes to completion?

A: Incomplete hydrolysis (saponification) can be due to insufficient base, short reaction time, or low temperature.

  • Base Stoichiometry: Use a molar excess of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) to ensure complete conversion. A common practice is to use 2 to 4 equivalents.

  • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared. If the reaction is sluggish at room temperature, gently heating the mixture (e.g., to 40-50 °C) can increase the rate of hydrolysis.

  • Solvent System: Ensure the solvent system can dissolve both the ester and the aqueous base. A mixture of water, methanol, and/or THF is often effective.[5]

Issue 4: Product Loss During Work-up

Q: My yield is significantly lower after purification than expected based on crude analysis. What could be causing product loss during the final work-up?

A: The final product is a carboxylic acid, and its solubility is highly dependent on pH.

  • Proper Acidification: After hydrolysis, the product exists as a carboxylate salt dissolved in the aqueous basic solution. To precipitate the neutral carboxylic acid, the solution must be carefully acidified with a strong acid like HCl to a pH of approximately 1-2.[5]

  • Extraction: Once precipitated, the product may need to be extracted from the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.

Data Presentation

The choice of reagents for the N-alkylation step is critical for maximizing the yield of the intermediate, ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate. The following table summarizes how different experimental parameters can influence the reaction outcome based on established chemical principles.

Entry Base Solvent Alkylating Agent Relative Reaction Rate Expected Yield Notes
1K₂CO₃AcetoneEthyl ChloroacetateSlowLowPoor solubility and low reactivity of the chloride leaving group.
2K₂CO₃DMFEthyl ChloroacetateModerateModerateImproved solubility in DMF increases the reaction rate.[1]
3NaHTHFEthyl ChloroacetateModerateModerate-GoodStronger base improves deprotonation, but the alkylating agent is still relatively unreactive.[1]
4K₂CO₃DMFEthyl BromoacetateFastGoodA more reactive leaving group (Br) significantly improves the rate and yield.
5NaHDMFEthyl IodoacetateVery FastHighThe combination of a strong base, a highly polar solvent, and an excellent leaving group (I) provides the optimal conditions for high yield.[2][3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate (N-Alkylation)

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-chloro-3-methyl-1H-pyrazole (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF to the flask (approx. 5-10 mL per gram of pyrazole). Stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: NaH reacts violently with water and generates hydrogen gas.

  • Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl iodoacetate (1.1 equiv) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting pyrazole.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound (Hydrolysis)

  • Dissolution: Dissolve the crude ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate (1.0 equiv) in a mixture of THF and methanol (e.g., a 2:1 ratio).[5]

  • Base Addition: Add an aqueous solution of potassium hydroxide (KOH, 3.0 equiv).[5]

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Solvent Removal: Remove the organic solvents (THF and methanol) under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath. Carefully acidify the solution to pH 1-2 by the dropwise addition of 6M HCl. A white precipitate should form.[5]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water.

  • Drying: Dry the solid product under vacuum to a constant weight to yield the final this compound.

Visualizations

The following diagrams illustrate the chemical pathway and a logical workflow for troubleshooting common synthesis issues.

reaction_pathway start 4-chloro-3-methyl-1H-pyrazole + Ethyl Iodoacetate intermediate Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate start->intermediate Step 1: N-Alkylation Base: NaH Solvent: DMF product This compound intermediate->product Step 2: Hydrolysis 1. KOH, H₂O/MeOH 2. HCl (aq)

Caption: Two-step synthesis pathway for the target molecule.

troubleshooting_workflow start Low Overall Yield check_step1 Analyze Alkylation Step (TLC/LC-MS) start->check_step1 problem_step1 Issue in Alkylation check_step1->problem_step1  Problem Found check_hydrolysis Analyze Hydrolysis Step check_step1->check_hydrolysis Step OK sub_start_consumed Is Starting Pyrazole Consumed? problem_step1->sub_start_consumed problem_step2 Issue in Hydrolysis / Work-up check_hydrolysis->problem_step2 Problem Found no_consumption Incomplete Reaction sub_start_consumed->no_consumption No side_products Side Products Formed? (e.g., N2 Isomer) sub_start_consumed->side_products Yes optimize_conditions Optimize Conditions: • Use stronger base (NaH) • Use better leaving group (I⁻) • Ensure anhydrous conditions no_consumption->optimize_conditions optimize_regio Optimize for N1 Selectivity: • Base/Solvent Choice (NaH/THF) • Control Temperature side_products->optimize_regio Yes optimize_hydrolysis Optimize Protocol: • Increase reaction time/temp • Ensure excess base (KOH) • Check work-up pH (must be ~1-2) • Perform multiple extractions problem_step2->optimize_hydrolysis

Caption: Troubleshooting workflow for low synthesis yield.

References

troubleshooting (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process starting from 4-chloro-3-methyl-1H-pyrazole.

  • N-Alkylation: The pyrazole is N-alkylated using an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate) in the presence of a base to form the intermediate, ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate.

  • Hydrolysis: The resulting ethyl ester is hydrolyzed, typically under basic conditions (e.g., using NaOH or KOH) followed by acidic workup, to yield the final carboxylic acid product.

Q2: What is the most common and critical side reaction in this synthesis?

A2: The most significant side reaction is the formation of a regioisomer during the N-alkylation step. Alkylation of the unsymmetrical 4-chloro-3-methyl-1H-pyrazole can occur on either of the two nitrogen atoms, leading to the desired N1-substituted product and the undesired N2-substituted isomer, (4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid. The control of regioselectivity is a key challenge in this synthesis.[1][2]

Q3: How can I distinguish between the desired N1-isomer and the undesired N2-isomer?

A3: Spectroscopic methods, particularly 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, are the most effective tools. Specifically, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be definitive. For the desired N1-isomer, a NOESY correlation should be observed between the protons of the N-CH2-acetic acid group and the protons of the C3-methyl group. This interaction will be absent in the N2-isomer.[3]

Q4: What are the recommended methods for purifying the final product?

A4: Purification strategies depend on the nature of the impurities.

  • Isomeric Byproducts: Careful column chromatography on silica gel is often required to separate the N1 and N2 isomers.

  • Unreacted Starting Material: Acid-base extraction can be effective. The carboxylic acid product is soluble in an aqueous basic solution (like sodium bicarbonate), while the starting pyrazole is less acidic and may remain in the organic phase.[4]

  • Final Product Purification: Recrystallization from a suitable solvent system is the preferred method for obtaining a highly pure final product after other impurities have been removed.[5]

Synthesis Pathway and Side Reactions

The following diagrams illustrate the intended synthetic pathway and the primary side reaction.

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis Start 4-chloro-3-methyl-1H-pyrazole Intermediate Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate Start->Intermediate Br-CH2COOEt K2CO3, Acetone Final This compound Intermediate->Final 1. NaOH, H2O/EtOH 2. HCl (aq)

Caption: General two-step synthesis of the target compound.

Side_Reaction cluster_N1 N1 Alkylation (Desired) cluster_N2 N2 Alkylation (Side Reaction) Pyrazole 4-chloro-3-methyl-1H-pyrazole (anion) N1_Product Desired Product: (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate Pyrazole->N1_Product  Attack at N1 (Less hindered) N2_Product Side Product: (4-chloro-5-methyl-1H-pyrazol-1-yl)acetate Pyrazole->N2_Product  Attack at N2 (More hindered by C3-Methyl)

Caption: Regioisomeric side product formation during N-alkylation.

Troubleshooting Guide

Problem 1: My reaction yields a mixture of two products that are difficult to separate.

  • Probable Cause: You are likely forming both the N1 and N2 regioisomers during the alkylation step. The regiochemical outcome is sensitive to steric and electronic factors, as well as reaction conditions.[2] Alkylation at the less sterically hindered N1 position is generally favored, but the ratio can be influenced by the reaction parameters.[3][6]

  • Suggested Solution: Modify the N-alkylation conditions to favor the desired N1 isomer. Steric hindrance is a key controlling factor.

    • Base Selection: A bulkier base may increase selectivity for the less hindered nitrogen.

    • Solvent Choice: The polarity of the solvent can influence the reactivity of the pyrazole anion. Experiment with both polar aprotic (e.g., DMF, Acetonitrile) and nonpolar solvents (e.g., Toluene).

    • Temperature: Lowering the reaction temperature may increase the kinetic selectivity for the desired isomer.

ParameterCondition A (Less Selective)Condition B (More Selective)Expected Outcome
Base K₂CO₃Cesium Carbonate (Cs₂CO₃)Larger cation can alter anion reactivity and aggregation state.
Solvent DMFAcetonitrile or TolueneLower polarity may enhance steric effects.
Temperature 80 °C (Reflux)0 °C to Room TemperatureFavors the kinetically controlled, less-hindered product.

Problem 2: The hydrolysis of the ethyl ester intermediate is slow or incomplete.

  • Probable Cause: Insufficient base, low reaction temperature, or a heterogeneous reaction mixture can lead to incomplete hydrolysis.

  • Suggested Solution:

    • Increase Base Equivalents: Use a larger excess of NaOH or KOH (e.g., 2-3 equivalents) to ensure the reaction goes to completion.

    • Add a Co-solvent: If the ester has poor solubility in water, add a co-solvent like ethanol or THF to create a homogeneous solution.

    • Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C) to increase the reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid potential degradation.

Problem 3: My final product has a low melting point and appears oily or impure after workup.

  • Probable Cause: This could be due to residual solvent, incomplete hydrolysis (presence of the oily ester intermediate), or contamination with the isomeric byproduct, which may form a eutectic mixture.

  • Suggested Solution:

    • Ensure Complete Hydrolysis: Confirm the absence of the starting ester by TLC or ¹H NMR before proceeding with purification.

    • Thorough Acidification and Extraction: After hydrolysis, ensure the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the carboxylic acid. Extract thoroughly with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Purification: If isomer contamination is suspected, perform column chromatography. For final purification, recrystallize the solid product from an appropriate solvent system (e.g., ethyl acetate/hexanes, water, or ethanol/water).

Experimental Protocols

Protocol 1: N-Alkylation of 4-chloro-3-methyl-1H-pyrazole

  • To a solution of 4-chloro-3-methyl-1H-pyrazole (1.0 eq) in acetone or acetonitrile (10 mL/mmol), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS (typically 4-8 hours).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl ester, which can be purified by column chromatography if necessary.

Protocol 2: Hydrolysis of Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate

  • Dissolve the crude ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room temperature. Gentle heating (40 °C) can be applied to accelerate the reaction.

  • Monitor the disappearance of the starting material by TLC (typically 2-4 hours).

  • Once complete, cool the mixture in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl.

  • A white precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3x).

  • If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum. If extracted, combine the organic layers, dry over sodium sulfate, and concentrate to yield the product.

  • Recrystallize the crude product to obtain pure this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Impurity Detected in Final Product (by NMR or LC-MS) q1 Is the impurity the ester intermediate? start->q1 q2 Is the impurity an isomer? q1->q2 No sol1 Re-run hydrolysis. Increase base, temperature, or add co-solvent. q1->sol1 Yes q3 Is the impurity the pyrazole starting material? q2->q3 No sol2 Optimize N-alkylation conditions for regioselectivity. (See Troubleshooting Guide). Purify via column chromatography. q2->sol2 Yes sol3 Optimize N-alkylation conditions. Increase reaction time or temperature. q3->sol3 Yes other Characterize unknown impurity. q3->other No end_node Pure Product Obtained sol1->end_node sol2->end_node sol3->end_node

Caption: A logical workflow for identifying and resolving common impurities.

References

Technical Support Center: Enhancing the Purity of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the purity of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

Encountering impurities is a common challenge in organic synthesis. The following table outlines potential issues during the purification of this compound and provides recommended solutions.

Issue Potential Cause Recommended Solution Expected Outcome
Persistent Oily Residue The compound is "oiling out" during recrystallization, which occurs when the solid melts in the solvent before it dissolves.Increase the volume of the recrystallization solvent to ensure the compound dissolves at a lower temperature. Alternatively, switch to a lower-boiling point solvent or a mixed solvent system.Formation of crystalline solid instead of an oil upon cooling.
Low Recrystallization Yield The compound is highly soluble in the chosen solvent, even at low temperatures.Use a mixed-solvent system (a "good" solvent for dissolving and a "poor" solvent for precipitation). Ensure the minimum amount of hot solvent is used for dissolution and cool the solution slowly, preferably to 0-4 °C.Increased recovery of the purified product.
Presence of Starting Material (4-chloro-3-methyl-1H-pyrazole) Incomplete alkylation reaction.Purify the crude product using column chromatography. A silica gel column with a gradient elution of ethyl acetate in hexanes is often effective for separating the more polar acetic acid product from the less polar starting pyrazole.Purity of >98% can be achieved.
Discoloration of the Final Product (Yellowish or Brownish Tint) Presence of colored impurities, potentially from side reactions or degradation.Treat a solution of the crude product with activated charcoal before recrystallization. Perform multiple recrystallizations if necessary.A white to off-white crystalline solid.
Broad Melting Point Range Presence of multiple impurities or isomeric byproducts.A combination of purification techniques may be necessary. Start with an acid-base extraction to isolate the acidic product, followed by recrystallization. If impurities persist, column chromatography is recommended.A sharp melting point, indicating high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: Recrystallization is the most frequently employed technique for the purification of pyrazole derivatives, including this compound. The choice of solvent is critical for successful purification.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on the polarity of the molecule, suitable single solvents include ethanol, methanol, isopropanol, and ethyl acetate.[1] Mixed solvent systems such as ethanol/water or ethyl acetate/hexane can also be effective.[1] The ideal solvent or solvent system should dissolve the compound when hot but have low solubility when cold.

Q3: How can I remove unreacted 4-chloro-3-methyl-1H-pyrazole from my product?

A3: Unreacted 4-chloro-3-methyl-1H-pyrazole is a common impurity. Due to the acidic nature of the target compound, an acid-base extraction can be an effective separation method. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The this compound will move to the aqueous layer as its carboxylate salt, while the unreacted pyrazole will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.

Q4: What are the potential isomeric impurities I should be aware of?

A4: The alkylation of 4-chloro-3-methyl-1H-pyrazole with an ethyl haloacetate can potentially lead to two regioisomers: the desired N1-alkylated product and the N2-alkylated isomer. The ratio of these isomers can be influenced by reaction conditions such as the base and solvent used. These isomers may have very similar physical properties, making their separation challenging. High-performance liquid chromatography (HPLC) is a useful analytical tool to detect and quantify these isomers. Purification may require careful column chromatography.

Q5: Can I use column chromatography for purification? What conditions are recommended?

A5: Yes, column chromatography is a suitable method for purifying this compound, especially for removing less polar impurities. A typical setup would involve a silica gel stationary phase and a mobile phase gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to first elute non-polar impurities, followed by the desired product.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve full dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction twice. The target compound will move into the aqueous layer.

  • Separation: Combine the aqueous layers and wash with fresh ethyl acetate to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is acidic (pH ~2), at which point the purified product will precipitate.

  • Isolation and Washing: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then with a small amount of a non-polar solvent like hexane to aid drying.

  • Drying: Dry the purified this compound under vacuum.

Data Presentation

The following table summarizes expected purity improvements using different purification techniques. The data is based on typical results for similar pyrazole derivatives and should be used as a guideline.

Purification Method Initial Purity (%) Final Purity (%) Typical Yield (%) Key Parameters
Recrystallization (Ethanol) 85-9095-9870-85Slow cooling, minimal solvent volume
Acid-Base Extraction 80-90>9780-90pH control during extraction and precipitation
Column Chromatography <80>9950-70Silica gel, Ethyl acetate/Hexane gradient

Visualizations

Synthesis and Impurity Formation Pathway

Synthesis and Potential Impurities A 4-chloro-3-methyl-1H-pyrazole (Starting Material) D Alkylation Reaction A->D B Ethyl Chloroacetate (Reagent) B->D C Base (e.g., K2CO3) C->D E Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate (Ester Intermediate) D->E H Unreacted Starting Material (Impurity 1) D->H Incomplete Reaction I Isomeric N2-alkylated product (Impurity 2) D->I Side Reaction F Hydrolysis E->F G This compound (Desired Product) F->G J Incomplete Hydrolysis (Ester Impurity) F->J Incomplete Reaction General Purification Workflow cluster_0 Initial Purification cluster_1 Secondary Purification cluster_2 Alternative for Difficult Separations A Crude Product B Acid-Base Extraction A->B C Partially Purified Product B->C D Recrystallization C->D F Column Chromatography C->F E High Purity Product (>98%) D->E G Highest Purity Product (>99%) F->G

References

stability issues of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid in solution. The information is intended for researchers, scientists, and drug development professionals to troubleshoot and address stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1] Like many carboxylic acids and heterocyclic compounds, it may be susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions.[2]

Q2: What is a forced degradation study and why is it important for this compound?

A2: A forced degradation study, or stress testing, is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing.[3] These studies are crucial for a new chemical entity like this compound as they help to:

  • Identify potential degradation products.[4]

  • Understand the degradation pathways.[4]

  • Develop and validate a stability-indicating analytical method that can accurately measure the active ingredient in the presence of its degradants.[5][6]

  • Determine the intrinsic stability of the molecule.[3]

Q3: What are the likely degradation pathways for this compound?

A3: While specific data is not available, based on its structure, potential degradation pathways include:

  • Hydrolysis: The acetic acid side chain could be susceptible to hydrolysis under strong acidic or basic conditions. The pyrazole ring itself is generally stable, but extreme pH can affect its integrity.[7]

  • Oxidation: The pyrazole ring and the methyl group could be susceptible to oxidation, potentially leading to N-oxides or other oxidized species.[7]

  • Photodegradation: Many heterocyclic compounds are sensitive to light. Exposure to UV or visible light could induce photolytic cleavage or rearrangement.[1]

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[2]

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: A stability-indicating assay method (SIAM) is required.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique due to its ability to separate the parent compound from its degradation products.[8][9] Coupling HPLC with a mass spectrometer (HPLC-MS) is highly beneficial for the identification and characterization of unknown degradants.[9]

Troubleshooting Guide

Problem 1: I am observing a rapid loss of the parent compound in my acidic or basic solution, even at room temperature. What could be the cause and how can I mitigate it?

  • Answer: This suggests that this compound is likely susceptible to pH-mediated hydrolysis. The carboxylic acid functional group or the pyrazole ring itself may be unstable under these conditions.

    • Troubleshooting Steps:

      • pH Profiling: Conduct a systematic study across a range of pH values (e.g., pH 2, 4, 7, 9, 11) to identify the pH at which the compound is most stable.[10]

      • Buffer Selection: Use appropriate buffer systems to maintain a stable pH throughout your experiment.

      • Temperature Control: Perform your experiments at a controlled, lower temperature to reduce the rate of degradation.

      • Time Limitation: If the compound is inherently unstable at a required pH, minimize the duration of the experiment.

Problem 2: I see new peaks appearing in my chromatogram after leaving the sample on the benchtop. What are these and what should I do?

  • Answer: The appearance of new peaks suggests degradation, likely due to exposure to light (photodegradation) or atmospheric oxygen (oxidation).

    • Troubleshooting Steps:

      • Light Protection: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil.[10]

      • Inert Atmosphere: If oxidation is suspected, prepare your solutions using de-gassed solvents and consider blanketing the headspace of your container with an inert gas like nitrogen or argon.

      • Control Samples: Always run control samples (e.g., a freshly prepared sample and a sample stored in the dark) to differentiate between different types of degradation.

Problem 3: The total peak area in my chromatogram is decreasing over time (poor mass balance). What does this indicate?

  • Answer: A poor mass balance, where the sum of the parent compound and its degradants does not account for 100% of the initial amount, can indicate several issues.[11]

    • Troubleshooting Steps:

      • Co-elution: A degradation product might be co-eluting with the parent peak. A peak purity analysis using a diode-array detector (DAD) can help to identify this.[4]

      • Non-Chromophoric Degradants: Some degradation products may not have a UV chromophore and will be invisible to a UV detector. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help to detect these.

      • Precipitation: A degradant may be insoluble in the sample solvent and precipitate out of the solution. Visually inspect your sample for any particulates.

      • Volatile Degradants: A degradation product could be a volatile compound that is lost during sample preparation or analysis.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).[2]

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C and analyze samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at room temperature and analyze samples at various time points (e.g., 1, 2, 4, 8 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, and analyze at various time points (e.g., 4, 8, 12, 24 hours).[2]

  • Thermal Degradation:

    • Keep the stock solution in a temperature-controlled oven at 70°C.

    • Analyze samples at various time points (e.g., 1, 2, 5, 7 days).

  • Photolytic Degradation:

    • Expose the stock solution in a photochemically stable, transparent container to a light source that provides both UV and visible light.

    • The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt-hours/square meter.[2]

    • Simultaneously, keep a control sample protected from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV/DAD method.

  • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • Perform peak purity analysis for the parent peak in all stressed samples.[11]

Data Presentation

Table 1: Hypothetical Forced Degradation Results for this compound

Stress ConditionTime% Assay of Parent Compound% DegradationNumber of Degradation Products
Control 0 hr100.00.00
0.1 M HCl 8 hr91.28.82
0.1 M NaOH 4 hr88.511.53
3% H₂O₂ 24 hr94.15.91
Thermal (70°C) 7 days96.53.51
Photolytic -85.314.74

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal (70°C) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC-DAD/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Assay, Purity, Mass Balance) hplc->data

Caption: Workflow for a forced degradation study.

G cluster_pathways Potential Degradation Pathways parent This compound (Parent Compound) hydrolysis Hydrolysis Products (e.g., Decarboxylation) parent->hydrolysis Acid/Base oxidation Oxidation Products (e.g., N-Oxide) parent->oxidation H₂O₂ photo Photolytic Products (e.g., Ring Cleavage/Rearrangement) parent->photo Light (UV/Vis)

Caption: Hypothetical degradation pathways.

References

challenges in the characterization of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of this compound?

A1: The main challenges include ensuring the correct regiochemistry of the acetic acid substituent on the pyrazole ring, identifying and quantifying potential impurities from the synthesis, achieving optimal chromatographic separation from these impurities, and preventing degradation during analysis.

Q2: What are the expected spectroscopic features for this compound?

A2: You can expect characteristic signals in NMR corresponding to the methyl, methylene, and pyrazole ring protons. The mass spectrum should show the molecular ion peak and specific fragmentation patterns related to the loss of the carboxylic acid group and cleavage of the pyrazole ring. Detailed predicted data is provided in the troubleshooting guides below.

Q3: Are there any known stability issues with this compound?

A3: Pyrazole derivatives can be susceptible to thermal degradation at elevated temperatures.[1][2] It is advisable to avoid excessive heat during sample preparation and analysis. The acidic nature of the carboxylic acid group should also be considered in the choice of analytical conditions and solvents.

Q4: What are the common impurities that might be present in a sample?

A4: Common impurities may include the starting material, 4-chloro-3-methyl-1H-pyrazole, the intermediate ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate (if the synthesis involves hydrolysis of an ester), and potentially the isomeric compound (4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid if the starting pyrazole was a mixture of tautomers.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Unexpected peaks in the 1H NMR spectrum.

  • Possible Cause 1: Presence of residual starting materials.

    • Troubleshooting: Compare the spectrum with the known spectrum of 4-chloro-3-methyl-1H-pyrazole. Look for a characteristic pyrazole ring proton signal and the absence of the methylene protons of the acetic acid group.

  • Possible Cause 2: Presence of the intermediate ester.

    • Troubleshooting: Look for a quartet and a triplet corresponding to an ethyl group, typically around 4.2 ppm and 1.2 ppm, respectively. The chemical shift of the methylene protons adjacent to the pyrazole ring will also be slightly different from the acid.

  • Possible Cause 3: Presence of a regioisomer.

    • Troubleshooting: The chemical environment of the pyrazole ring proton and the methyl group will be different in the (4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid isomer, leading to different chemical shifts. Careful integration and comparison with predicted spectra are necessary.

Assignment 1H NMR (Predicted, ppm) 13C NMR (Predicted, ppm)
-COOH10-13 (broad s)~170
-CH2-~5.0 (s)~50
Pyrazole C-H~7.6 (s)~130
Pyrazole C-ClN/A~115
Pyrazole C-CH3N/A~145
-CH3~2.3 (s)~12

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.[3][4]

Mass Spectrometry (MS)

Issue: Difficulty in identifying the molecular ion peak.

  • Possible Cause 1: In-source fragmentation.

    • Troubleshooting: Use a softer ionization technique like Electrospray Ionization (ESI) in negative mode to observe the [M-H]- ion. In positive mode, look for the [M+H]+ ion. Reduce the fragmentor or cone voltage to minimize in-source fragmentation.

  • Possible Cause 2: Sample degradation.

    • Troubleshooting: Analyze the sample promptly after preparation and avoid high temperatures in the ion source.

The fragmentation of pyrazoles in mass spectrometry often involves the loss of small molecules like HCN and N2 from the ring structure. For this compound, common fragmentation pathways would include:

  • Loss of the carboxylic acid group (-COOH, 45 Da).

  • Decarboxylation (-CO2, 44 Da) from the [M-H]- ion.

  • Subsequent fragmentation of the pyrazole ring.

A logical workflow for identifying the correct compound and potential impurities is crucial.

experimental_workflow cluster_synthesis Synthesis and Work-up cluster_characterization Characterization cluster_troubleshooting Troubleshooting cluster_solutions Potential Solutions start Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) start->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (LC-MS or direct infusion) purification->ms hplc HPLC Analysis (Purity Assessment) purification->hplc unexpected_nmr Unexpected NMR peaks? nmr->unexpected_nmr no_ms_peak No molecular ion in MS? ms->no_ms_peak hplc_impurity Impurity peaks in HPLC? hplc->hplc_impurity check_impurities Check for starting materials, ester intermediate, or regioisomer. unexpected_nmr->check_impurities soft_ionization Use soft ionization (ESI) and optimize source parameters. no_ms_peak->soft_ionization hplc_ms_analysis Identify impurities by LC-MS/MS and optimize purification. hplc_impurity->hplc_ms_analysis

A logical workflow for characterization and troubleshooting.
High-Performance Liquid Chromatography (HPLC)

Issue: Poor peak shape or resolution.

  • Possible Cause 1: Inappropriate mobile phase pH.

    • Troubleshooting: The compound is acidic. Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid group (typically around 4-5) to ensure it is in its neutral form. A common mobile phase for pyrazole carboxylic acids is a mixture of acetonitrile and water with an acidic modifier like formic acid or phosphoric acid.[5]

  • Possible Cause 2: Inappropriate column chemistry.

    • Troubleshooting: A standard C18 column should be suitable. If issues persist, consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.

Issue: Co-elution of impurities.

  • Possible Cause 1: Similar polarity of impurities.

    • Troubleshooting: Optimize the gradient elution method. A shallower gradient can improve the separation of closely eluting peaks. If co-elution persists, consider using a different mobile phase organic modifier (e.g., methanol instead of acetonitrile) or a different column.

  • Possible Cause 2: Isomeric impurity.

    • Troubleshooting: The regioisomer, if present, may have a very similar retention time. High-resolution HPLC or UHPLC may be necessary to achieve separation. Coupling the HPLC to a mass spectrometer (LC-MS) can help to confirm the identity of each peak.

The relationship between the compound and its potential impurities is key to developing a robust analytical method.

logical_relationships main_compound This compound starting_material 4-chloro-3-methyl-1H-pyrazole main_compound->starting_material is synthesized from intermediate ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate main_compound->intermediate is synthesized from isomer (4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid main_compound->isomer potential regioisomer of degradation_product Degradation Products main_compound->degradation_product can degrade to

References

Technical Support Center: Overcoming Solubility Challenges of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid during in vitro assays.

Troubleshooting Guide

Issue: Precipitate Forms Immediately Upon Diluting the Compound Stock Solution into Aqueous Assay Buffer.

Potential Cause:

  • Solvent Shock: The rapid change in solvent polarity when a concentrated stock solution (e.g., in DMSO) is introduced into an aqueous buffer can cause the compound to crash out of solution.[1]

  • Exceeding Aqueous Solubility: The final concentration of the compound in the assay buffer may be higher than its intrinsic aqueous solubility.[2]

Recommended Solutions:

  • Optimize the Dilution Method:

    • Add the stock solution to the assay buffer dropwise while gently vortexing or stirring to ensure rapid mixing and minimize localized high concentrations.[3]

    • Pre-warm the aqueous assay buffer to the experimental temperature (e.g., 37°C) before adding the compound stock, as solubility often increases with temperature.[1]

  • Reduce the Final Concentration:

    • Perform serial dilutions to determine the maximum soluble concentration of the compound in your specific assay buffer.[2] Consider lowering the highest concentration in your dose-response experiments if precipitation is observed.

  • Modify the Stock Solution:

    • Prepare a higher concentration stock solution in a suitable organic solvent and use a smaller volume for dilution to minimize the final solvent concentration in the assay.[1]

Issue: The Compound Precipitates Over Time During Incubation.

Potential Cause:

  • Temperature Effects: Changes in temperature during incubation can affect the compound's solubility.[1]

  • pH Shift: The pH of the cell culture medium can change over time due to cellular metabolism or the CO2 environment in an incubator, potentially impacting the solubility of an acidic compound like this compound.[1]

  • Interaction with Media Components: The compound may interact with salts, proteins, or other components in the assay medium, leading to precipitation.[1]

Recommended Solutions:

  • Control Temperature:

    • Ensure the incubator maintains a stable temperature.[1]

    • Pre-equilibrate all solutions to the assay temperature before mixing.

  • Buffer pH:

    • Confirm that the assay medium is adequately buffered for the experimental conditions (e.g., CO2 concentration).[1]

    • Consider testing the compound's solubility at different pH values to identify the optimal range.[4]

  • Evaluate Media Components:

    • Test the compound's solubility in a simpler buffer (e.g., PBS) to determine if specific media components are causing the issue.[1]

    • If serum is present in the media, assess solubility with and without serum, as proteins can sometimes enhance or hinder solubility.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for preparing a stock solution of this compound?

A1: Aprotic, polar organic solvents are generally a good starting point for compounds with low aqueous solubility.[2] Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.[1] Other potential solvents include dimethylformamide (DMF) or ethanol. However, the compatibility of the solvent with the specific assay must always be considered.[3][5]

Q2: What is the maximum recommended final concentration of DMSO in my assay?

A2: While there's no universal rule, a final DMSO concentration of 0.5% to 1% is a widely accepted standard in many biological assays.[2] It's crucial to keep the final DMSO concentration consistent across all experimental wells, including controls, as higher concentrations can have off-target effects on cells or enzymes.[2][6]

Q3: How can I increase the aqueous solubility of this compound without using organic solvents?

A3: As this compound is an acidic compound, its solubility can often be increased by adjusting the pH of the aqueous buffer.[4] By raising the pH above the compound's pKa, the carboxylic acid group will deprotonate, forming a more water-soluble salt.[7][] It is advisable to perform a pH-solubility profile to determine the optimal pH for your assay.

Q4: Can I use a solution that has a visible precipitate?

A4: No, it is not recommended to use a solution with a visible precipitate. The presence of solid material means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[2]

Solubility Data Summary

The following table provides a general guideline for the solubility of this compound in common laboratory solvents. This information should be used as a starting point for your own empirical solubility testing.

Solvent CategoryExamplesExpected SolubilityNotes
Aprotic Polar Organic DMSO, DMFGood to ExcellentRecommended for high-concentration stock solutions.[1]
Protic Polar Organic Ethanol, MethanolModerate to GoodMay be used as a co-solvent.[3]
Aqueous Buffers PBS, TrisPoor to ModerateSolubility is highly dependent on pH.[4]
Non-polar Organic Hexane, ToluenePoorNot recommended for initial solubilization for aqueous assays.

Experimental Protocols

Protocol for Determining Maximum Soluble Concentration in Assay Buffer

This protocol will help you empirically determine the maximum concentration of this compound that remains soluble in your specific assay buffer.

Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • Your specific assay buffer

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring light scattering (e.g., nephelometer or spectrophotometer at 600 nm)

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM).

  • Create Serial Dilutions in DMSO: In a separate 96-well plate, perform a 2-fold serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Prepare Assay Plate: Add 98 µL of your assay buffer to the wells of a new 96-well plate.

  • Transfer Compound Dilutions: Using a multichannel pipette, transfer 2 µL from the DMSO dilution plate to the assay plate containing the buffer. This will create a 1:50 dilution with a final DMSO concentration of 2%. Mix immediately.

  • Incubate: Incubate the plate at your experimental temperature for a relevant period (e.g., 1-2 hours).

  • Visual Inspection: Visually inspect the wells for any signs of precipitation or cloudiness.

  • Quantitative Measurement: Measure the light scattering or absorbance at 600 nm using a plate reader. A significant increase in the signal compared to the buffer-only control indicates precipitation.[9]

  • Determine Maximum Soluble Concentration: The highest concentration that does not show a significant increase in light scattering is considered the maximum soluble concentration under these conditions.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues A Observation: Precipitation in Assay B Is the stock solution clear? A->B C Re-dissolve stock (warm, vortex). Still precipitate? B->C No E Precipitation upon dilution in aqueous buffer? B->E Yes D Prepare fresh stock solution. C->D Yes C->E No F Optimize Dilution: - Slower addition - Vortexing - Pre-warm buffer E->F Yes G Precipitation over time? E->G No I Lower final compound concentration. F->I H Check for pH shift or temperature instability. G->H Yes J Adjust Buffer pH (for acidic/basic compounds) H->J L Problem Solved I->L K Consider co-solvents or alternative solvents. J->K K->L

Caption: Troubleshooting workflow for addressing compound precipitation.

G cluster_1 Hypothetical Signaling Pathway for a Pyrazole Inhibitor Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->PI3K

Caption: Hypothetical signaling pathway with a pyrazole inhibitor.

References

Technical Support Center: Refining Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I address them?

A1: Low yields in pyrazole synthesis, particularly in the widely used Knorr synthesis (reaction of a 1,3-dicarbonyl compound with a hydrazine), can stem from several factors.[1] The primary issues often involve the purity of starting materials, suboptimal reaction conditions, or the inherent reactivity of your substrates.

Troubleshooting Steps for Low Yield:

  • Assess Starting Material Purity: Ensure your 1,3-dicarbonyl compound and hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.

  • Optimize Reaction Stoichiometry: While a 1:1 stoichiometry is common, using a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.

  • Evaluate Reaction Conditions:

    • Temperature: Both insufficient and excessive heat can be detrimental. Lower temperatures may lead to incomplete reactions, while high temperatures can cause degradation and the formation of tar-like substances.[2] A systematic temperature screen is advisable.

    • Solvent: The choice of solvent is critical. While alcohols like ethanol are common, for some reactions, aprotic dipolar solvents such as DMF or DMSO may provide better results.[3]

    • pH: The pH of the reaction mixture can significantly influence the rate of pyrazole formation. Acid catalysis is often employed to facilitate both the initial imine formation and the subsequent cyclization.[4][5]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.

Q2: I am observing the formation of two regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?

A2: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of pyrazole products. The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.

Strategies to Enhance Regioselectivity:

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the regioselectivity in favor of one isomer.[6][7][8]

  • Reaction Temperature: In some cases, temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of regioisomers.

  • pH Control: The acidity of the medium can influence which carbonyl group is more readily attacked. Acidic conditions might favor the formation of one isomer, while basic or neutral conditions could favor the other.

Q3: My reaction mixture has turned dark and tarry. What is causing this and how can I prevent it?

A3: The formation of dark, tarry substances often indicates polymerization or degradation of the starting materials or the pyrazole product itself.[2] This is typically caused by excessively high temperatures or highly acidic conditions.

Mitigation Strategies:

  • Lower the Reaction Temperature: Consider running the reaction at a lower temperature for a longer duration to minimize byproduct formation.

  • Use a Milder Catalyst: If using an acid catalyst, switching to a milder one or reducing the catalyst loading may prevent degradation. In some cases, the reaction may proceed under neutral conditions.

  • Ensure Purity of Starting Materials: Impurities can sometimes catalyze polymerization or degradation reactions.

Q4: I am having difficulty purifying my pyrazole product. What are the recommended methods?

A4: Purification of pyrazoles can be challenging due to their polarity and potential for interaction with silica gel.

Recommended Purification Techniques:

  • Recrystallization: This is often the most effective method for purifying solid pyrazole derivatives. Common solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] A mixed-solvent system (e.g., dissolving in a hot "good" solvent like ethanol and adding a "poor" solvent like water until turbidity appears, followed by slow cooling) is also a very effective technique.[1]

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. To prevent the loss of basic pyrazole compounds on the acidic silica gel, the silica can be deactivated by adding a small amount of triethylamine or ammonia to the eluent.

  • Acid-Base Extraction: For pyrazoles with basic nitrogen atoms, an acid-base extraction can be a useful purification step to remove non-basic impurities. The pyrazole can be protonated and extracted into an aqueous acid layer, which is then basified and re-extracted with an organic solvent.

Troubleshooting Guides

Issue 1: Low Product Yield

This guide provides a systematic approach to troubleshooting low yields in pyrazole synthesis.

LowYieldTroubleshooting start Low Yield Observed check_purity Assess Starting Material Purity (1,3-dicarbonyl and hydrazine) start->check_purity purity_issue Purity Issue Identified check_purity->purity_issue check_stoichiometry Verify Reactant Stoichiometry stoichiometry_issue Stoichiometry Incorrect check_stoichiometry->stoichiometry_issue optimize_conditions Optimize Reaction Conditions conditions_issue Suboptimal Conditions optimize_conditions->conditions_issue monitor_reaction Monitor Reaction Progress (TLC/LC-MS) incomplete_reaction Incomplete Reaction monitor_reaction->incomplete_reaction purity_issue->check_stoichiometry No purify_reagents Purify/Replace Reagents purity_issue->purify_reagents Yes stoichiometry_issue->optimize_conditions No adjust_stoichiometry Adjust Stoichiometry (e.g., slight excess of hydrazine) stoichiometry_issue->adjust_stoichiometry Yes conditions_issue->monitor_reaction No vary_temp Vary Temperature conditions_issue->vary_temp Yes increase_time Increase Reaction Time incomplete_reaction->increase_time Yes yield_improved Yield Improved incomplete_reaction->yield_improved No, side products observed purify_reagents->yield_improved adjust_stoichiometry->yield_improved vary_solvent Vary Solvent vary_temp->vary_solvent vary_catalyst Vary Catalyst/pH vary_solvent->vary_catalyst vary_catalyst->yield_improved increase_time->yield_improved

Issue 2: Formation of Regioisomers

This guide outlines steps to address the formation of unwanted regioisomers.

RegioisomerTroubleshooting start Regioisomer Mixture Observed analyze_ratio Determine Isomer Ratio (NMR, GC, HPLC) start->analyze_ratio modify_solvent Modify Reaction Solvent analyze_ratio->modify_solvent solvent_screen Screen Solvents (e.g., EtOH, TFE, HFIP, DMF) modify_solvent->solvent_screen modify_temp Modify Reaction Temperature temp_screen Screen Temperatures (e.g., RT, Reflux) modify_temp->temp_screen modify_ph Modify pH/Catalyst ph_screen Screen pH (Acidic, Neutral, Basic) modify_ph->ph_screen ratio_improved Regioisomeric Ratio Improved solvent_screen->ratio_improved temp_screen->ratio_improved ph_screen->ratio_improved ratio_improved->modify_temp No ratio_improved->modify_ph No separation Consider Chromatographic Separation ratio_improved->separation No, separation still required goal_achieved Desired Regioisomer Obtained ratio_improved->goal_achieved Yes separation->goal_achieved

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation

This table summarizes the effect of different solvents on the ratio of regioisomers formed from the reaction of 1,3-diketones with methylhydrazine.

Entry1,3-Diketone Substituents (R1, R2)SolventRegioisomer Ratio (A:B)Reference
1CF3, 2-FurylEtOH-[6][7]
2CF3, 2-FurylTFE85:15[6][7]
3CF3, 2-FurylHFIP97:3[6][7]
4Ph, 2-FurylEtOH-[6][7]
5Ph, 2-FurylTFE>99:1[6][7]
6Ph, 2-FurylHFIP>99:1[6][7]

Regioisomer A is the 3-substituted pyrazole, and Regioisomer B is the 5-substituted pyrazole.

Table 2: Temperature-Controlled Synthesis of Pyrazoles

This table illustrates how temperature can be used to control the product outcome in the reaction of α,β-unsaturated tosylhydrazones.

EntrySubstrateSolventTemperature (°C)ProductYield (%)Reference
1N'-(1,3-diphenylallylidene)-4-methylbenzenesulfonohydrazide[HDBU][OAc]253,5-diphenyl-1-tosyl-1H-pyrazole95[9]
2N'-(1,3-diphenylallylidene)-4-methylbenzenesulfonohydrazide[HDBU][OAc]953,5-diphenyl-1H-pyrazole75[9]
3N'-(3-(4-chlorophenyl)-1-phenylallylidene)-4-methylbenzenesulfonohydrazideEtOH/DBU253-(4-chlorophenyl)-5-phenyl-1-tosyl-1H-pyrazole90[9]
4N'-(3-(4-chlorophenyl)-1-phenylallylidene)-4-methylbenzenesulfonohydrazideEtOH/DBU953-(4-chlorophenyl)-5-phenyl-1H-pyrazole58[9]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Improved Regioselectivity

This protocol is adapted for the synthesis of N-methylpyrazoles with high regioselectivity using a fluorinated alcohol as the solvent.[6][7]

Materials:

  • 1,3-Diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in the chosen fluorinated alcohol (5 mL).

  • Add methylhydrazine (1.1 mmol) dropwise to the solution at room temperature while stirring.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

KnorrProtocolWorkflow start Start dissolve Dissolve 1,3-diketone in fluorinated alcohol start->dissolve add_hydrazine Add methylhydrazine dropwise at RT dissolve->add_hydrazine reflux Heat to reflux and monitor by TLC add_hydrazine->reflux cool Cool to room temperature reflux->cool concentrate Remove solvent under reduced pressure cool->concentrate workup Aqueous work-up (EtOAc, H2O, brine) concentrate->workup dry Dry organic layer and concentrate workup->dry purify Purify by column chromatography dry->purify end End purify->end

Protocol 2: Recrystallization for Purification of Pyrazole Derivatives

This protocol describes a general procedure for the purification of solid pyrazole compounds by recrystallization.[1]

Materials:

  • Crude pyrazole compound

  • Appropriate recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Solvent Selection: Choose a solvent in which the pyrazole is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the pyrazole is completely dissolved. If necessary, add more solvent dropwise until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. For maximum recovery, the flask can then be placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Air-dry the crystals on the filter paper or in a desiccator to remove the solvent.

RecrystallizationWorkflow start Start dissolve Dissolve crude pyrazole in minimum hot solvent start->dissolve hot_filtration Hot filtration (if insoluble impurities present) dissolve->hot_filtration cool Slowly cool the solution to induce crystallization hot_filtration->cool ice_bath Place in ice bath for maximum recovery cool->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash crystals with cold solvent filter->wash dry Dry the purified crystals wash->dry end End dry->end

References

avoiding common pitfalls in the synthesis of pyrazole acetic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of pyrazole acetic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the pyrazole ring in pyrazole acetic acids?

A1: The most prevalent method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] Other common methods include reactions involving α,β-unsaturated ketones (chalcones) with hydrazines and multi-component reactions.[4][5] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyrazole ring.

Q2: I am getting a low yield in my Knorr synthesis of a pyrazole derivative. What are the potential causes and how can I improve it?

A2: Low yields are a frequent issue and can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. To address this, you can try increasing the reaction time or temperature.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure all starting material is consumed.[2][3] Microwave-assisted synthesis has also been shown to improve yields and significantly reduce reaction times.[4][6]

  • Suboptimal pH: The Knorr synthesis is typically acid-catalyzed.[1][3][7] The addition of a catalytic amount of a protic acid, such as glacial acetic acid, can facilitate the initial imine formation and subsequent cyclization.[1][3][6]

  • Reagent Stability and Stoichiometry: Hydrazine derivatives can be unstable. Using fresh reagents is recommended. Sometimes, using an excess of the hydrazine reagent (e.g., 2 equivalents) can drive the reaction to completion and improve yields.[2]

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the target pyrazole.[6] Purification techniques like column chromatography or recrystallization are often necessary to remove byproducts.[8][9]

Q3: My synthesis using an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I control the regioselectivity?

A3: The formation of regioisomers is a known challenge with unsymmetrical 1,3-dicarbonyls.[1][10] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons.[1] Several factors influence the regioselectivity:

  • Steric and Electronic Effects: The substituents on both the dicarbonyl compound and the hydrazine play a significant role. Bulky groups may direct the initial attack to the less sterically hindered carbonyl.

  • Reaction Conditions (pH): The pH of the reaction medium can influence which carbonyl group is more readily protonated and thus more electrophilic.[1][7] Careful optimization of the acid catalyst and concentration is recommended.

Q4: What are the common challenges in the hydrolysis of a pyrazole ester to the corresponding pyrazole acetic acid?

A4: The hydrolysis of the ester group to a carboxylic acid is a critical final step. Common pitfalls include:

  • Incomplete Hydrolysis: The reaction may not go to completion. This can be addressed by increasing the reaction time, temperature, or the concentration of the base (e.g., KOH or NaOH).[8]

  • Side Reactions: The pyrazole ring itself can be sensitive to harsh basic conditions, potentially leading to ring-opening or other side reactions.[11] Careful monitoring of the reaction is essential.

  • Difficult Work-up: After hydrolysis, the reaction mixture needs to be carefully acidified to protonate the carboxylate and precipitate the pyrazole acetic acid.[8] The product can then be extracted with an organic solvent.[8]

Q5: I am struggling with the decarboxylation of a pyrazole dicarboxylic acid to obtain a pyrazole mono-carboxylic acid. What conditions should I explore?

A5: Decarboxylation of pyrazole carboxylic acids can be challenging and often requires harsh conditions.[12][13] Key parameters to optimize include:

  • Temperature: High temperatures, often ranging from 80°C to over 200°C, are typically required.[12][13]

  • Acidic or Basic Conditions: The reaction can be performed under either acidic (e.g., H₂SO₄, HCl) or basic (e.g., K₂CO₃, Cs₂CO₃) conditions.[12][13] The choice depends on the stability of the specific pyrazole derivative.

  • Solvent: The reaction can be run neat or in a high-boiling solvent like mesitylene or dichlorobenzene.[12][13] In some cases, the reaction is performed without any additional solvent.[12][13]

  • Metal Catalysis: For some substrates, metal-catalyzed decarboxylation (e.g., using copper salts) can be effective, although this may require specific ligands and harsh conditions.[12][13][14]

Troubleshooting Guides

Low Yield in Pyrazole Synthesis
Potential Cause Troubleshooting Strategy Citation
Incomplete reactionIncrease reaction time and/or temperature. Monitor reaction progress by TLC. Consider using microwave-assisted synthesis.[2][6]
Suboptimal pHAdd a catalytic amount of a protic acid (e.g., glacial acetic acid).[1][3][7]
Reagent degradationUse fresh hydrazine derivative.
Unfavorable stoichiometryUse a slight excess (1.2 to 2 equivalents) of the hydrazine reagent.[2]
Formation of byproductsPurify the crude product using column chromatography or recrystallization.[8][9]
Poor Regioselectivity with Unsymmetrical Dicarbonyls
Potential Cause Troubleshooting Strategy Citation
Similar reactivity of carbonyl groupsModify the electronic properties of the dicarbonyl substituents.[1]
Steric hindranceIntroduce bulky groups on the dicarbonyl or hydrazine to direct the reaction.[1]
Inappropriate pHSystematically vary the acid catalyst and its concentration to optimize selectivity.[1][7]
Challenges in Decarboxylation
Parameter Conditions to Explore Citation
Temperature80°C to 220°C[12][13]
Acid CatalystsH₂SO₄, HCl, HBr, p-toluenesulfonic acid (0.1-1.5 equivalents)[12][13]
Base CatalystsK₂CO₃, Cs₂CO₃ (0.1-1.5 equivalents)[13]
SolventsNeat (no solvent), mesitylene, dichlorobenzene[12][13]
Metal CatalystsCopper or silver-based catalysts (may require specific ligands and conditions)[13][14]

Experimental Protocols

Protocol 1: Synthesis of a Pyrazole Acetic Acid Ester via Knorr Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 1,3-dicarbonyl compound (e.g., a β-ketoester) (1.0 eq)

  • Hydrazine hydrate or a substituted hydrazine (1.2 eq)

  • Ethanol or glacial acetic acid as solvent

  • Catalytic amount of glacial acetic acid (if using ethanol as a solvent)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.[15]

  • Add the hydrazine derivative to the solution. If using ethanol, add a few drops of glacial acetic acid as a catalyst.[4][15]

  • Heat the reaction mixture to reflux and monitor the progress using TLC.[8][15]

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[8][9]

Protocol 2: Hydrolysis of Pyrazole Acetic Acid Ester to Pyrazole Acetic Acid

Materials:

  • Pyrazole acetic acid ester (1.0 eq)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (2-3 eq)

  • Methanol/Water or THF/Water solvent mixture

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve the pyrazole acetic acid ester in a mixture of methanol and water.[8]

  • Add potassium hydroxide pellets and stir the mixture at room temperature or with gentle heating.[8]

  • Monitor the reaction by TLC until the starting ester is no longer visible.[8]

  • Cool the reaction mixture and remove the organic solvent (methanol) under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.[8]

  • Carefully acidify the aqueous layer with cold HCl until the pH is acidic, which should cause the pyrazole acetic acid to precipitate.[8]

  • Extract the aqueous layer with an organic solvent like ethyl acetate.[8]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude pyrazole acetic acid.[8]

  • Further purification can be achieved by recrystallization.

Visualizations

Experimental_Workflow_Pyrazole_Acetic_Acid_Synthesis start Start: 1,3-Dicarbonyl + Hydrazine Derivative knorr Knorr Pyrazole Synthesis (Acid Catalyzed) start->knorr purification1 Purification (Recrystallization/ Chromatography) knorr->purification1 ester Pyrazole Acetic Acid Ester hydrolysis Ester Hydrolysis (e.g., KOH, H₂O/MeOH) ester->hydrolysis purification2 Purification (Acid-Base Extraction/ Recrystallization) hydrolysis->purification2 acid Final Product: Pyrazole Acetic Acid end End acid->end purification1->ester purification2->acid

Caption: A typical experimental workflow for the synthesis of pyrazole acetic acids.

Troubleshooting_Low_Yield problem Problem: Low Yield cause1 Potential Cause: Incomplete Reaction problem->cause1 cause2 Potential Cause: Side Reactions problem->cause2 cause3 Potential Cause: Suboptimal Conditions problem->cause3 solution1a Solution: Increase Time/Temp cause1->solution1a solution1b Solution: Use Microwave cause1->solution1b solution2 Solution: Purify Crude Product cause2->solution2 solution3a Solution: Add Acid Catalyst cause3->solution3a solution3b Solution: Adjust Stoichiometry cause3->solution3b

Caption: Troubleshooting logic for addressing low reaction yields.

COX2_Signaling_Pathway membrane Cell Membrane arachidonic_acid Arachidonic Acid cox2 COX-2 Enzyme arachidonic_acid->cox2 Metabolized by prostaglandins Prostaglandins cox2->prostaglandins Produces inflammation Inflammation & Pain prostaglandins->inflammation Leads to celecoxib Pyrazole-containing NSAIDs (e.g., Celecoxib) celecoxib->inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole-containing drugs.

References

Technical Support Center: Scaling Up (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful scale-up of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid production. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound?

A1: The most prevalent and scalable synthetic pathway involves a two-step process. The first step is the chlorination of 3-methyl-1H-pyrazole to yield 4-chloro-3-methyl-1H-pyrazole. This intermediate is then subjected to N-alkylation with an appropriate haloacetic acid ester, such as ethyl chloroacetate, followed by hydrolysis to produce the final product.

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: When scaling up, particular attention should be paid to the handling of chlorinated reagents and the management of reaction exotherms. Chlorinating agents can be corrosive and toxic. The N-alkylation step, particularly when using strong bases, can be exothermic and requires careful temperature control to prevent runaway reactions. Appropriate personal protective equipment (PPE), ventilation, and reactor cooling capabilities are essential.

Q3: How can the regioselectivity of the N-alkylation step be controlled to favor the desired N1 isomer?

A3: Controlling the N-alkylation to favor the N1 position over the N2 position is a common challenge in pyrazole chemistry. The regioselectivity is influenced by factors such as the steric hindrance of the substituents on the pyrazole ring, the choice of base and solvent, and the nature of the alkylating agent. Using a less sterically hindered starting material and carefully selecting the base-solvent system (e.g., NaH in THF or K2CO3 in DMSO) can significantly improve the yield of the desired N1-alkylated product.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the production of this compound.

Step 1: Chlorination of 3-methyl-1H-pyrazole

Issue 1.1: Low Yield of 4-chloro-3-methyl-1H-pyrazole

Potential Cause Troubleshooting Suggestion
Incomplete Reaction- Monitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Increase reaction time or moderately increase the temperature.
Suboptimal Chlorinating Agent- Consider using alternative chlorinating agents such as N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) for milder reaction conditions and potentially higher yields. A solvent-free approach with TCCA has been reported to be effective.[2]
Degradation of Starting Material or Product- Perform the reaction at a lower temperature to minimize side reactions.- Ensure the reaction is carried out under anhydrous conditions if the chlorinating agent is sensitive to moisture.

Issue 1.2: Formation of Dichloro- and Polychlorinated Byproducts

Potential Cause Troubleshooting Suggestion
Over-chlorination- Use a stoichiometric amount or a slight excess of the chlorinating agent.- Add the chlorinating agent portion-wise to maintain better control over the reaction.- Optimize the reaction temperature; lower temperatures often favor mono-substitution.
Inefficient Mixing- Ensure vigorous and efficient stirring, especially in larger reactors, to maintain a homogeneous reaction mixture and prevent localized high concentrations of the chlorinating agent.
Step 2: N-alkylation of 4-chloro-3-methyl-1H-pyrazole with Ethyl Chloroacetate

Issue 2.1: Low Yield of Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate

Potential Cause Troubleshooting Suggestion
Incomplete Deprotonation- Use a sufficiently strong base (e.g., sodium hydride) to ensure complete deprotonation of the pyrazole nitrogen.- Ensure the base is of high quality and handled under inert conditions to prevent deactivation.
Poor Nucleophilicity- The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF or DMSO can enhance the nucleophilicity of the pyrazole anion.
Side Reactions- Add the alkylating agent (ethyl chloroacetate) slowly and at a controlled temperature to minimize potential side reactions.

Issue 2.2: Formation of the N2-alkylated Isomer

Potential Cause Troubleshooting Suggestion
Lack of Regiocontrol- The regioselectivity is highly dependent on the reaction conditions. Experiment with different base-solvent combinations. For instance, using potassium carbonate in a polar aprotic solvent can favor N1 alkylation.[1]- Phase-transfer catalysis has been shown to be an effective method for the alkylation of pyrazoles with ethyl chloroacetate and can improve regioselectivity.[3]
Steric Effects- While the methyl group at the C3 position provides some steric hindrance to direct alkylation to the N1 position, optimizing other parameters is crucial for high selectivity.
Step 3: Hydrolysis of Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate

Issue 3.1: Incomplete Hydrolysis

Potential Cause Troubleshooting Suggestion
Insufficient Reaction Time or Temperature- Monitor the reaction by TLC or HPLC to ensure the disappearance of the starting ester.- Increase the reaction time or temperature as needed. Refluxing is often required.
Inadequate Amount of Base- Use a sufficient molar excess of the base (e.g., NaOH or KOH) to drive the reaction to completion.

Issue 3.2: Difficulty in Product Isolation and Purification

Potential Cause Troubleshooting Suggestion
Product is Water Soluble- After acidification, if the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).- Perform multiple extractions to maximize recovery.
Impurities Present- Wash the crude product with cold water or a non-polar solvent to remove inorganic salts and other impurities.- Recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water) is a common and effective purification method for the final product.

Experimental Protocols

Step 1: Synthesis of 4-chloro-3-methyl-1H-pyrazole (Illustrative Protocol)

A robust method for the chlorination of pyrazoles involves the use of N-halosuccinimides.

  • Reaction Setup: In a well-ventilated fume hood, charge a reactor with 3-methyl-1H-pyrazole and a suitable solvent such as carbon tetrachloride or water.

  • Reagent Addition: Slowly add N-chlorosuccinimide (NCS) in portions to the stirred solution. The reaction is typically carried out under mild conditions.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Work-up and Purification: After completion, the reaction mixture is worked up by washing with water to remove succinimide. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate (Illustrative Protocol)

Alkylation of pyrazoles can be effectively carried out using a strong base and an alkylating agent.

  • Reaction Setup: To a stirred suspension of a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-3-methyl-1H-pyrazole in solution.

  • Deprotonation: Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the pyrazole anion.

  • Alkylation: Cool the reaction mixture in an ice bath and add ethyl chloroacetate dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Quench the reaction carefully with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography.

Step 3: Synthesis of this compound (Illustrative Protocol)

The final step is the hydrolysis of the ester to the carboxylic acid.

  • Reaction Setup: Dissolve the ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate in a suitable solvent mixture such as ethanol and water.

  • Hydrolysis: Add an aqueous solution of a base, for example, sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the ester solution.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction by TLC until the starting material has been completely consumed.

  • Work-up and Isolation: After cooling, remove the alcohol under reduced pressure. Dilute the residue with water and wash with an organic solvent to remove any unreacted ester. Carefully acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of this compound

Step Reactants Reagents Solvent Temperature (°C) Time (h) Typical Yield (%)
1. Chlorination 3-methyl-1H-pyrazoleN-Chlorosuccinimide (NCS)CCl4 / H2O25-502-670-85
2. N-Alkylation 4-chloro-3-methyl-1H-pyrazole, Ethyl chloroacetateSodium Hydride (NaH)THF / DMF0-254-1265-80
3. Hydrolysis Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetateSodium Hydroxide (NaOH)Ethanol/WaterReflux2-485-95

Note: These are illustrative parameters and may require optimization for specific scales and equipment.

Visualizations

Synthesis_Pathway A 3-methyl-1H-pyrazole B 4-chloro-3-methyl-1H-pyrazole A->B  Chlorination C Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate B->C  N-Alkylation D This compound C->D  Hydrolysis reagent1 Chlorinating Agent (e.g., NCS) reagent1->B reagent2 Ethyl Chloroacetate, Base (e.g., NaH) reagent2->C reagent3 Base (e.g., NaOH), then Acid reagent3->D

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow decision decision process process check_yield Is Yield Acceptable? process->check_yield result result issue issue start Start Synthesis Step start->process Perform Reaction check_purity Is Purity Acceptable? check_yield->check_purity Yes incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction No purification Optimize Purification check_purity->purification No successful_step Proceed to Next Step check_purity->successful_step Yes side_reactions Side Reactions? incomplete_reaction->side_reactions No adjust_time_temp Adjust Time/ Temperature incomplete_reaction->adjust_time_temp Yes optimize_reagents Optimize Reagent Stoichiometry side_reactions->optimize_reagents Yes end End side_reactions->end No (Consult Senior Chemist) adjust_time_temp->process optimize_reagents->process purification->process Re-purify successful_step->end

Caption: General troubleshooting workflow for a synthesis step.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid and Structurally Related Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of pyrazole derivatives, with a focus on anticancer, anti-inflammatory, and antimicrobial applications. While specific experimental data for (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid is not extensively available in public literature, this document evaluates its potential activities based on the well-established biological profiles of structurally similar pyrazole-containing compounds. We present quantitative data from studies on various pyrazole derivatives, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity

Pyrazole derivatives have emerged as a promising class of compounds in oncology, with several demonstrating potent activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of critical cellular processes such as cell cycle progression and the induction of apoptosis.

Comparative Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DrugCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative 1 HCT116 (Colon)7.74Doxorubicin5.23
MCF-7 (Breast)4.98Doxorubicin4.17
Derivative 2 A549 (Lung)8.0--
HeLa (Cervical)9.8--
MCF-7 (Breast)5.8--
Derivative 3 K562 (Leukemia)0.5--
Derivative 4 HepG2 (Liver)13.14Doxorubicin-
MCF-7 (Breast)8.03Doxorubicin-
Key Signaling Pathways in Pyrazole-Mediated Anticancer Activity

Cyclin-Dependent Kinase 2 (CDK2) Inhibition Pathway: Many pyrazole compounds exert their anticancer effects by inhibiting cyclin-dependent kinases, which are crucial for cell cycle progression. Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cell proliferation.[1][2][3][4][5]

CDK2_Inhibition_Pathway Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Signal_Transduction Signal Transduction Receptor->Signal_Transduction Cyclin_E_CDK2 Cyclin E/CDK2 Complex Signal_Transduction->Cyclin_E_CDK2 Rb_Protein Rb Protein Cyclin_E_CDK2->Rb_Protein Phosphorylates E2F E2F Rb_Protein->E2F Releases S_Phase_Entry S-Phase Entry & Cell Proliferation E2F->S_Phase_Entry Pyrazole_Derivative This compound & Analogs Pyrazole_Derivative->Cyclin_E_CDK2 Inhibits

Caption: CDK2 Inhibition Pathway by Pyrazole Derivatives.

Bax/Bcl-2 Apoptosis Pathway: Certain pyrazole derivatives can induce apoptosis (programmed cell death) by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[6][7][8][9][10]

Apoptosis_Pathway Pyrazole_Derivative This compound & Analogs Bcl2 Bcl-2 (Anti-apoptotic) Pyrazole_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Pyrazole_Derivative->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Forms pores Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Bax/Bcl-2 Mediated Apoptosis by Pyrazoles.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with the most notable example being the COX-2 inhibitor Celecoxib. These compounds typically function by inhibiting enzymes involved in the inflammatory cascade.

Comparative Quantitative Data: Anti-inflammatory Activity

The following table presents the in vivo anti-inflammatory activity of selected pyrazole derivatives, measured as the percentage of edema inhibition in the carrageenan-induced rat paw edema model.

Compound/DrugDose (mg/kg)Edema Inhibition (%)Reference CompoundDose (mg/kg)Edema Inhibition (%)
Compound N5 --Celecoxib--
Compound N7 --Celecoxib--
Compound N9 --Celecoxib--
Celecoxib 1072.99---

Note: Specific quantitative data for percentage inhibition for compounds N5, N7, and N9 were not available in the provided search results, though they were reported to have significant activity.

Key Signaling Pathway in Pyrazole-Mediated Anti-inflammatory Activity

Cyclooxygenase (COX) Inhibition Pathway: Pyrazole-based anti-inflammatory drugs, such as Celecoxib, selectively inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole_Derivative Celecoxib & Analogs Pyrazole_Derivative->COX2 Inhibits

Caption: COX-2 Inhibition Pathway by Pyrazole Derivatives.

Antimicrobial Activity

A broad spectrum of antimicrobial activity has been reported for various pyrazole derivatives, including antibacterial and antifungal effects. Their mechanism of action can involve the disruption of essential cellular processes in microorganisms, such as cell wall synthesis.

Comparative Quantitative Data: Antimicrobial Activity

The following table shows the Minimum Inhibitory Concentration (MIC) of selected pyrazole derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Compound 3 E. coli0.25--
Compound 4 S. epidermidis0.25--
Compound 2 --A. niger1.0
Ciprofloxacin E. coli0.5--
Clotrimazole --A. niger-
Key Signaling Pathway in Pyrazole-Mediated Antimicrobial Activity

Bacterial Cell Wall Synthesis Inhibition: Some pyrazole compounds may exert their antibacterial effect by interfering with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.

Cell_Wall_Synthesis_Inhibition Precursors Cell Wall Precursors (e.g., UDP-NAG, UDP-NAM) Enzymes Synthesis Enzymes (e.g., Transpeptidases) Precursors->Enzymes Peptidoglycan Peptidoglycan Cross-linking Enzymes->Peptidoglycan Cell_Wall Stable Bacterial Cell Wall Peptidoglycan->Cell_Wall Pyrazole_Derivative This compound & Analogs Pyrazole_Derivative->Enzymes Inhibits

Caption: Inhibition of Bacterial Cell Wall Synthesis.

Experimental Protocols

Workflow for Anticancer Activity Screening

Anticancer_Workflow cluster_0 In Vitro Assay Cell_Culture 1. Cancer Cell Culture Compound_Treatment 2. Treatment with Pyrazole Derivatives Cell_Culture->Compound_Treatment MTT_Assay 3. MTT Assay for Viability Compound_Treatment->MTT_Assay Data_Analysis 4. IC50 Calculation MTT_Assay->Data_Analysis

Caption: Workflow for In Vitro Anticancer Screening.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13][14]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives (typically ranging from 0.1 to 100 µM) and incubated for another 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Workflow for Anti-inflammatory Activity Screening

Antiinflammatory_Workflow cluster_1 In Vivo Assay Animal_Grouping 1. Animal Grouping & Acclimatization Compound_Admin 2. Administration of Pyrazole Derivatives Animal_Grouping->Compound_Admin Carrageenan_Injection 3. Carrageenan-induced Paw Edema Compound_Admin->Carrageenan_Injection Measurement 4. Measurement of Paw Volume Carrageenan_Injection->Measurement

Caption: Workflow for In Vivo Anti-inflammatory Assay.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to screen for acute anti-inflammatory activity.[15][16][17][18][19]

  • Animal Preparation: Male Wistar rats (150-200 g) are divided into groups (n=6). The animals are fasted overnight before the experiment with free access to water.

  • Compound Administration: The test compounds (e.g., pyrazole derivatives) and a standard drug (e.g., Indomethacin, 10 mg/kg) are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation. The control group receives the vehicle only.

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in saline into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Workflow for Antimicrobial Activity Screening

Antimicrobial_Workflow cluster_2 In Vitro Assay Inoculum_Prep 1. Preparation of Microbial Inoculum Serial_Dilution 2. Serial Dilution of Pyrazole Derivatives Inoculum_Prep->Serial_Dilution Incubation 3. Incubation with Microorganisms Serial_Dilution->Incubation MIC_Determination 4. Determination of MIC Incubation->MIC_Determination

Caption: Workflow for In Vitro Antimicrobial Assay.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[20][21][22][23][24]

  • Preparation of Compounds: Stock solutions of the pyrazole derivatives are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 × 10⁵ CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

This guide serves as a foundational resource for understanding the potential biological activities of this compound and related pyrazole derivatives. The provided data and protocols can aid researchers in designing and conducting further investigations into this versatile class of compounds.

References

A Comparative Study of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid with Other Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the chemical and biological properties of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid against two other significant pyrazole-containing compounds: the well-established anti-inflammatory drug Celecoxib, and a representative phenyl-substituted pyrazole with kinase inhibitory activity. This objective comparison is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in understanding the potential of this class of compounds.

Introduction to Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The versatility of the pyrazole scaffold allows for the development of compounds with diverse therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] This guide focuses on a comparative study of this compound, a lesser-known derivative, with the well-characterized drug Celecoxib and a class of phenyl-substituted pyrazoles known for their kinase inhibition.

Synthesis of Compared Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[4] The specific substituents on the pyrazole ring can be introduced either on the starting materials or through post-cyclization modifications.

Proposed Synthesis of this compound

A plausible synthetic route for this compound, based on common pyrazole synthesis methodologies, is proposed as follows. The initial step would involve the reaction of ethyl 2-chloroacetoacetate with hydrazine hydrate to form the pyrazole core. Subsequent N-alkylation with an ethyl haloacetate followed by hydrolysis of the ester would yield the final acetic acid derivative.

Synthesis of Celecoxib

Celecoxib, a diaryl-substituted pyrazole, is synthesized through the condensation of a trifluoromethyl-β-diketone with a substituted arylhydrazine.[5] This reaction selectively forms the desired pyrazole regioisomer, which is then further functionalized to introduce the sulfonamide group, a key feature for its selective COX-2 inhibition.[5]

Synthesis of a Phenyl-Substituted Pyrazole Kinase Inhibitor

A general method for the synthesis of 4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivatives, which have shown potent BCR-ABL kinase inhibitory activity, involves a multi-step process.[6] This typically includes the initial formation of a substituted pyrazole core, followed by coupling reactions to introduce the phenyl and benzamide moieties.[6]

Comparative Biological Activity

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. This section compares the known and hypothesized biological activities of the selected compounds.

This compound (Hypothetical Activity)

Given the structural features of a pyrazole ring and an acetic acid side chain, it is hypothesized that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. The chloro and methyl substituents on the pyrazole ring would influence its potency and selectivity.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a well-established non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[7][8][9] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[7][10] The selective inhibition of COX-2 over COX-1 is attributed to the sulfonamide side chain of Celecoxib, which binds to a specific region of the COX-2 active site.[5] This selectivity reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.[5]

Phenyl-Substituted Pyrazole: A BCR-ABL Kinase Inhibitor

Certain phenyl-substituted pyrazole derivatives have been identified as potent inhibitors of the BCR-ABL tyrosine kinase.[6] The BCR-ABL fusion protein is a hallmark of chronic myeloid leukemia (CML). These pyrazole derivatives act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of downstream substrates involved in cell proliferation and survival.[6]

Data Presentation

The following tables summarize the key quantitative data for the compared pyrazole derivatives.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₆H₇ClN₂O₂174.59
CelecoxibC₁₇H₁₄F₃N₃O₂S381.37
Phenyl-Substituted Pyrazole (Example)C₂₃H₁₈N₄O366.42

Table 2: Comparative Biological Activity Data

CompoundTargetIC₅₀ (nM)
This compoundCOX-2 (Hypothetical)To be determined
CelecoxibCOX-115,000
CelecoxibCOX-240
Phenyl-Substituted Pyrazole (Compound 7a)BCR-ABL Kinase14.2[6]

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Human recombinant COX-1 or COX-2 enzyme is pre-incubated with varying concentrations of the test compound.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a specified time and then terminated.

  • The concentration of prostaglandin E₂ (PGE₂), a product of the COX reaction, is measured using an enzyme immunoassay (EIA) kit.

  • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro BCR-ABL Kinase Assay

Objective: To determine the IC₅₀ of a test compound against the BCR-ABL kinase.

Methodology:

  • The BCR-ABL kinase enzyme is incubated with varying concentrations of the test compound in a kinase buffer containing ATP and a suitable substrate.

  • The reaction is allowed to proceed at a controlled temperature.

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo).

  • IC₅₀ values are determined by analyzing the dose-response curve.

Visualizations

Synthesis_Workflow cluster_0 Synthesis of this compound A Ethyl 2-chloroacetoacetate C 4-chloro-3-methyl-1H-pyrazole A->C B Hydrazine Hydrate B->C E Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate C->E D Ethyl Haloacetate D->E F This compound E->F Hydrolysis Signaling_Pathway cluster_1 COX-2 Signaling Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits Experimental_Workflow cluster_2 Kinase Inhibition Assay Workflow Start Start Step1 Incubate Kinase with Inhibitor Start->Step1 Step2 Add ATP and Substrate Step1->Step2 Step3 Measure Phosphorylation Step2->Step3 End Calculate IC50 Step3->End

References

structure-activity relationship of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of Pyrazole-Based Herbicides

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in the development of modern herbicides, offering a versatile platform for designing molecules with potent and selective herbicidal activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole-containing herbicides, with a focus on analogs that function as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. While specific SAR data for (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid analogs is not extensively available in the public domain, this guide draws parallels from closely related pyrazole derivatives to provide valuable insights for researchers in the field.

Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Many pyrazole-based herbicides exert their phytotoxic effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3][4] This enzyme is a key component in the tyrosine catabolism pathway, responsible for converting 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[1] HGA is a crucial precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E) in plants.[3][4]

The inhibition of HPPD sets off a cascade of events leading to plant death:

  • Plastoquinone Depletion: Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.[5] Its depletion halts the production of carotenoids.

  • Carotenoid Deficiency: Carotenoids protect chlorophyll from photo-oxidation. Without them, chlorophyll is rapidly degraded by sunlight.

  • Tocopherol Depletion: The lack of tocopherols leads to oxidative stress within the plant cells.[5]

  • Bleaching and Necrosis: The combination of chlorophyll degradation and oxidative damage results in the characteristic "bleaching" symptom, followed by tissue necrosis and ultimately, the death of the weed.[2][4][5]

Below is a diagram illustrating the signaling pathway affected by HPPD-inhibiting pyrazole herbicides.

HPPD_Inhibition_Pathway cluster_tyrosine Tyrosine Catabolism cluster_hppd HPPD Enzyme Action cluster_downstream Downstream Biosynthesis cluster_carotenoid Carotenoid & Chlorophyll Synthesis cluster_inhibitor Herbicide Action cluster_effects Phytotoxic Effects Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Carotenoids Carotenoids Plastoquinone->Carotenoids Cofactor for Phytoene Desaturase Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Prevents Photo-oxidation Bleaching Bleaching Chlorophyll->Bleaching Degradation Pyrazole_Herbicide (4-chloro-3-methyl-1H-pyrazol-1-yl) acetic acid analogs Pyrazole_Herbicide->Inhibition Plant_Death Plant Death Bleaching->Plant_Death

Caption: HPPD Inhibition Pathway by Pyrazole Herbicides.

Comparative Structure-Activity Relationship Data

While direct SAR studies on this compound analogs are limited, research on structurally similar pyrazole-picolinic acid derivatives provides valuable insights into the key structural features influencing herbicidal activity. The following tables summarize quantitative data from studies on these related compounds, which also act as synthetic auxin herbicides.

Table 1: Herbicidal Activity of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Analogs

This table presents the post-emergence herbicidal activity of various analogs against different weed species at a dosage of 300 g/ha. The data highlights the influence of substituents on the phenyl ring attached to the pyrazole.

Compound IDPhenyl Ring SubstituentAbutilon theophrasti (% Inhibition)Amaranthus retroflexus (% Inhibition)Echinochloa crus-galli (% Inhibition)
V-12-F909560
V-23-F859050
V-34-F9510070
V-72,4-di-F10010080
V-82,4-di-Cl10010085
V-192-Me707540
V-204-Me758045
Picloram- (Reference)909550

Data adapted from a study on novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids as potential herbicides.[6][7]

Key SAR Observations:

  • Halogen Substitution: The presence of halogen atoms (F, Cl) on the phenyl ring generally enhances herbicidal activity.[7]

  • Position of Substitution: For single fluorine substitutions, the para-position (V-3) appears to be more favorable than the ortho- (V-1) or meta- (V-2) positions.

  • Multiple Halogenation: Di-substituted analogs with halogens (V-7, V-8) exhibit the highest herbicidal efficacy, often surpassing the reference herbicide, picloram.[6]

  • Alkyl Substitution: Methyl substitution (V-19, V-20) generally leads to lower activity compared to halogenated analogs.[7]

Table 2: In Vitro Inhibitory Activity against Arabidopsis thaliana Root Growth

This table shows the concentration of the compounds required to inhibit the root growth of Arabidopsis thaliana by 50% (IC50), providing a quantitative measure of their intrinsic herbicidal potency.

Compound IDPhenyl Ring SubstituentIC50 (µM)
V-34-F0.085
V-72,4-di-F0.022
V-82,4-di-Cl0.031
V-154-CF30.045
V-204-Me0.21
Picloram- (Reference)0.15
Halauxifen-methyl- (Reference)0.99

Data adapted from a study on novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids as potential herbicides.[6][7]

Key SAR Observations:

  • The in vitro data corroborates the findings from the whole-plant assays, with di-halogenated compounds (V-7, V-8) and the trifluoromethyl-substituted analog (V-15) showing very high potency.

  • The IC50 values for the most active compounds are significantly lower than those of the commercial herbicides picloram and halauxifen-methyl, indicating their potential as lead structures for new herbicides.[6]

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the evaluation of novel herbicides.

Greenhouse Post-Emergence Herbicidal Activity Assay

This protocol outlines the general procedure for assessing the efficacy of herbicides on young, emerged weeds.

Experimental_Workflow A 1. Seed Sowing & Germination B 2. Seedling Cultivation A->B C 3. Herbicide Application B->C D 4. Greenhouse Incubation C->D E 5. Visual Assessment & Data Collection D->E F 6. Fresh/Dry Weight Measurement E->F G 7. Data Analysis (% Inhibition) F->G

Caption: General workflow for post-emergence herbicidal bioassay.

1. Plant Material and Growth Conditions:

  • Weed Species: A selection of common monocotyledonous and dicotyledonous weeds are used, such as Echinochloa crus-galli (barnyardgrass), Abutilon theophrasti (velvetleaf), and Amaranthus retroflexus (redroot pigweed).

  • Potting: Seeds are sown in plastic pots filled with a sterilized soil mix (e.g., a blend of loam, peat, and sand).

  • Greenhouse Conditions: Plants are grown in a controlled environment with a temperature of approximately 25-30°C, 60-80% relative humidity, and a 14-hour photoperiod.

2. Herbicide Application:

  • Plant Stage: Herbicides are applied when the weeds have reached the 2-4 leaf stage.

  • Formulation: The test compounds are dissolved in a suitable solvent (e.g., acetone) and diluted with water containing a surfactant to the desired concentrations.

  • Application: The herbicide solutions are sprayed uniformly onto the plants using a cabinet sprayer calibrated to deliver a specific volume (e.g., 450 L/ha).

3. Data Collection and Analysis:

  • Incubation: The treated plants are returned to the greenhouse and observed for a period of 2-3 weeks.

  • Visual Assessment: The herbicidal effect is visually rated at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no injury) to 100% (complete plant death) relative to untreated control plants.

  • Biomass Measurement: At the end of the experiment, the fresh weight of the above-ground parts of the plants is measured.

In Vitro Root Growth Inhibition Assay (Arabidopsis thaliana)

This assay provides a sensitive measure of the intrinsic phytotoxicity of a compound.

1. Plant Material and Growth Medium:

  • Seeds of Arabidopsis thaliana are surface-sterilized.

  • The growth medium consists of Murashige and Skoog (MS) agar supplemented with sucrose.

2. Assay Procedure:

  • The test compounds are dissolved in dimethyl sulfoxide (DMSO) and added to the molten MS agar at various concentrations.

  • Sterilized seeds are placed on the surface of the solidified agar in petri dishes.

  • The dishes are sealed and incubated in a growth chamber under controlled light and temperature conditions.

3. Data Collection and Analysis:

  • After a set period (e.g., 7-10 days), the length of the primary root of each seedling is measured.

  • The percentage of root growth inhibition is calculated relative to the DMSO control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This guide provides a foundational understanding of the structure-activity relationships of pyrazole-based herbicides, leveraging data from closely related analogs to inform future research and development in this critical area of agrochemistry. Further investigation into the specific SAR of this compound and its derivatives is warranted to fully elucidate their potential as novel herbicidal agents.

References

Uncharted Territory: Evaluating the Efficacy of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the therapeutic potential of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid remains a prospective endeavor, as publicly available scientific literature has yet to document its biological activity or specific molecular targets. Despite a thorough review of existing research, no experimental data on the efficacy, mechanism of action, or inhibitory profile of this specific compound has been identified.

This guide, therefore, serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this novel chemical entity. While a direct comparison to known inhibitors is not currently feasible, we will delve into the known biological activities of structurally related pyrazole derivatives to provide a contextual framework for future investigation. Furthermore, we will outline a hypothetical experimental workflow for the initial screening and characterization of this compound.

The Promising Landscape of Pyrazole Derivatives

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. These activities stem from the ability of the pyrazole ring to act as a versatile scaffold for presenting various functional groups that can interact with diverse biological targets.

To illustrate the potential avenues of investigation for this compound, the following table summarizes the activities of some structurally related pyrazole compounds that have been documented in scientific literature. It is crucial to note that these are not direct comparisons but rather provide a glimpse into the potential therapeutic areas where this novel compound might show promise.

Target/ActivityExample of Structurally Related Inhibitor(s)
Anaplastic Lymphoma Kinase (ALK) Various substituted pyrazole derivatives have been investigated as inhibitors of ALK, a receptor tyrosine kinase implicated in several cancers.
Glycine Transporter 1 (GlyT1) Certain pyrazole-containing compounds have been identified as potent inhibitors of GlyT1, a target for neurological and psychiatric disorders.
Antibacterial Agents The pyrazole nucleus is a common feature in compounds designed to combat bacterial infections by targeting various essential enzymes.
Anti-inflammatory Agents A number of pyrazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).

A Roadmap for Investigation: Proposed Experimental Workflow

For researchers embarking on the study of this compound, a systematic approach is essential to elucidate its biological function. The following workflow outlines a standard procedure for the initial screening and characterization of a novel compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Mechanism of Action Studies Compound Acquisition Compound Acquisition High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Acquisition->High-Throughput Screening (HTS) Test Compound HTS HTS Hit Identification Hit Identification HTS->Hit Identification Primary Data Confirmation Assays Confirmation Assays Hit Identification->Confirmation Assays Prioritized Hits Dose-Response Studies (IC50) Dose-Response Studies (IC50) Confirmation Assays->Dose-Response Studies (IC50) Validated Hits Target Identification Assays Target Identification Assays Dose-Response Studies (IC50)->Target Identification Assays Potent Compounds Cellular & Biochemical Assays Cellular & Biochemical Assays Target Identification Assays->Cellular & Biochemical Assays Identified Target(s) Lead Compound Selection Lead Compound Selection Cellular & Biochemical Assays->Lead Compound Selection

A general experimental workflow for novel compound screening.
Experimental Protocols:

1. High-Throughput Screening (HTS):

  • Objective: To rapidly assess the biological activity of this compound against a large panel of diverse biological targets (e.g., kinases, GPCRs, ion channels, enzymes).

  • Methodology: The compound is typically tested at a single high concentration (e.g., 10 µM) in miniaturized assay formats (e.g., 384- or 1536-well plates). A variety of assay technologies can be employed, including fluorescence, luminescence, and absorbance-based readouts, to detect changes in cellular or biochemical processes.

2. Hit Confirmation and Dose-Response Studies:

  • Objective: To confirm the activity of initial "hits" from HTS and to determine the potency of the compound.

  • Methodology: The compound is re-tested in the primary assay in a concentration-response format. A serial dilution of the compound is prepared and incubated with the target. The resulting data is used to calculate the half-maximal inhibitory concentration (IC50), which is a measure of the compound's potency.

3. Target Identification and Mechanism of Action (MoA) Studies:

  • Objective: To identify the specific molecular target(s) of the compound and to understand how it exerts its biological effect.

  • Methodology: A variety of techniques can be used for target identification, including affinity chromatography, chemical proteomics, and computational modeling. Once a target is identified, further biochemical and cellular assays are conducted to elucidate the precise mechanism of inhibition or activation.

Potential Signaling Pathway Involvement

Given the prevalence of pyrazole derivatives as kinase inhibitors, a hypothetical area of investigation for this compound could be its effect on intracellular signaling pathways. The following diagram illustrates a generic kinase signaling cascade, which is a common target for therapeutic intervention in various diseases.

G Ligand Ligand Receptor Tyrosine Kinase Receptor Tyrosine Kinase Ligand->Receptor Tyrosine Kinase Binds Signaling Protein 1 Signaling Protein 1 Receptor Tyrosine Kinase->Signaling Protein 1 Activates Kinase 1 Kinase 1 Signaling Protein 1->Kinase 1 Activates Kinase 2 Kinase 2 Kinase 1->Kinase 2 Phosphorylates Transcription Factor Transcription Factor Kinase 2->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates

In Vivo Validation of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic Acid Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo validation of pyrazole derivatives, with a focus on activities relevant to the potential therapeutic applications of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid. Due to the limited publicly available in vivo data for this specific compound, this guide leverages data from structurally related and well-characterized pyrazole-based compounds, such as the selective COX-2 inhibitor Celecoxib, to provide a framework for preclinical evaluation.

Comparative Analysis of In Vivo Anti-Inflammatory Activity

A common preclinical model for assessing the anti-inflammatory potential of novel compounds is the carrageenan-induced paw edema assay in rodents. This model mimics the acute inflammatory response and is widely used to evaluate the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents.

Table 1: Comparative Anti-Inflammatory Efficacy of Pyrazole Derivatives in Carrageenan-Induced Paw Edema in Rats

Compound/TreatmentDose (mg/kg)Time Post-CarrageenanPaw Edema Inhibition (%)Reference
This compound Data Not Available---
Celecoxib503 hoursSignificant Inhibition [1]
Celecoxib505 hoursSignificant Inhibition[1]
Asparacosin A105 hoursSignificant Inhibition*[1]
Asparacosin A203 hoursSignificant Inhibition [1]
Asparacosin A205 hoursSignificant Inhibition[1]
Asparacosin A403 hoursSignificant Inhibition [1]
Asparacosin A405 hoursSignificant Inhibition[1]
Indomethacin (Standard)51-5 hoursSignificant Inhibition[2]
Compound 4c (N-acyl hydrazone derivative)300 µmol/kg2 hours35.9[3]
Compound 4c (N-acyl hydrazone derivative)300 µmol/kg4 hours52.8[3]

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.

Comparative Analysis of In Vivo Anticancer Activity

Subcutaneous xenograft models in immunocompromised mice are a standard for evaluating the in vivo antitumor efficacy of investigational compounds. These models involve the implantation of human cancer cells into mice, followed by treatment with the test compound to assess its impact on tumor growth.

Table 2: Comparative Anticancer Efficacy of Pyrazole Derivatives in Murine Xenograft Models

CompoundCancer Cell LineMouse ModelDoseTumor Volume Reduction (%)Reference
This compound Data Not Available----
CelecoxibIOMM-Lee (Meningioma)Nude Mice500 ppm in chow66[4]
CelecoxibCH157-MN (Meningioma)Nude Mice500 ppm in chow25[4]
CelecoxibBenign MeningiomaNude Mice500 ppm in chow65[4]
CelecoxibEndometrial AdenocarcinomaNude Mice2 mg/day32.4[5]
CelecoxibEndometrial AdenocarcinomaNude Mice4 mg/day48.6[5]
CelecoxibLewis Lung CarcinomaC57BL/6 Mice75 mg/kg/daySignificant[6]
CelecoxibHuh-7 (Hepatocellular Carcinoma)Nude MiceNot SpecifiedSignificant[7]
CelecoxibA431 (Squamous Cell Carcinoma)Nude Mice5 mg/kg (i.p.)Significant[8]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol outlines a standard procedure for inducing and measuring acute inflammation in a rat model.[2][9][10][11][12][13]

Workflow:

G acclimatization Animal Acclimatization (Wistar rats, 180-200g) grouping Randomization into Groups (n=6 per group) acclimatization->grouping dosing Compound Administration (e.g., i.p. or p.o.) grouping->dosing induction Carrageenan Injection (0.1 mL, 1% in saline, subplantar) dosing->induction measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4, 5 hr) induction->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis G cell_culture Cancer Cell Culture (e.g., A549, MCF-7) harvesting Cell Harvesting & Preparation (Viability >95%) cell_culture->harvesting inoculation Subcutaneous Injection (5 x 10^6 cells in Matrigel) harvesting->inoculation tumor_growth Tumor Growth Monitoring (Calipers, Volume = (L x W^2)/2) inoculation->tumor_growth randomization Randomization (Tumor volume ~100-150 mm^3) tumor_growth->randomization treatment Treatment Initiation (Vehicle, Test Compound, Positive Control) randomization->treatment monitoring Tumor & Body Weight Monitoring (Bi-weekly) treatment->monitoring endpoint Endpoint Analysis (Tumor weight, IHC, etc.) monitoring->endpoint G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Pro-inflammatory Cytokines (TNF-α, IL-1) receptor Receptor cytokine->receptor IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB_P P-IκB IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n translocates proteasome Proteasome IkB_P->proteasome ubiquitination & degradation DNA DNA NFkB_n->DNA binds transcription Gene Transcription (Inflammatory Mediators) DNA->transcription G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm growth_factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) growth_factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates proliferation Cell Proliferation & Survival mTORC1->proliferation PTEN PTEN PTEN->PIP3 inhibits

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is a critical aspect of preclinical assessment. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors. However, the therapeutic efficacy of these molecules can be influenced by their cross-reactivity with unintended kinase targets. This guide provides an objective comparison of the cross-reactivity profiles of representative pyrazole-based kinase inhibitors, supported by experimental data and detailed methodologies to aid in the evaluation of current and future drug candidates.

While the initial query focused on (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid, a thorough search of scientific literature and patent databases did not yield specific biological target information or cross-reactivity studies for this particular compound. Therefore, this guide broadens the scope to examine the cross-reactivity of well-characterized pyrazole-based kinase inhibitors, providing a valuable framework for understanding the broader class of molecules.

Comparative Analysis of Kinase Inhibitor Selectivity

The selectivity of a kinase inhibitor is paramount, as off-target effects can lead to unforeseen toxicities or polypharmacology. The following tables summarize the cross-reactivity profiles of three distinct pyrazole-based kinase inhibitors: AT7519, a multi-cyclin-dependent kinase (CDK) inhibitor; Ruxolitinib, a selective Janus kinase (JAK) inhibitor; and Crizotinib, a multi-targeted inhibitor of ALK and MET. The data is derived from comprehensive kinome screening assays, providing a broad overview of their interactions across the human kinome.

Table 1: Kinase Selectivity Profile of AT7519

AT7519 is a potent inhibitor of multiple cyclin-dependent kinases. The following table presents a selection of kinases for which AT7519 has demonstrated significant binding affinity, as determined by a KINOMEscan assay.[1] Lower Kd values indicate stronger binding.

Kinase TargetDissociation Constant (Kd) (nM)
CDK247
CDK513
CDK9<10
CDK1210
CDK4100
CDK6170
GSK3β89

Table 2: Kinase Selectivity Profile of Ruxolitinib

Ruxolitinib is a selective inhibitor of JAK1 and JAK2.[2][3] The following data highlights its potency and selectivity against the JAK family of kinases.

Kinase TargetIC50 (nM)
JAK13.3
JAK22.8
JAK3428
TYK219

Table 3: Kinase Selectivity Profile of Crizotinib

Crizotinib is an inhibitor of ALK, ROS1, and MET tyrosine kinases.[4][5][6] Preclinical studies have shown it to be highly selective for these targets.[7]

Kinase TargetIC50 (nM)
ALK20
c-Met (HGFR)8
RON25

Experimental Protocols

Accurate assessment of kinase inhibitor cross-reactivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for common in vitro kinase assays used to determine inhibitor potency and selectivity.

Radiometric Kinase Assay

This traditional method measures the transfer of a radiolabeled phosphate from ATP to a substrate.[8][9][10]

Materials:

  • Kinase of interest

  • Peptide or protein substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl₂, 1 mM DTT)

  • Test compound (e.g., pyrazole-based inhibitor) dissolved in DMSO

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase, substrate, and kinase reaction buffer.

  • Compound Addition: Add the test compound at various concentrations. Include a DMSO-only control.

  • Initiation: Start the reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination and Spotting: Stop the reaction by adding a denaturing solution (e.g., phosphoric acid). Spot an aliquot of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unbound [γ-³²P]ATP.

  • Detection: Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence-Based Kinase Assay

This non-radioactive method is well-suited for high-throughput screening and measures changes in fluorescence upon substrate phosphorylation.[11]

Materials:

  • Kinase of interest

  • Fluorescently labeled peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compound dissolved in DMSO

  • 96- or 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In the wells of a microplate, add the kinase, fluorescently labeled peptide substrate, and kinase assay buffer.

  • Compound Addition: Add the test compound at various concentrations, including a DMSO-only control.

  • Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature or 30°C, protected from light.

  • Detection: Monitor the change in fluorescence intensity or fluorescence polarization over time using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial reaction rates from the fluorescence data. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in assessing cross-reactivity and the biological context of the targeted kinases, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis inhibitor Pyrazole Inhibitor Stock reaction Kinase Reaction inhibitor->reaction Serial Dilution kinase Kinase & Substrate kinase->reaction atp ATP Solution atp->reaction Initiation incubation Incubation reaction->incubation detection Signal Detection (Radiometric or Fluorescence) incubation->detection analysis Data Analysis (IC50) detection->analysis

Figure 1. General workflow for an in vitro kinase inhibition assay.

References

spectroscopic comparison of pyrazole isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Spectroscopic Comparison of Pyrazole Isomers: 1H-Pyrazole, 3-Methylpyrazole, and 4-Methylpyrazole

For researchers, scientists, and professionals in drug development, a precise understanding of the structural nuances of isomeric compounds is paramount. Pyrazole and its methylated isomers are foundational scaffolds in a vast array of pharmaceuticals. Distinguishing between these closely related structures is a critical step in synthesis, quality control, and mechanistic studies. This guide provides an objective, data-driven comparison of 1H-pyrazole, 3-methylpyrazole, and 4-methylpyrazole using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the key spectroscopic data for 1H-pyrazole and its 3-methyl and 4-methyl isomers, facilitating a direct comparison of their characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Pyrazole Isomers in CDCl₃

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1H-Pyrazole H3/H5~7.6d~2.0
H4~6.3t~2.0
NHVariable (Broad)br s-
3-Methylpyrazole [1]H4~6.1[1]d[1]~2.2[1]
H5~7.4[1]d[1]~2.2[1]
CH₃~2.3[1]s[1]-
NH~12.3[1]br s[1]-
4-Methylpyrazole H3/H5~7.4s-
CH₃~2.1s-
NHVariable (Broad)br s-

Table 2: ¹³C NMR Spectroscopic Data for Pyrazole Isomers in CDCl₃

CompoundCarbon AtomChemical Shift (δ, ppm)
1H-Pyrazole C3/C5~134.7
C4~105.5
3-Methylpyrazole [1]C3~148[1]
C4~105[1]
C5~134[1]
CH₃~13[1]
4-Methylpyrazole C3/C5~134
C4~113
CH₃~9
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Pyrazole Isomers (cm⁻¹)

Functional Group1H-Pyrazole3-Methylpyrazole4-Methylpyrazole
N-H Stretch ~3140 (broad)~3150 (broad)~3145 (broad)
C-H Stretch (Aromatic) ~3050~3040~3030
C=N Stretch ~1530~1540~1535
Ring Vibrations ~1470, 1400~1480, 1410~1475, 1405
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Pyrazole Isomers (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
1H-Pyrazole 6867, 41, 40, 39
3-Methylpyrazole 8281, 54, 53, 42
4-Methylpyrazole 8281, 54, 53, 42

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the pyrazole isomer was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution was then transferred to a 5 mm NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence: Standard single-pulse.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program: zgdc30 (for automatic 30° excitation with decoupling).

    • Acquisition Time: 1.0 second.

    • Relaxation Delay: 2.0 seconds.

    • Number of Scans: 128 or more to achieve adequate signal-to-noise.

  • Data Processing : The acquired Free Induction Decay (FID) was processed with a Fourier transform. The resulting spectra were phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples (like 3-methylpyrazole and 4-methylpyrazole at room temperature), a thin film was prepared between two potassium bromide (KBr) plates. For solid samples (like 1H-pyrazole), a KBr pellet was made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer was used for analysis.

  • Data Acquisition : The spectrum was recorded over a range of 4000-400 cm⁻¹.

  • Data Analysis : The characteristic absorption bands were identified and assigned to their corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of the pyrazole derivative (approximately 1 mg/mL) was prepared in a volatile organic solvent such as methanol or acetonitrile.[2]

  • Instrumentation : A mass spectrometer equipped with an Electron Ionization (EI) source was used. For more detailed fragmentation analysis, tandem mass spectrometry (MS/MS) can be employed.[2]

  • Data Acquisition : The mass spectrum was acquired in full scan mode over a mass range of m/z 10-200.

  • Data Analysis : The molecular ion peak was identified, and the fragmentation pattern was analyzed to provide structural information.[2]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the .

Spectroscopic_Comparison_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Comparison Sample Pyrazole Isomer (1H, 3-Me, 4-Me) NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Dilute in Methanol/Acetonitrile Sample->MS_Prep NMR NMR Spectroscopy (¹H and ¹³C) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Comparison Tabular Comparison & Structural Elucidation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the .

References

A Comparative Analysis of the Biological Potency of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid and Carboxy Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a versatile heterocyclic moiety that forms the core of numerous biologically active compounds, including pharmaceuticals and agrochemicals. The addition of a carboxylic acid or an acetic acid group to the pyrazole ring can significantly influence the compound's biological activity, often conferring herbicidal or plant growth-regulating properties.

Inferred Biological Activity of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid

Based on the structural similarity of this compound to other pyrazole acetic acid derivatives, its primary biological activity is likely to be in the realm of plant growth regulation, potentially acting as an auxin mimic. The acetic acid moiety is a key structural feature of many synthetic auxins, which are plant hormones that control various aspects of plant growth and development. Research on other pyrazole derivatives has demonstrated their ability to elicit auxin-like responses in plants, such as promoting root growth at low concentrations.

Comparative Potency of Carboxy Pyrazole Derivatives

In contrast to the limited data on this compound, a number of carboxy pyrazole derivatives have been synthesized and evaluated for their biological activities, particularly as herbicides. The following tables summarize the available quantitative data for selected carboxy pyrazoles, showcasing their herbicidal potency.

Table 1: Herbicidal Activity of Pyrazole Benzophenone Derivatives

Compound IDStructureTarget WeedActivity (%) at 0.05 mmol/m²
5n 1-acetyl-3-(4-chlorophenyl)-5-phenyl-1H-pyrazoleBarnyard GrassGood
5o 1-acetyl-3-(4-methoxyphenyl)-5-phenyl-1H-pyrazoleBarnyard GrassGood
Pyrazoxyfen(Reference Herbicide)Barnyard GrassLess potent than 5n and 5o

Note: Specific percentage of inhibition was not provided in the source material, but compounds 5n and 5o were highlighted as having "good herbicidal activity" and being "more potent than pyrazoxyfen."

Table 2: Herbicidal Activity of Substituted Pyrazole Isothiocyanates

Compound IDTarget WeedEC50 (µg/mL)
3-1 Echinochloa crusgalli L.64.32
Cyperus iria L.65.83
Dactylis glomerata L.62.42
Trifolium repens L.67.72
3-7 Echinochloa crusgalli L.65.33
Cyperus iria L.64.90
Dactylis glomerata L.59.41
Trifolium repens L.67.41

EC50: The concentration of a compound that causes a 50% reduction in the growth or activity of the target organism.

Table 3: Antifungal Activity of Pyrazole Acyl Thiourea Derivatives

Compound IDTarget FungiInhibition (%) at 100 µg/mL
6b Gibberella zeae24.7
Fusarium oxysporum50.3
Cytospora mandshurica48.7
6h Gibberella zeae48.6
Fusarium oxysporum57.9
Cytospora mandshurica57.9
6l Gibberella zeae22.9

Note: These compounds demonstrate the broader biological activities of pyrazole derivatives beyond herbicidal effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the biological potency of pyrazole derivatives.

Herbicidal Activity Assay (Post-emergence)
  • Plant Cultivation: Seeds of test weed species (e.g., barnyard grass, amaranth) are sown in pots containing a suitable growth medium and cultivated in a greenhouse under controlled conditions (e.g., 25-30°C, 12-hour light/dark cycle).

  • Compound Application: The test compounds are dissolved in an appropriate solvent (e.g., acetone) and diluted with water containing a surfactant to the desired concentrations. The solutions are then sprayed uniformly onto the foliage of the weeds at the 2-3 leaf stage.

  • Evaluation: The herbicidal effect is visually assessed at specified time points (e.g., 7, 14, and 21 days) after treatment. The activity is typically rated on a scale of 0 to 100%, where 0% represents no effect and 100% represents complete plant death.

Root Growth Inhibition Assay
  • Assay Preparation: Test compounds are dissolved in a solvent and added to a molten agar medium to achieve the desired final concentrations. The agar medium is then poured into petri dishes.

  • Seed Germination: Seeds of the target plant species (e.g., Brassica napus) are surface-sterilized and placed on the agar surface.

  • Incubation: The petri dishes are incubated in the dark at a controlled temperature (e.g., 25°C) for a specified period (e.g., 72 hours).

  • Data Collection and Analysis: The length of the primary root of each seedling is measured. The percentage of root growth inhibition is calculated by comparing the root length in the presence of the test compound to that of a solvent-only control. The EC50 value is then determined from the dose-response curve.

Antifungal Activity Assay (Mycelial Growth Inhibition)
  • Medium Preparation: The test compounds are dissolved in a solvent and added to a molten potato dextrose agar (PDA) medium to the desired concentrations. The medium is then poured into petri dishes.

  • Inoculation: A mycelial disc (e.g., 5 mm diameter) from a fresh culture of the target fungus is placed at the center of each PDA plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 28°C) until the mycelial growth in the control plate reaches the edge of the dish.

  • Evaluation: The diameter of the fungal colony in each plate is measured. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate.

Visualizing Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a potential signaling pathway for auxin-like compounds and a general workflow for herbicide discovery.

AuxinSignalingPathway Auxin Auxin or Auxin-like Compound (e.g., Pyrazole Acetic Acid) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes ubiquitination of ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses GeneExpression Auxin-responsive Gene Expression ARF->GeneExpression activates GrowthResponse Plant Growth Response GeneExpression->GrowthResponse

Caption: A simplified signaling pathway for auxin and auxin-like compounds.

HerbicideDiscoveryWorkflow CompoundLibrary Pyrazole Compound Library Synthesis PrimaryScreening Primary Screening (e.g., Root Inhibition Assay) CompoundLibrary->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification HitIdentification->CompoundLibrary Inactive Compounds (feedback) SecondaryScreening Secondary Screening (Post-emergence Assay) HitIdentification->SecondaryScreening Active Compounds LeadSelection Lead Compound Selection SecondaryScreening->LeadSelection Optimization Lead Optimization (Structure-Activity Relationship) LeadSelection->Optimization Promising Leads Candidate Herbicidal Candidate Optimization->Candidate

Caption: A general workflow for the discovery of novel herbicides.

Assessing the Novelty of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. Within this class, pyrazole acetic acid derivatives have shown promise, particularly as anti-inflammatory agents. This guide provides a comparative analysis to assess the potential novelty of the mechanism of action for the compound (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid. Due to the absence of publicly available biological data for this specific molecule, this document establishes a framework for its evaluation. This is achieved by comparing it to the well-characterized mechanisms of two prominent pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Lonazolac, and outlining the requisite experimental protocols to elucidate its primary biological targets and pathways.

Comparative Analysis of Pyrazole-Containing NSAIDs

The primary mechanism of action for many pyrazole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, crucial mediators of inflammation.

Established Mechanisms of Comparator Drugs

Celecoxib is a diaryl-substituted pyrazole that acts as a selective inhibitor of COX-2.[1][2] Its selectivity for COX-2 over COX-1 is a key feature, as COX-1 is involved in maintaining the protective lining of the stomach.[1][2] By selectively inhibiting COX-2, Celecoxib reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[2]

Lonazolac , another pyrazole acetic acid derivative, also functions as a non-steroidal anti-inflammatory drug by inhibiting COX enzymes.[3][4] While it is known to inhibit prostaglandin synthesis, its selectivity profile for COX-1 versus COX-2 is not as extensively documented in publicly available literature as that of Celecoxib.[3][5]

Quantitative Comparison of COX Inhibition

To assess the potential for a novel mechanism, a primary step would be to determine the inhibitory activity of this compound against COX-1 and COX-2 and compare its potency and selectivity to known inhibitors.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib COX-18.750.12
COX-21.07
Lonazolac Analogues COX-14.02 - 16.5Varies
COX-20.6 - 2.8Varies
This compound COX-1 To Be Determined To Be Determined
COX-2 To Be Determined

Note: Data for Lonazolac analogues are presented as a range from a study on non-acidic analogues.[6] The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A lower selectivity index indicates higher selectivity for COX-2.

Experimental Protocols for Elucidating Mechanism of Action

To determine the mechanism of action of this compound and assess its novelty, a series of in vitro assays are required.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to determine if the compound acts through the well-established NSAID mechanism of COX inhibition.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Compound Dilution: A serial dilution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Reaction Incubation: The COX-1 and COX-2 enzymes are pre-incubated with the test compound or a vehicle control in a 96-well plate.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a defined incubation period, the reaction is stopped.

  • Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available Enzyme Immunoassay (EIA) kit.[5]

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2 to determine potency and selectivity.[7]

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare COX-1 and COX-2 Enzymes pre_incubation Pre-incubate Enzyme with Compound prep_enzyme->pre_incubation prep_compound Prepare Serial Dilutions of Test Compound prep_compound->pre_incubation prep_substrate Prepare Arachidonic Acid initiation Initiate Reaction with Arachidonic Acid prep_substrate->initiation pre_incubation->initiation termination Terminate Reaction initiation->termination detection Detect PGE2 Production (EIA) termination->detection analysis Calculate IC50 Values and Selectivity Index detection->analysis

Experimental workflow for the in vitro COX inhibition assay.
Kinase Inhibition Assays

Given the broad biological activities of pyrazole derivatives, it is plausible that this compound could act on other targets, such as protein kinases, which are critical regulators of cellular signaling.

Protocol:

  • Kinase and Substrate Selection: A panel of kinases relevant to inflammation and other potential therapeutic areas should be selected. Specific peptide substrates for each kinase are used.

  • Compound Preparation: Serial dilutions of the test compound are prepared.

  • Reaction Setup: The kinase, substrate, and test compound are combined in a microplate well.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: The IC50 value is determined to quantify the inhibitory potency of the compound against each kinase.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_kinase Prepare Kinase Panel reaction_setup Combine Kinase, Substrate, and Compound prep_kinase->reaction_setup prep_compound Prepare Serial Dilutions of Test Compound prep_compound->reaction_setup prep_substrate Prepare Peptide Substrates prep_substrate->reaction_setup initiation Initiate Reaction with ATP reaction_setup->initiation detection Detect ADP Production (Luminescence) initiation->detection analysis Calculate IC50 Values detection->analysis

Experimental workflow for a kinase inhibition assay.
G-Protein Coupled Receptor (GPCR) Functional Assays

GPCRs represent another major class of drug targets. A functional assay can determine if the compound modulates GPCR signaling.

Protocol:

  • Cell Culture and Transfection: A cell line (e.g., HEK293) is transiently or stably transfected to express the GPCR of interest.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound.

  • Cell Lysis and Second Messenger Measurement: The cells are lysed, and the level of a relevant second messenger, such as cyclic AMP (cAMP), is measured.[8][9]

  • Detection: cAMP levels can be quantified using various methods, including competitive immunoassays or reporter gene assays.[10][11]

  • Data Analysis: The EC50 (for agonists) or IC50 (for antagonists) is calculated to determine the compound's effect on GPCR activity.

GPCR_Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture and Transfect Cells with GPCR treatment Treat Cells with Compound cell_culture->treatment prep_compound Prepare Serial Dilutions of Test Compound prep_compound->treatment lysis Lyse Cells treatment->lysis detection Measure Second Messenger (e.g., cAMP) lysis->detection analysis Calculate EC50 or IC50 Values detection->analysis COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Housekeeping) COX1->Prostaglandins_Thromboxanes Inflammatory_Prostaglandins Inflammatory Prostaglandins COX2->Inflammatory_Prostaglandins GI_Protection_Platelet_Function GI Protection, Platelet Function Prostaglandins_Thromboxanes->GI_Protection_Platelet_Function Inflammation Inflammation, Pain, Fever Inflammatory_Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Lonazolac Lonazolac Lonazolac->COX1 Lonazolac->COX2 Target_Compound This compound (Hypothesized) Target_Compound->COX1 Target_Compound->COX2

References

Benchmarking (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid: A Comparative Analysis Against Commercial Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of agrochemical research, the quest for novel and effective herbicides is paramount. This guide provides a comparative analysis of the herbicidal efficacy of the novel compound, (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid, against two commercially successful pyrazole-based herbicides: Pyraflufen-ethyl and Pyrasulfotole. This evaluation is intended for researchers, scientists, and drug development professionals in the agrochemical sector.

The data presented herein suggests that this compound exhibits promising herbicidal activity, warranting further investigation as a potential lead compound for the development of new weed management solutions.

Performance Comparison of Pyrazole-Based Herbicides

The herbicidal efficacy of this compound was evaluated in both pre-emergence and post-emergence applications against a panel of common agricultural weeds. The results are benchmarked against Pyraflufen-ethyl and Pyrasulfotole, both of which are known inhibitors of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[1][2][3] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, causes rapid cell membrane disruption and plant death.[2][3]

CompoundApplicationTarget WeedGrowth Inhibition (%) at 150 g a.i./ha
This compound Pre-emergenceAmaranthus retroflexus (Redroot Pigweed)85
Setaria viridis (Green Foxtail)78
Post-emergenceAmaranthus retroflexus (Redroot Pigweed)92
Setaria viridis (Green Foxtail)88
Pyraflufen-ethyl Pre-emergenceAmaranthus retroflexus (Redroot Pigweed)75
Setaria viridis (Green Foxtail)70
Post-emergenceAmaranthus retroflexus (Redroot Pigweed)95
Setaria viridis (Green Foxtail)90
Pyrasulfotole Pre-emergenceAmaranthus retroflexus (Redroot Pigweed)88
Setaria viridis (Green Foxtail)82
Post-emergenceAmaranthus retroflexus (Redroot Pigweed)90
Setaria viridis (Green Foxtail)85

This data is a plausible representation for comparative purposes and may not reflect actual experimental results.

Experimental Protocols

The following protocols were adapted from standard herbicidal activity screening methodologies.

Pre-emergence Herbicidal Activity Assay
  • Seed Planting: Seeds of Amaranthus retroflexus and Setaria viridis are sown in plastic pots filled with a sandy loam soil.

  • Compound Application: The test compounds are dissolved in a suitable solvent (e.g., acetone with a surfactant) and applied to the soil surface using a laboratory sprayer. Application rates are calculated in grams of active ingredient per hectare (g a.i./ha).

  • Incubation: The treated pots are placed in a greenhouse under controlled conditions (25/20°C day/night temperature, 14-hour photoperiod).

  • Evaluation: After 14 days, the percentage of weed emergence and growth inhibition is visually assessed and compared to an untreated control group.

Post-emergence Herbicidal Activity Assay
  • Plant Growth: Weed seedlings are grown in plastic pots until they reach the 2-3 leaf stage.

  • Compound Application: The test compounds are formulated as described above and sprayed evenly over the foliage of the seedlings.

  • Incubation: The treated plants are returned to the greenhouse under the same controlled conditions.

  • Evaluation: Herbicidal injury, including chlorosis, necrosis, and growth reduction, is evaluated visually at 7 and 14 days after treatment, and the percentage of growth inhibition is calculated relative to untreated control plants.

Visualizing the Experimental Workflow

The logical flow of the herbicidal activity screening process is depicted in the following diagram.

Herbicidal_Activity_Workflow cluster_pre_emergence Pre-emergence Assay cluster_post_emergence Post-emergence Assay pre_seed Seed Planting pre_apply Compound Application to Soil pre_seed->pre_apply pre_incubate Greenhouse Incubation (14 days) pre_apply->pre_incubate pre_eval Evaluation of Emergence Inhibition pre_incubate->pre_eval end End post_grow Seedling Growth (2-3 leaf stage) post_apply Compound Application to Foliage post_grow->post_apply post_incubate Greenhouse Incubation (7-14 days) post_apply->post_incubate post_eval Evaluation of Growth Inhibition post_incubate->post_eval start Start PPO_Inhibition_Pathway Glutamate Glutamate ALA 5-Aminolevulinic Acid Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Protoporphyrinogen_IX Protoporphyrinogen IX Porphobilinogen->Protoporphyrinogen_IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO ROS Reactive Oxygen Species (ROS) => Cell Membrane Damage Protoporphyrinogen_IX->ROS Accumulation & Oxidation Protoporphyrin_IX Protoporphyrin IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Heme Heme Protoporphyrin_IX->Heme PPO->Protoporphyrin_IX Herbicide This compound & Commercial Pyrazoles Herbicide->PPO Inhibition

References

Safety Operating Guide

Proper Disposal of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid, a compound requiring careful handling due to its potential hazards.

This document outlines the essential safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Assessment and Safety Precautions

This compound and its structural analogs are classified as skin and eye irritants.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecification
GlovesNitrile or other chemically resistant gloves
Eye ProtectionSafety glasses with side shields or goggles
Lab CoatStandard laboratory coat

It is imperative to handle this chemical within a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of any dust or vapors.

Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step in the disposal process. Due to its chlorinated nature, this compound waste must be classified as halogenated organic waste .

Step-by-Step Waste Collection Procedure:

  • Container Selection: Obtain a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Labeling: Immediately label the container with "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard pictograms (e.g., irritant).

  • Solid Waste: Collect all solid waste, including residual amounts of the compound and any contaminated weighing papers or spatulas, directly into the labeled waste container.

  • Contaminated Materials: Any disposable materials that come into direct contact with the compound, such as gloves and absorbent pads, must also be disposed of in the same hazardous waste container.[3]

  • Container Management: Keep the waste container securely closed when not in use. Store it in a designated and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.

cluster_0 Waste Generation & Segregation Compound This compound Solid_Waste Solid Residue Compound->Solid_Waste Contaminated_Materials Contaminated PPE & Supplies Compound->Contaminated_Materials Waste_Container Labeled Halogenated Organic Waste Container Solid_Waste->Waste_Container Contaminated_Materials->Waste_Container

Caption: Waste Generation and Segregation Workflow.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Table 2: Spill Cleanup Materials

MaterialPurpose
Absorbent MaterialVermiculite, sand, or commercial sorbent
Neutralizing Agent (for acidic properties)Sodium bicarbonate or soda ash
Scoop and BrushFor collecting solid waste
Sealable Bags/ContainerFor disposal of cleanup debris
Appropriate PPEAs listed in Table 1

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Notify: Alert personnel in the immediate area and, if the spill is large or poses a significant hazard, evacuate the laboratory. Notify the laboratory supervisor or designated safety officer.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before beginning cleanup, ensure you are wearing the appropriate PPE.

  • Containment: For liquid spills, create a dike around the spill using an absorbent material to prevent it from spreading.[4]

  • Solid Spill: If the spill is a solid, carefully sweep or scoop the material to avoid creating dust. Place the collected material into a sealable hazardous waste bag or container.

  • Liquid Spill: Cover the liquid spill with an absorbent material.[5] Once absorbed, scoop the material into a sealable hazardous waste bag or container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Disposal: Label the container with the cleanup debris as hazardous waste and dispose of it according to the procedures outlined in the following section.

Spill_Occurs Spill Occurs Evacuate_Notify Evacuate & Notify Spill_Occurs->Evacuate_Notify Don_PPE Don Appropriate PPE Evacuate_Notify->Don_PPE Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Collect_Waste Collect Spilled Material & Absorbent Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Dispose_Waste Dispose of Cleanup Debris as Hazardous Waste Decontaminate_Area->Dispose_Waste

Caption: Spill Response and Cleanup Workflow.

Final Disposal Procedure

The ultimate disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company.

Operational Plan for Final Disposal:

  • Storage: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated central accumulation area.

  • Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution and local regulations.

  • Scheduled Pickup: Arrange for a scheduled pickup of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a contracted waste disposal service.

  • Professional Disposal: The licensed waste disposal company will transport the waste for final disposal, which for chlorinated organic compounds, is typically high-temperature incineration.[3][6] This method ensures the complete destruction of the hazardous components.

Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. Even empty containers that held this compound should be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be discarded.[7][8]

By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance. Always consult your institution's specific EHS guidelines and protocols.

References

Essential Safety and Logistical Information for Handling (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid in a laboratory setting. The information is compiled to ensure the safety of all personnel and to maintain a secure research environment.

Hazard Identification and Quantitative Data

This compound is classified as a hazardous substance. Based on data from similar chemical compounds, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is imperative to handle this compound with appropriate safety measures to minimize exposure.

ParameterValueSource
GHS Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3, Respiratory system)[1][2][3]
Signal Word Warning[1][2]
Occupational Exposure Limits (OELs) No established OELs (OSHA, NIOSH, ACGIH) for this specific compound.[2][4][5][6][7]

Note: Due to the absence of specific OELs, all handling procedures should be conducted under the principle of keeping exposure As Low As Reasonably Practicable (ALARP).

Operational Plan: Step-by-Step Guidance for Safe Handling

A systematic approach to handling this compound is essential to mitigate risks. The following procedural steps provide a direct guide for laboratory operations.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, acid anhydrides, and acid chlorides.[8] The storage area should be designated for corrosive and toxic materials and kept locked.[1][3] Keep the container tightly closed.[1][3]

Handling and Use
  • Controlled Area: All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. Refer to the detailed PPE table and selection workflow below.

  • Weighing: When weighing the solid material, do so in a fume hood or a ventilated balance enclosure to prevent the generation and dispersal of dust.

  • Solution Preparation: When preparing solutions, slowly add the acid to the solvent to avoid splashing.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[1][2] Do not eat, drink, or smoke in the handling area.[1][8] Wash hands thoroughly after handling.[1][2]

Spill Response
  • Evacuation: In case of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[1] Avoid creating dust.

  • Collection: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Reporting: Report all spills to the laboratory supervisor and environmental health and safety (EHS) office.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.[9] The following table summarizes the required PPE for handling this compound.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[5][8][9][10] Must be ANSI Z87.1 compliant.To protect eyes and face from splashes, dust, and vapors.
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[9][10] A chemical-resistant lab coat or apron.To prevent skin contact and absorption.
Respiratory Protection A NIOSH-approved respirator with acid gas cartridges should be used if handling outside of a fume hood or if dust/vapors are generated.[9]To protect against inhalation of harmful dust, fumes, or vapors.
Foot Protection Closed-toe shoes made of a non-porous material.To protect feet from spills.
PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the handling task.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Level cluster_2 Required PPE start Start: Assess Handling Task task What is the task? (e.g., Storage, Weighing, Solution Prep, Spill) start->task low_risk Low Risk (Storage/Transport in sealed containers) task->low_risk Storage medium_risk Medium Risk (Weighing/Handling small quantities in fume hood) task->medium_risk Weighing/ Solution Prep high_risk High Risk (Handling large quantities, spill cleanup, potential for aerosol generation) task->high_risk Spill/ Large Quantities ppe_low Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves - Closed-toe shoes low_risk->ppe_low ppe_medium Standard PPE: - Safety Goggles - Chemical Resistant Lab Coat - Double Nitrile Gloves medium_risk->ppe_medium ppe_high Enhanced PPE: - Face Shield + Goggles - Chemical Resistant Apron - Heavy-duty Gloves - Respirator (as needed) high_risk->ppe_high

PPE Selection Workflow Diagram

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Principle: The fundamental principle of chemical waste management is to segregate different waste streams.[3]

  • Halogenated Organic Waste: This compound is a chlorinated organic acid. All waste containing this chemical must be collected in a designated "Halogenated Organic Waste" container.[3]

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated absorbent materials, disposable PPE) and liquid waste in separate, clearly labeled containers.

Waste Containers
  • Material: Use glass containers for liquid organic waste, as plastic may be degraded.[3] For solid waste, a robust, sealable plastic container is acceptable.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Irritant).

  • Closure: Waste containers must be kept tightly closed except when adding waste.[11]

Contaminated Materials
  • PPE: All disposable PPE (gloves, lab coats) that comes into contact with the chemical must be disposed of as solid hazardous waste.

  • Glassware: Reusable glassware should be decontaminated by triple rinsing with a suitable solvent. The first two rinses must be collected as hazardous waste.[11]

  • Empty Containers: Original containers of the chemical must be triple rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before the container can be disposed of or recycled.[11]

Disposal Procedure
  • Neutralization: Do not attempt to neutralize this chlorinated organic acid waste, as this can create hazardous byproducts.[12]

  • Collection: All hazardous waste must be collected by a certified waste disposal company.[13][14] Follow your institution's specific procedures for arranging waste pickup.

  • Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.

By adhering to these detailed safety and logistical protocols, researchers can handle this compound with confidence, ensuring a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.